molecular formula C5H8O B128957 Cyclobutanecarboxaldehyde CAS No. 2987-17-9

Cyclobutanecarboxaldehyde

Cat. No.: B128957
CAS No.: 2987-17-9
M. Wt: 84.12 g/mol
InChI Key: INVYSLWXPIEDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 84.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-4-5-2-1-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVYSLWXPIEDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498011
Record name Cyclobutanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2987-17-9
Record name Cyclobutanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2987-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical properties of Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Cyclobutanecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS No: 2987-17-9). The information is compiled from various scientific sources and is intended to support research, development, and quality control activities. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and workflow diagrams.

Quantitative Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is an organic compound with the chemical formula C5H8O.[1] A summary of its key physical properties is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C5H8O[1][2][3][4][5][6][7]
Molar Mass 84.12 g/mol [1][6][7]
Boiling Point 115-118 °C[8]
Melting Point Approximately -95 °C[1]
Density 0.92 - 0.9355 g/cm³[1][2][4][8]
Solubility Soluble in water, ethanol, and ether.[2] Slightly soluble in chloroform (B151607) and ethyl acetate.[1][8]
Refractive Index 1.559[1][4]
Flash Point 22.8 - 23 °C[1][3][4]
Vapor Pressure 29.569 mmHg at 25°C[1][4]
Appearance Clear, colorless to light yellow oil/liquid[1][2]
Odor Pungent[1][2]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of liquid aldehydes like this compound are outlined below. These are generalized protocols and may require optimization based on laboratory conditions and equipment.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9]

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus or a reflux setup.[9][10] For micro-scale determination, a small test tube with a side arm (Thiele tube) or a dedicated micro-boiling point apparatus can be used.

  • Sample Preparation: Place a small volume (e.g., 2-3 mL) of this compound into the boiling flask or test tube along with a boiling chip or a magnetic stir bar to ensure smooth boiling.[10]

  • Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head or just above the liquid surface in a reflux setup.[10] This ensures the measurement of the vapor temperature, not the liquid temperature.

  • Heating: Gently heat the sample. As the liquid boils, a ring of condensing vapor will rise. The temperature will stabilize when the vapor is in equilibrium with the liquid.

  • Data Recording: Record the temperature at which the liquid boils and a steady stream of distillate is collected, or when the condensation ring remains stable.[10] This stable temperature is the boiling point. It is also crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume.[11]

Methodology:

  • Apparatus: A pycnometer (density bottle) or a graduated cylinder and an analytical balance are required.[12]

  • Mass Measurement:

    • Measure the mass of the clean, dry pycnometer (m1).

    • Fill the pycnometer with this compound, ensuring no air bubbles are present, and measure the total mass (m2).[12]

  • Volume Measurement:

    • Empty and clean the pycnometer.

    • Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature and measure the mass (m3). The volume of the pycnometer (V) can be calculated using the density of the reference liquid.

  • Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m2 - m1) / V[11][12]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[13]

Methodology:

  • Sample Preparation: In a small test tube, add a measured amount of this compound (e.g., 0.1 mL).[13][14]

  • Solvent Addition: Add a specific volume of the solvent to be tested (e.g., water, ethanol, ether, chloroform, ethyl acetate) in small increments (e.g., 0.5 mL at a time).[15]

  • Observation: After each addition, vigorously shake or vortex the test tube and observe if the aldehyde dissolves completely to form a single phase.[15][16]

  • Classification:

    • Soluble: If a homogeneous solution is formed.

    • Slightly Soluble: If only a small portion of the aldehyde dissolves.

    • Insoluble: If two distinct layers remain.[17] For aqueous solutions, the pH can be tested with litmus (B1172312) paper to identify acidic or basic properties.[14][16]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology:

  • Apparatus: An Abbe refractometer is commonly used for this measurement.

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Data Recording: Read the refractive index value from the instrument's scale. Also, record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the physical properties of this compound.

G cluster_0 Workflow for Physical Property Determination A Obtain Pure Sample of This compound B Determine Boiling Point A->B C Determine Density A->C D Determine Solubility A->D E Determine Refractive Index A->E F Compile Data in Table B->F C->F D->F E->F

Caption: General workflow for physical property determination.

G cluster_1 Solubility Testing Pathway start Start with This compound water Test with Water start->water soluble Soluble water->soluble Yes insoluble Insoluble/Slightly Soluble water->insoluble No record Record Observations soluble->record organic_solvents Test with Organic Solvents (Ethanol, Ether, Chloroform, etc.) insoluble->organic_solvents organic_solvents->record

Caption: Decision pathway for solubility testing.

References

Cyclobutanecarboxaldehyde (CAS 2987-17-9): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Reactivity, and Applications of a Versatile Cyclobutane (B1203170) Building Block

Cyclobutanecarboxaldehyde, with the CAS registry number 2987-17-9, is a four-membered cyclic aldehyde that serves as a valuable and versatile intermediate in organic synthesis.[1] Its unique strained ring system and reactive aldehyde functionality make it an attractive building block for the introduction of the cyclobutane moiety into more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and burgeoning applications, with a particular focus on its relevance to drug discovery and development. The strategic incorporation of the cyclobutane motif can confer advantageous properties to bioactive molecules, including conformational rigidity, metabolic stability, and improved potency and selectivity.[2][3]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a flammable liquid and vapor.[4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 2987-17-9[1]
Molecular Formula C₅H₈O[1]
Molecular Weight 84.12 g/mol [1]
Appearance Colorless to light yellow liquid[1][4]
Odor Pungent[1]
Boiling Point 115-118 °C[5]
Density 0.925 g/cm³ at 25 °C[6]
Flash Point 22.8 °C[7]
Solubility Soluble in water, ethanol, and ether[1]
Storage Temperature Inert atmosphere, store in freezer under -20°C[5][8]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal (CHO) at approximately 9-10 ppm. The protons on the cyclobutane ring will appear as a complex multiplet in the aliphatic region.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will exhibit a resonance in the downfield region, typically around 200 ppm. The carbons of the cyclobutane ring will appear in the upfield region.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of an aldehyde is observed in the region of 1715-1730 cm⁻¹. The C-H stretch of the aldehyde proton typically appears as two weak bands between 2700-2860 cm⁻¹.[9][10]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 84. Common fragmentation patterns for cyclic aldehydes include alpha-cleavage and McLafferty rearrangement, although the latter is less common for small rings.[11][12]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the oxidation of cyclobutanemethanol (B45166) being one of the most common methods.[1]

Oxidation of Cyclobutanemethanol

A general and efficient method for the preparation of this compound is the oxidation of the corresponding primary alcohol, cyclobutanemethanol. Various oxidizing agents can be employed for this transformation.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Cyclobutanemethanol Cyclobutanemethanol Oxidation Oxidation Cyclobutanemethanol->Oxidation Oxidizing Agent (e.g., PCC, Swern) Oxidizing Agent (e.g., PCC, Swern) Oxidizing Agent (e.g., PCC, Swern)->Oxidation Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Oxidation This compound This compound Oxidation->this compound

General workflow for the synthesis of this compound.

Key Reactions and Experimental Protocols

The aldehyde functionality of this compound allows for a wide range of chemical transformations, making it a versatile precursor for various cyclobutane derivatives.

Oxidation to Cyclobutanecarboxylic Acid

This compound can be readily oxidized to the corresponding carboxylic acid, cyclobutanecarboxylic acid, a valuable building block in its own right.[1]

Experimental Protocol: Oxidation using Jones Reagent

  • Materials: this compound, Jones reagent (a solution of chromium trioxide in sulfuric acid), acetone (B3395972).

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green or blue.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the excess oxidant with isopropanol.

    • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclobutanecarboxylic acid.

    • Purify the product by distillation or recrystallization.[13][14]

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[15] this compound can react with a phosphorus ylide to form an exocyclic double bond, yielding an alkylidenecyclobutane.

Experimental Protocol: Synthesis of Methylenecyclobutane

  • Materials: Methyltriphenylphosphonium (B96628) bromide, a strong base (e.g., n-butyllithium or sodium amide), anhydrous tetrahydrofuran (B95107) (THF), this compound.

  • Procedure:

    • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add the strong base.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (a color change to bright yellow or orange is typically observed).

    • Wittig Reaction: Cool the ylide solution back to 0 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with a low-boiling point solvent like pentane.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and carefully concentrate the product.[16][17]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Base Base Base->Ylide Formation This compound This compound Wittig Reaction Wittig Reaction This compound->Wittig Reaction Ylide Formation->Wittig Reaction Alkylidenecyclobutane Alkylidenecyclobutane Wittig Reaction->Alkylidenecyclobutane

Workflow for the Wittig reaction of this compound.
Grignard Reaction for Alcohol Synthesis

Grignard reagents add to the carbonyl carbon of this compound to produce secondary alcohols.[18] This reaction is a fundamental carbon-carbon bond-forming reaction.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

  • Materials: Magnesium turnings, bromobenzene (B47551), anhydrous diethyl ether, iodine crystal (as an initiator), this compound.

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel and add a small portion to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • Grignard Reaction: Cool the prepared Grignard reagent in an ice bath.

    • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.

    • After the addition is complete, stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting secondary alcohol by column chromatography.[19][20][21]

Applications in Drug Discovery and Development

The cyclobutane ring is increasingly recognized as a valuable structural motif in medicinal chemistry.[1][22] Its incorporation into drug candidates can lead to several beneficial effects:

  • Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[3][6]

  • Metabolic Stability: The cyclobutane scaffold can enhance the metabolic stability of a drug by blocking sites susceptible to metabolism.[3][22]

  • Improved Physicochemical Properties: The three-dimensional nature of the cyclobutane ring can improve a compound's solubility and other pharmacokinetic properties.[2]

  • Novel Chemical Space: The use of cyclobutane-containing building blocks allows for the exploration of novel chemical space, leading to the discovery of new drug candidates with unique mechanisms of action.[3][6]

This compound serves as a key starting material for the synthesis of various cyclobutane-containing pharmacophores. For instance, it can be converted to cyclobutylamine, an important intermediate in the synthesis of certain pharmaceuticals.[1][8]

G This compound This compound Functional Group Transformation Functional Group Transformation This compound->Functional Group Transformation Cyclobutane Derivative Cyclobutane Derivative Functional Group Transformation->Cyclobutane Derivative Drug Candidate Drug Candidate Cyclobutane Derivative->Drug Candidate Improved Properties - Conformational Restriction - Metabolic Stability - Enhanced Potency/Selectivity Drug Candidate->Improved Properties

Role of this compound in drug discovery.

A conceptual signaling pathway illustrates how a drug candidate containing a cyclobutane moiety, potentially derived from this compound, could act as an inhibitor.

G cluster_pathway Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Drug_Candidate Cyclobutane-containing Inhibitor Drug_Candidate->Kinase_1

Conceptual inhibition of a signaling pathway.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory tract.[6][7] It is also a flammable liquid and vapor.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[22] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]

Conclusion

This compound is a fundamentally important and highly versatile building block in organic chemistry. Its unique structural features and reactivity provide a gateway to a wide array of cyclobutane-containing molecules. For researchers in drug discovery and development, this compound offers a valuable tool for accessing novel chemical space and for rationally designing drug candidates with improved pharmacological profiles. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to Cyclobutanecarboxaldehyde: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxaldehyde, a key building block in organic synthesis, possesses a unique strained four-membered ring structure that imparts valuable reactivity. This document provides a comprehensive technical overview of its molecular properties, detailed experimental protocols for its synthesis and key transformations, and its applications, particularly in the realm of drug discovery and development. The information presented herein is intended to serve as a practical guide for researchers and professionals engaged in synthetic and medicinal chemistry.

Core Molecular and Physical Properties

This compound, also known as formylcyclobutane, is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and execution.

Table 1: Molecular Identifiers and Weights
ParameterValueReference
Molecular Formula C₅H₈O[1][2][3]
Molecular Weight 84.12 g/mol [1][2][3]
Monoisotopic Mass 84.057514874 g/mol
CAS Registry Number 2987-17-9[1][3]
InChI Key INVYSLWXPIEDIQ-UHFFFAOYSA-N[2]
Table 2: Physicochemical Properties
PropertyValueReference
Appearance Colorless to pale yellow liquid[1]
Boiling Point 115-118 °C
Density ~0.92 g/cm³ at 25 °C[1]
Flash Point ~22.8 °C
Solubility Soluble in water, ethanol, and ether[1]

Synthesis of this compound

The most prevalent and reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, cyclobutanemethanol (B45166). Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.

Swern Oxidation: A High-Yield Protocol

The Swern oxidation is a highly effective method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. This procedure is favored for its mild reaction conditions and high yields.

Swern_Oxidation CyclobutaneMethanol Cyclobutanemethanol Intermediate Alkoxysulfonium Salt CyclobutaneMethanol->Intermediate + ActivatedDMSO Activated DMSO (Oxalyl Chloride, DMSO) ActivatedDMSO->Intermediate + Product This compound Intermediate->Product Base Triethylamine Base->Intermediate Hindered Base

Figure 1: Swern Oxidation of Cyclobutanemethanol.

Experimental Protocol: Swern Oxidation of Cyclobutanemethanol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (B109758) (10 volumes relative to the alcohol). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Activator Addition: Oxalyl chloride (2 equivalents) is slowly added to the cooled dichloromethane.

  • DMSO Addition: A solution of dimethyl sulfoxide (4 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for one hour.

  • Substrate Addition: A solution of cyclobutanemethanol (1 equivalent) in anhydrous dichloromethane (5 volumes) is added dropwise to the flask at -78 °C. The reaction is stirred for an additional two hours at this temperature.

  • Quenching: Triethylamine (5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure this compound.

Key Reactions and Applications in Drug Development

The aldehyde functionality of this compound makes it a versatile precursor for a variety of chemical transformations that are crucial in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The cyclobutane (B1203170) moiety itself is of increasing interest in medicinal chemistry as it can act as a bioisostere for other groups, improve metabolic stability, and provide a unique three-dimensional scaffold.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. In the context of this compound, it allows for the introduction of a variety of substituents via a newly formed double bond.

Wittig_Reaction PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Base Strong Base (e.g., n-BuLi) Base->PhosphoniumSalt Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide +

Figure 2: Generalized Wittig Reaction Pathway.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide

  • Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C, and a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) is added dropwise. The resulting mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the ylide.

  • Aldehyde Addition: The ylide solution is cooled back to 0 °C, and a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

  • Work-up: The reaction is cautiously quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine.

  • Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired alkene.

Reductive Amination: Synthesis of Amines

Reductive amination is a cornerstone of amine synthesis, allowing for the formation of primary, secondary, and tertiary amines from aldehydes and ketones. This reaction is of paramount importance in drug development, as the amine functional group is prevalent in a vast number of pharmaceuticals.

Reductive_Amination Aldehyde This compound Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine + Product Substituted Amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Reduction

Figure 3: Reductive Amination of this compound.

Experimental Protocol: Reductive Amination with Benzylamine (B48309)

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and benzylamine (1.0-1.2 equivalents).

  • Solvent and Catalyst: Dissolve the reactants in a suitable solvent such as dichloromethane (DCE) or methanol. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the desired N-benzylcyclobutylmethanamine.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. The protocols and data presented in this guide offer a solid foundation for its synthesis and derivatization. The unique structural and reactive properties of this molecule will undoubtedly continue to be exploited in the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to Cyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarbaldehyde, with the IUPAC name cyclobutanecarbaldehyde , is a cyclic organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Also known by synonyms such as 1-formylcyclobutane and cyclobutylcarboxaldehyde, this compound is a versatile intermediate recognized for its utility as a building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2] Its unique four-membered carbocyclic ring and reactive aldehyde functional group make it a valuable synthon for introducing the cyclobutane (B1203170) moiety into larger molecular frameworks, a feature increasingly sought after in drug design to enhance metabolic stability and conformational rigidity.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of cyclobutanecarbaldehyde, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

Cyclobutanecarbaldehyde is a colorless to pale yellow liquid with a characteristic pungent odor.[1][4] It is soluble in many common organic solvents such as ethanol, ether, and chloroform, and slightly soluble in water.[1][4][5] The presence of the aldehyde group makes it a highly reactive compound, capable of undergoing a variety of chemical transformations.[1]

Quantitative Data Summary
PropertyValueSource(s)
IUPAC Name cyclobutanecarbaldehyde
CAS Number 2987-17-9[1][2][6]
Molecular Formula C5H8O[1][2][6]
Molecular Weight 84.12 g/mol [1][6]
Boiling Point 115-118 °C[5][6]
Density ~0.92 - 0.9355 g/cm³ at 25 °C[1][4][6]
Flash Point ~22.8 - 23 °C[5]
InChI Key INVYSLWXPIEDIQ-UHFFFAOYSA-N[2]
Canonical SMILES C1CC(C1)C=O[2]

Synthesis of Cyclobutanecarbaldehyde

Several synthetic routes to cyclobutanecarbaldehyde have been reported. A prevalent and reliable method involves the oxidation of cyclobutanemethanol (B45166).[1] This transformation can be achieved using various oxidizing agents, including chromic acid or potassium permanganate.[1]

Experimental Protocol: Oxidation of Cyclobutanemethanol

This protocol is a generalized procedure based on common organic chemistry practices and the synthetic routes mentioned in the literature.[1][4]

Materials:

  • Cyclobutanemethanol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (B109758) (anhydrous)

  • Silica (B1680970) gel

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • A solution of cyclobutanemethanol in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • A solution or slurry of the oxidizing agent (e.g., PCC) in anhydrous dichloromethane is added dropwise to the stirred solution of the alcohol.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography).

  • Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts and other solid byproducts. The filter cake is washed with additional dichloromethane.

  • The combined organic filtrates are then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude cyclobutanecarbaldehyde can be further purified by distillation to yield the final product.

Applications in Organic Synthesis and Drug Development

The reactivity of the aldehyde functional group makes cyclobutanecarbaldehyde a valuable precursor to a variety of other compounds. It can be readily oxidized to cyclobutanecarboxylic acid, reduced to cyclobutanol, or used in condensation and addition reactions to form more complex structures.[1]

In the context of drug development, the cyclobutane ring is an increasingly important structural motif.[3] Its incorporation into drug candidates can lead to improved pharmacological properties by:

  • Enhancing Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation.

  • Providing Conformational Constraint: The rigid, puckered structure of the cyclobutane ring can help to lock a molecule into a bioactive conformation.[3]

  • Serving as a Bioisostere: The cyclobutane ring can be used as a replacement for other groups, such as phenyl rings or alkenes, to fine-tune the properties of a drug candidate.[3]

A notable application of cyclobutanecarbaldehyde is as a key intermediate in the synthesis of various pharmaceuticals.[1][7] For instance, it can be converted to cyclobutylamine, which is a crucial building block for the synthesis of the antipsychotic drug clozapine.[1] It also serves as a precursor for novel drug candidates with potential applications in treating neurological disorders and as anti-inflammatory agents.[7]

Visualizations

Synthesis of Cyclobutanecarbaldehyde

Synthesis cluster_main Oxidation of Cyclobutanemethanol CyclobutaneMethanol Cyclobutanemethanol Cyclobutanecarbaldehyde Cyclobutanecarbaldehyde CyclobutaneMethanol->Cyclobutanecarbaldehyde Oxidation PCC PCC / Dichloromethane

Caption: Oxidation of Cyclobutanemethanol to Cyclobutanecarbaldehyde.

Key Reactions of Cyclobutanecarbaldehyde

Reactions cluster_reactions Key Reactions of Cyclobutanecarbaldehyde Start Cyclobutanecarbaldehyde Acid Cyclobutanecarboxylic Acid Start->Acid Oxidation Alcohol Cyclobutanol Start->Alcohol Reduction Amine Cyclobutylamine Start->Amine Reductive Amination Drug Pharmaceuticals (e.g., Clozapine intermediate) Amine->Drug Further Synthesis

Caption: Synthetic utility of Cyclobutanecarbaldehyde.

Safety and Handling

Cyclobutanecarbaldehyde is considered an irritant to the eyes, skin, and respiratory tract.[4][8] It is also a flammable liquid.[4] Therefore, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[4] All work should be conducted in a well-ventilated fume hood.[4] Store in a tightly sealed container in a cool, dry place away from ignition sources.[4]

Conclusion

Cyclobutanecarbaldehyde is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its unique structural features and reactivity make it an important building block for the creation of complex molecules, particularly in the pharmaceutical industry where the incorporation of the cyclobutane moiety is a growing strategy for the development of new therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists looking to leverage this compound in their work.

References

Spectroscopic Analysis of Cyclobutanecarboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclobutanecarboxaldehyde, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
9.78d2.91HH-1 (Aldehyde)
3.25p8.31HH-2
2.29 - 2.16m2HH-3
2.12 - 2.00m2HH-4
1.96 - 1.83m2HH-5
Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) [ppm]Assignment
203.8C=O (Aldehyde)
53.6C-2
24.5C-3, C-5
18.0C-4
Table 3: IR Spectroscopic Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
2980 - 2860StrongC-H stretch (alkane)
2820, 2720MediumC-H stretch (aldehyde)
1730StrongC=O stretch (aldehyde)
1450MediumCH₂ bend
Table 4: Mass Spectrometry Data of this compound
m/zRelative Intensity (%)Proposed Fragment
8425[M]⁺ (Molecular Ion)
56100[M - CO]⁺
5580[M - CHO]⁺
4175[C₃H₅]⁺
2940[CHO]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, the multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J in Hz), and integration are determined. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

The IR spectrum of liquid this compound is typically obtained as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared range, typically 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The relative abundance of each ion is plotted against its m/z value to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_structure Structure Elucidation Sample Pure this compound NMR NMR Spectrometer Sample->NMR IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data 1D & 2D NMR Spectra (FID) NMR->NMR_Data IR_Data Interferogram IR->IR_Data MS_Data Ion Chromatogram MS->MS_Data NMR_Proc Fourier Transform Phase Correction Baseline Correction NMR_Data->NMR_Proc IR_Proc Fourier Transform Background Subtraction IR_Data->IR_Proc MS_Proc Peak Detection Mass Calibration MS_Data->MS_Proc NMR_Analysis Chemical Shift Analysis Coupling Constant Analysis Integration NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Ion Identification Fragmentation Pattern Analysis MS_Proc->MS_Analysis Structure Structure Confirmation of This compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Chemical Structure and Isomers of Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxaldehyde, a prominent organic compound, is characterized by a unique four-membered cyclobutane (B1203170) ring attached to a reactive aldehyde functional group. This guide provides a comprehensive analysis of its chemical structure, including conformational dynamics and key structural parameters. A detailed exploration of its constitutional and stereoisomeric forms is presented. Furthermore, this document summarizes critical physicochemical and spectroscopic data, offering insights into its identification and characterization. An experimental protocol for its synthesis via the oxidation of cyclobutanemethanol (B45166) is also detailed, providing a practical framework for laboratory application.

Chemical Structure and Properties

This compound (also known as cyclobutanecarbaldehyde) is a colorless liquid with a pungent odor, possessing the chemical formula C₅H₈O.[1] Its fundamental structure consists of a cyclobutane ring bonded to a formyl (-CHO) group.[2] This combination of a strained aliphatic ring and a reactive aldehyde moiety makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Molecular FormulaC₅H₈O
Molecular Weight84.12 g/mol [3]
CAS Number2987-17-9
AppearanceColorless liquid[1]
OdorPungent[1]
Density0.925 - 0.9355 g/cm³[1][3]
Boiling Point116-118 °C[3]
Melting Point-95 °C[1]
Flash Point22.8 °C[3]
Refractive Index1.559[2][3]
SolubilitySoluble in most organic solvents such as alcohols and ethers.[1]
Structural Parameters
ParameterTypical Value (for Cyclobutane)
C-C Bond Length1.554 Å
C-H Bond Length1.091 - 1.093 Å
C-C-C Bond Angle88.1°
H-C-H Bond Angle109.15°

Isomerism

Isomerism is a critical concept in understanding the chemical diversity and potential applications of a molecule with the formula C₅H₈O. This compound exhibits both constitutional and conformational isomerism.

Constitutional Isomers

Constitutional isomers share the same molecular formula (C₅H₈O) but differ in the connectivity of their atoms. The degree of unsaturation for C₅H₈O is two, allowing for various combinations of rings and double bonds. Besides this compound, other significant aldehyde and ketone constitutional isomers exist.

Table of Selected Aldehyde and Ketone Constitutional Isomers of C₅H₈O

Isomer TypeStructure Name
AldehydePent-2-enal
Pent-3-enal
Pent-4-enal
2-Methylbut-2-enal
3-Methylbut-2-enal
2-Methylbut-3-enal
3-Methylbutanal
Cyclopentanecarboxaldehyde (Incorrect - C6)
KetonePent-3-en-2-one
Pent-4-en-2-one
3-Methylbut-3-en-2-one
Cyclopentanone
2-Methylcyclobutanone
3-Methylcyclobutanone

The following diagram illustrates the relationship between this compound and some of its constitutional isomers.

G C5H8O C₅H₈O Cyclobutane This compound C5H8O->Cyclobutane is a Aldehydes Other Aldehydes (e.g., Pent-2-enal) C5H8O->Aldehydes can be Ketones Ketones (e.g., Cyclopentanone) C5H8O->Ketones can be Others Other Isomers (Alcohols, Ethers) C5H8O->Others can be

Fig. 1: Constitutional Isomers of C₅H₈O
Stereoisomers

This compound itself is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not have enantiomers. Diastereomers are also not possible for the unsubstituted molecule. However, substituted derivatives of this compound can be chiral, leading to the existence of enantiomers and diastereomers.

Conformational Isomers

The cyclobutane ring is not planar. To relieve torsional strain from eclipsing hydrogens and angle strain from deviation from the ideal 109.5° sp³ bond angles, the ring adopts a puckered or "butterfly" conformation. This puckering leads to two non-equivalent positions for substituents: axial and equatorial. The ring undergoes a rapid inversion process at room temperature, interconverting these two puckered conformations.

The energy barrier for this ring inversion in unsubstituted cyclobutane is relatively low, approximately 1.45 kcal/mol. The puckering angle, which is the dihedral angle between the two planes of the puckered ring, is about 29-35 degrees. The aldehyde group in this compound will have a preference for the equatorial position to minimize steric interactions.

G cluster_puckering Ring Puckering of Cyclobutane Puckered1 Puckered Conformation 1 (Axial CHO) PlanarTS Planar Transition State (Higher Energy) Puckered1->PlanarTS Ring Inversion Puckered2 Puckered Conformation 2 (Equatorial CHO) PlanarTS->Puckered2 Puckered2->PlanarTS Ring Inversion

Fig. 2: Conformational Inversion of the Cyclobutane Ring

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the aldehyde group and the cyclobutane ring.

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O (Aldehyde)1740 - 1690Strong
C-H (Aldehyde)2830 - 2695Medium (often a doublet)
C-H (Cycloalkane)2950 - 2850Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aldehyde Proton (-CHO): A distinct singlet or triplet (due to coupling with the adjacent methine proton) is expected to appear far downfield, typically in the range of δ 9-10 ppm.

  • Methine Proton (-CH-CHO): A multiplet is expected around δ 2.5-3.5 ppm.

  • Cyclobutane Protons (-CH₂-): A complex series of multiplets would be observed in the upfield region, approximately δ 1.5-2.5 ppm.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 200 ppm.

  • Methine Carbon (-CH-CHO): A signal around δ 50-60 ppm.

  • Cyclobutane Carbons (-CH₂-): Signals in the aliphatic region, around δ 20-30 ppm. Due to symmetry, two signals are expected for the three methylene (B1212753) carbons.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is the oxidation of cyclobutanemethanol. Various oxidizing agents can be employed, with pyridinium (B92312) chlorochromate (PCC) being a mild and selective choice that minimizes over-oxidation to the carboxylic acid.

Generalized Protocol for the Oxidation of Cyclobutanemethanol using PCC

Materials:

Procedure:

  • A solution of cyclobutanemethanol in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane at room temperature.

  • The reaction mixture is stirred for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by distillation to yield pure this compound.

G cluster_synthesis Synthesis of this compound Start Cyclobutanemethanol in DCM Reaction Stir at Room Temperature (2-4 hours) Start->Reaction Reagent PCC in DCM Reagent->Reaction Workup Dilute with Ether Filter through Silica Gel Reaction->Workup Purification Concentrate and Purify (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Fig. 3: Experimental Workflow for Synthesis

Conclusion

This compound is a structurally unique and synthetically versatile molecule. Its puckered four-membered ring and reactive aldehyde group dictate its chemical behavior and potential for creating diverse molecular architectures. A thorough understanding of its structure, isomeric forms, and spectroscopic signatures, as outlined in this guide, is fundamental for its effective utilization in research and development, particularly within the pharmaceutical and chemical industries. The provided synthetic protocol offers a reliable method for its preparation, enabling further exploration of its chemical potential.

References

Navigating the Solubility Landscape of Cyclobutanecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of cyclobutanecarboxaldehyde, a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document collates available solubility data, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for the application of solubility data in research and development.

Core Topic: Solubility of this compound in Water and Organic Solvents

This compound (C₅H₈O) is a colorless liquid with a pungent odor, recognized for its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its solubility profile is a critical parameter for its application in various chemical reactions and formulation processes.

Data Presentation: Qualitative Solubility Profile

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. However, a consistent qualitative solubility profile has been established from multiple sources. The following table summarizes the available information on the solubility of this compound in water and a range of common organic solvents.

Solvent NameChemical FormulaTypeSolubility of this compoundCitation(s)
WaterH₂OAqueousLimited / Slightly Soluble[1]
EthanolC₂H₅OHPolar ProticSoluble[1]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[1]
Aromatic Hydrocarbons (e.g., Toluene)C₇H₈NonpolarSoluble[1]
ChloroformCHCl₃Polar AproticSlightly Soluble[1][2]
Ethyl AcetateC₄H₈O₂Polar AproticSlightly Soluble[1][2]

Experimental Protocols: Quantitative Solubility Determination

The absence of publicly available quantitative data necessitates a standardized experimental approach for its determination. The following is a detailed methodology for the quantitative analysis of this compound solubility, primarily based on the widely accepted shake-flask method followed by gas chromatography quantification.

Objective: To determine the concentration of this compound in a solvent at saturation.
Materials:
  • This compound (purity >98%)

  • Selected solvents (e.g., water, ethanol, hexane) of analytical grade

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes for sample injection

  • Centrifuge (optional)

  • 0.2 µm syringe filters

Procedure:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a miscible solvent (e.g., ethanol) of a known high concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of an undissolved phase of the aldehyde is crucial to ensure saturation.

    • Equilibrate the vials in a temperature-controlled orbital shaker or with a magnetic stirrer. A standard temperature of 25°C is recommended. The system should be agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the equilibration period, cease agitation and allow the mixture to stand undisturbed for a prolonged period (e.g., 24 hours) at the same constant temperature to allow for phase separation. Centrifugation can be employed to expedite this process.

  • Sample Analysis (Gas Chromatography):

    • Carefully extract an aliquot of the clear, saturated solvent phase, ensuring no undissolved aldehyde is transferred. Filtering the aliquot through a 0.2 µm syringe filter is recommended.

    • Dilute the extracted aliquot with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the prepared standard solutions and the diluted sample solutions into the GC-FID.

    • Record the peak areas corresponding to this compound for all injections.

  • Data Analysis:

    • Plot the peak area versus the concentration for the standard solutions to generate a calibration curve.

    • Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/L, g/100mL, or molarity.

Mandatory Visualization: Solubility Determination and Application Workflow

The following diagram illustrates the logical workflow from the initial determination of solubility to its practical application in a research and development setting.

G cluster_0 Phase 1: Solubility Determination cluster_1 Phase 2: Application in R&D A Compound Selection (this compound) B Solvent Screening (Water, Organic Solvents) A->B Select Solvents C Experimental Protocol (Shake-Flask Method) B->C Define Method D Analytical Quantification (e.g., GC, HPLC) C->D Generate Samples E Data Analysis & Reporting (Solubility Values) D->E Calculate Concentration F Reaction Condition Optimization E->F Inform Solvent Choice G Formulation Development E->G Guide Excipient Selection H Purification & Crystallization E->H Predict Recrystallization Behavior I Toxicology & Environmental Studies E->I Assess Bioavailability & Fate

Caption: Workflow for Solubility Determination and Application.

This in-depth guide serves as a foundational resource for understanding and utilizing the solubility properties of this compound in scientific and industrial applications. The provided experimental protocol offers a robust framework for generating the much-needed quantitative data to facilitate more precise and efficient use of this versatile chemical intermediate.

References

A Technical Guide to the Physical Properties of Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of cyclobutanecarboxaldehyde (CAS No: 2987-17-9), a key intermediate in various organic syntheses. The information presented herein is compiled from various chemical data sources and is supplemented with standardized experimental protocols for the determination of these fundamental physical properties.

Core Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] An accurate understanding of its physical properties, such as boiling point and density, is crucial for its handling, purification, and use in chemical reactions.

Data Summary

The boiling point and density of this compound from several sources are summarized below. The data shows a general consensus, with minor variations likely attributable to different experimental conditions or purity levels.

Physical PropertyReported ValueConditions
Boiling Point 115-117 °CNot specified
116-117 °CNot specified
116-118 °CNot specified
118 °CNot specified
107-109 °CNot specified
Density 0.9355 g/cm³at 20 °C
0.92 g/cm³at 25 °C
0.925 g/cm³Not specified
0.92 (Specific Gravity)20/20 °C

Note: The reported values are compiled from multiple chemical suppliers and databases.[1][2][3][4][5][6]

Experimental Protocols

While specific experimental reports for determining the properties of this compound are not detailed in publicly available literature, standard organic chemistry methodologies can be applied. The following sections describe generalized protocols suitable for this purpose.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7]

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C range)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other high-boiling liquid

  • Stand and clamps

Procedure:

  • Sample Preparation: Add a few drops of this compound into the small test tube, enough to create a column of liquid approximately 1-2 cm high.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.

  • Heating: Clamp the Thiele tube and fill it with mineral oil until the side arm is partially filled. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is below the oil level.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Boiling Point Identification: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, remove the heat source.

  • Reading: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7] Record this temperature.

Density Determination (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be accurately determined by measuring its mass and volume.

Apparatus:

  • Analytical balance

  • Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

  • Thermometer

  • Distilled water (for calibration if using a pycnometer)

Procedure:

  • Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance.[8]

  • Volume Measurement: Add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume precisely from the bottom of the meniscus.[8] If using a pycnometer, fill it completely with the liquid.

  • Mass of Filled Container: Measure and record the combined mass of the container and the this compound.[8]

  • Temperature: Record the ambient temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

    • Density is calculated using the formula: Density = Mass / Volume .

  • Repeat: For improved accuracy, the procedure should be repeated multiple times, and the average density should be reported.[8]

Workflow Visualization

The logical process for identifying and verifying the physical properties of a chemical compound like this compound is outlined in the diagram below. This workflow ensures that data is not only acquired but also validated against established literature and theoretical models.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Analysis & Validation cluster_2 Phase 3: Final Reporting lit_search Literature Search (Databases, SDS, Journals) data_comp Data Compilation & Comparison lit_search->data_comp Literature Values exp_boiling Experimental Determination (Boiling Point) exp_boiling->data_comp Experimental BP exp_density Experimental Determination (Density) exp_density->data_comp Experimental ρ qspr QSPR Modeling (Optional Predictive Check) data_comp->qspr error_analysis Error Analysis & Uncertainty Quantification data_comp->error_analysis qspr->error_analysis tech_guide Technical Guide / Whitepaper Generation error_analysis->tech_guide final_data Final Verified Data Sheet error_analysis->final_data start Start: Identify Chemical (this compound) start->lit_search start->exp_boiling start->exp_density

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving cyclobutanecarboxaldehyde, a versatile building block in organic synthesis. Due to the inherent ring strain of the cyclobutane (B1203170) moiety, this aldehyde exhibits unique reactivity, making it a valuable precursor for a variety of molecular scaffolds. This document details key transformations including oxidation, reduction, olefination, nucleophilic addition, ring expansion, and photochemical reactions. For each reaction, a detailed experimental protocol, a summary of quantitative data, and a mechanistic diagram are provided to facilitate understanding and practical application in a research and development setting.

Oxidation to Cyclobutanecarboxylic Acid

The oxidation of this compound to its corresponding carboxylic acid is a fundamental transformation, readily achieved using common oxidizing agents. The Jones oxidation, employing chromic acid generated in situ, is a classic and effective method.

Quantitative Data: Oxidation of this compound
Oxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Jones Reagent (CrO₃/H₂SO₄)Acetone (B3395972)0 to RT1-3 h80-90 (estimated)[1][2]
Potassium Permanganate (KMnO₄)Acetone/WaterRTVariesGood[3]
Experimental Protocol: Jones Oxidation of this compound

Materials:

  • This compound

  • Jones Reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting to 100 mL with water)[4]

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue. Maintain the temperature below 10 °C during the addition.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and extract it three times with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford cyclobutanecarboxylic acid.[3][5]

Signaling Pathway: Jones Oxidation Mechanism

Jones_Oxidation cluster_0 Oxidation of this compound Aldehyde This compound Hydrate Aldehyde Hydrate Aldehyde->Hydrate + H₂O Chromate_Ester Chromate Ester Hydrate->Chromate_Ester + H₂CrO₄ Acid Cyclobutanecarboxylic Acid Chromate_Ester->Acid Elimination Cr_VI Cr(VI) Cr_IV Cr(IV) H2O H₂O H_plus H⁺

Caption: Mechanism of Jones oxidation of this compound.

Reduction to Cyclobutylmethanol

The reduction of the aldehyde functionality to a primary alcohol is a common and high-yielding transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this purpose, typically used in alcoholic solvents.[6][7][8][9][10]

Quantitative Data: Reduction of this compound
Reducing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Sodium Borohydride (NaBH₄)Ethanol (B145695)0 to RT15 min - 2 h>90[8]
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether/THF0 to RT1-4 hHigh[8]
Experimental Protocol: Reduction with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in 95% ethanol.[8]

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.[6]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the gas evolution ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclobutylmethanol.

Signaling Pathway: NaBH₄ Reduction Mechanism

NaBH4_Reduction cluster_1 Reduction of this compound Aldehyde This compound Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Hydride attack Alcohol Cyclobutylmethanol Alkoxide->Alcohol Protonation NaBH4 NaBH₄ Solvent Solvent (e.g., EtOH)

Caption: Mechanism of NaBH₄ reduction of this compound.

Wittig Reaction for Olefination

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into an alkene.[11][12][13] The use of a non-stabilized ylide, such as methylenetriphenylphosphorane, results in the formation of an exocyclic methylene (B1212753) group.

Quantitative Data: Wittig Reaction of this compound
YlideBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Methylenetriphenylphosphoranen-BuLiTHF-78 to RT2-4 h~70-85[14][15]
EthylidenetriphenylphosphoraneNaNH₂Diethyl EtherRT1-3 hGood[14]
Experimental Protocol: Wittig Olefination

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The solution will turn deep red or orange, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with pentane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate the solution to obtain the volatile vinylcyclobutane.

Experimental Workflow: Wittig Reaction

Wittig_Reaction cluster_2 Wittig Olefination of this compound Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Aldehyde This compound Alkene Vinylcyclobutane Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Base Base (e.g., n-BuLi)

Caption: Mechanism of the Wittig reaction with this compound.

Grignard Reaction for Carbon-Carbon Bond Formation

Grignard reagents readily add to the electrophilic carbonyl carbon of this compound, providing a versatile route to secondary alcohols with the formation of a new carbon-carbon bond.[16][17][18][19][20]

Quantitative Data: Grignard Reaction with this compound
Grignard ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Methylmagnesium BromideDiethyl Ether0 to RT1-2 hHigh[19]
Phenylmagnesium BromideTHF0 to RT1-2 hHigh[17]
Experimental Protocol: Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an initiator)

  • Bromomethane (B36050) (or other suitable alkyl/aryl halide)

  • Anhydrous diethyl ether

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ensure all glassware is flame-dried and assembled under an inert atmosphere.

  • Place magnesium turnings (1.2 eq) in a two-necked flask. A crystal of iodine can be added to initiate the reaction.

  • Prepare a solution of bromomethane (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromomethane solution to the magnesium turnings. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the secondary alcohol.

Signaling Pathway: Grignard Reaction Mechanism

Grignard_Reaction cluster_3 Grignard Reaction with this compound Aldehyde This compound Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic addition Alcohol Secondary Alcohol Alkoxide->Alcohol Protonation Grignard R-MgX H3O_plus H₃O⁺ (workup)

Caption: Mechanism of the Grignard reaction with this compound.

Acid-Catalyzed Ring Expansion

Under acidic conditions, the alcohol derived from the reduction of this compound (cyclobutylmethanol) can undergo a ring expansion to form cyclopentene (B43876) derivatives. This rearrangement is driven by the relief of the inherent strain in the four-membered ring.[21][22][23][24][25]

Experimental Protocol: Acid-Catalyzed Dehydration and Ring Expansion of Cyclobutylmethanol

Materials:

  • Cyclobutylmethanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Place cyclobutylmethanol in a distillation apparatus.

  • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to induce dehydration and rearrangement.

  • Distill the resulting alkene products.

  • Wash the distillate with sodium bicarbonate solution to neutralize any acid.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Redistill to obtain the purified cyclopentene derivatives.

Logical Relationship: Ring Expansion Mechanism

Ring_Expansion cluster_4 Acid-Catalyzed Ring Expansion of Cyclobutylmethanol Alcohol Cyclobutylmethanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol Protonation Carbocation_1 Primary Carbocation Protonated_Alcohol->Carbocation_1 - H₂O Carbocation_2 Secondary Cyclopentyl Carbocation Carbocation_1->Carbocation_2 Ring Expansion Alkene Cyclopentene Carbocation_2->Alkene - H⁺ H_plus H⁺ H2O H₂O

Caption: Mechanism of acid-catalyzed ring expansion of cyclobutylmethanol.

Photochemical Decarbonylation

Upon UV irradiation, this compound can undergo a Norrish Type I cleavage, leading to the expulsion of carbon monoxide and the formation of a cyclobutyl radical. This radical can then undergo further reactions, such as hydrogen abstraction to form cyclobutane.[26][27][28][29]

Quantitative Data: Photochemical Decarbonylation
Wavelength (nm)SolventTemperature (°C)ProductsReference
313Gas Phase118Cyclobutane, CO, ethene, propene[30]
Experimental Protocol: Photochemical Decarbonylation

Materials:

  • This compound

  • Inert solvent (e.g., hexane)

  • Photochemical reactor with a UV lamp (e.g., mercury lamp)

  • Gas chromatography-mass spectrometry (GC-MS) for product analysis

Procedure:

  • Prepare a dilute solution of this compound in an inert, UV-transparent solvent in a quartz reaction vessel.

  • Degas the solution with an inert gas (e.g., argon) to remove oxygen.

  • Irradiate the solution with a suitable UV light source. The wavelength should be chosen to correspond to the n→π* transition of the aldehyde.

  • Monitor the reaction progress by GC-MS to observe the formation of cyclobutane and the disappearance of the starting material.

  • Upon completion, the solvent can be carefully removed to isolate the product if it is not too volatile.

Signaling Pathway: Norrish Type I Cleavage

Photochemical_Decarbonylation cluster_5 Photochemical Decarbonylation of this compound Aldehyde This compound Excited_State Excited State (n→π*) Aldehyde->Excited_State Photoexcitation Diradical Acyl-Cyclobutyl Diradical Excited_State->Diradical α-cleavage Cyclobutyl_Radical Cyclobutyl Radical Diradical->Cyclobutyl_Radical - CO Cyclobutane Cyclobutane Cyclobutyl_Radical->Cyclobutane H abstraction CO CO hv H_abstraction H-abstraction

Caption: Mechanism of photochemical decarbonylation of this compound.

This guide provides a foundational understanding of the key reaction mechanisms of this compound. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for chemists engaged in the synthesis of novel chemical entities. The unique reactivity of this strained aldehyde continues to offer opportunities for the development of innovative synthetic methodologies.

References

The Dichotomy of a Strained Ring: A Technical Guide to the Stability and Reactivity of Cyclobutane Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) ring, a four-membered carbocycle, presents a fascinating case of structural strain influencing chemical behavior. When functionalized with an aldehyde group, this strained scaffold becomes a versatile building block in organic synthesis and a recurring motif in pharmacologically active molecules. This technical guide provides an in-depth exploration of the stability and reactivity of cyclobutane aldehydes, offering quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

The Inherent Instability: Understanding the Stability of the Cyclobutane Ring

The stability of the cyclobutane ring is fundamentally governed by ring strain, a combination of angle strain and torsional strain. This inherent strain makes the ring susceptible to reactions that lead to its opening and the formation of more stable, less strained structures.

Ring Strain Energy
Bond Dissociation Energies (BDEs)

The strain within the cyclobutane ring also influences its bond dissociation energies. While specific BDEs for cyclobutanecarboxaldehyde are not extensively reported, data for related structures provide valuable insights. For instance, the C-H bond dissociation energy in cyclobutane is approximately 100.6 kcal/mol.[4] It is important to note that computational studies suggest that commonly cited BDEs for cycloalkanes might be underestimated by 3-4 kcal/mol.[5][6] The C-C bonds within the ring are weaker than those in acyclic alkanes, predisposing the ring to cleavage.

Table 1: Quantitative Data on the Stability of Cyclobutane and Related Structures

ParameterMoleculeValueReference(s)
Ring Strain EnergyCyclobutane26.3 kcal/mol[1][2]
Ring Strain Energy (Computational)3-Oxetanone~25.2 kcal/mol[3]
C-H Bond Dissociation EnergyCyclobutane100.6 kcal/mol[4]

The Reactive Nature: Key Reactions of Cyclobutane Aldehydes

The inherent strain of the cyclobutane ring, coupled with the reactivity of the aldehyde functional group, opens up a diverse range of chemical transformations. These reactions are often driven by the release of ring strain.

Photochemical Reactions

Photochemistry plays a significant role in the reactivity of cyclobutane aldehydes, primarily through Norrish Type I and Type II reactions, as well as the Paternò-Büchi reaction.

Norrish reactions are photochemical cleavage reactions of ketones and aldehydes.[7]

  • Norrish Type I: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates.[7] For this compound, this can lead to decarbonylation and the formation of cyclobutane or ring-opened products.

  • Norrish-Yang (a Type II reaction): This intramolecular reaction involves the abstraction of a γ-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol (B46151).[5][8]

Norrish_Reactions cluster_norrish1 Norrish Type I cluster_norrish2 Norrish-Yang (Type II) Aldehyde_N1 Cyclobutane Aldehyde (S₀) Excited_Aldehyde_N1 Excited Aldehyde (S₁ or T₁) Aldehyde_N1->Excited_Aldehyde_N1 Acyl_Radical Cyclobutyl Acyl Radical Excited_Aldehyde_N1->Acyl_Radical α-cleavage Cyclobutyl_Radical Cyclobutyl Radical Acyl_Radical->Cyclobutyl_Radical -CO Products_N1 Decarbonylation & Ring-Opened Products Cyclobutyl_Radical->Products_N1 CO Carbon Monoxide Aldehyde_NY Cyclobutane Aldehyde (S₀) Excited_Aldehyde_NY Excited Aldehyde (T₁) Aldehyde_NY->Excited_Aldehyde_NY Biradical 1,4-Biradical Intermediate Excited_Aldehyde_NY->Biradical γ-H abstraction Cyclobutanol Cyclobutanol Product Biradical->Cyclobutanol Cyclization

Caption: Mechanisms of Norrish Type I and Norrish-Yang (Type II) photoreactions of cyclobutane aldehydes.

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene, yielding an oxetane.[9][10] The aldehyde, upon photoexcitation, reacts with an alkene to form a four-membered ether ring. This reaction is a powerful tool for the synthesis of complex polycyclic structures.

Paterno_Buchi Reactants Cyclobutane Aldehyde (S₀) + Alkene Excited_Aldehyde Excited Aldehyde (T₁) Reactants->Excited_Aldehyde Biradical_Intermediate 1,4-Biradical Intermediate Excited_Aldehyde->Biradical_Intermediate + Alkene Oxetane Oxetane Product Biradical_Intermediate->Oxetane Ring Closure

Caption: The Paternò-Büchi reaction of a cyclobutane aldehyde with an alkene.

Thermal Decomposition

At elevated temperatures, cyclobutane and its derivatives undergo thermal decomposition, primarily through a [2+2] cycloreversion reaction to yield two ethylene (B1197577) molecules. The presence of a substituent like an aldehyde group can influence the reaction pathway and kinetics. For the thermal decomposition of cyclobutane, the reaction is first-order.[11]

Ring-Opening Reactions

The strain in the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, including acid or base catalysis, or through reactions with nucleophiles and electrophiles. These reactions provide a synthetic route to functionalized acyclic compounds.

Synthesis and Experimental Protocols

The synthesis of cyclobutane aldehydes can be achieved through various methods, with the oxidation of the corresponding primary alcohol, cyclobutanol, being a common and effective approach.

General Experimental Workflow for Synthesis and Purification

A typical workflow for the synthesis and purification of a cyclobutane aldehyde from its corresponding alcohol involves oxidation, workup, and purification.

Synthesis_Workflow Start Cyclobutanol Oxidation Oxidation (e.g., Swern Oxidation) Start->Oxidation Workup Aqueous Workup (Quenching, Extraction) Oxidation->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Cyclobutane Aldehyde Characterization->End

Caption: A general experimental workflow for the synthesis and purification of cyclobutane aldehydes.

Detailed Protocol: Swern Oxidation of Cyclobutanol

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.[12][13]

Materials:

  • Cyclobutanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Activator Formation: A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon). To this, a solution of DMSO (2.5 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of cyclobutanol (1.0 equivalent) in anhydrous DCM is added slowly to the reaction mixture at -78 °C. The reaction is stirred for 30-60 minutes at this temperature.

  • Base Addition and Quenching: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After stirring for 15 minutes at -78 °C, the cooling bath is removed, and the reaction is allowed to warm to room temperature.

  • Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude aldehyde is purified by flash column chromatography on silica (B1680970) gel to yield the pure this compound.

Detailed Protocol: Norrish-Yang Cyclization

This protocol provides a general procedure for the intramolecular photocyclization of an aldehyde to a cyclobutanol.[1]

Materials:

  • A suitable cyclobutane aldehyde with a γ-hydrogen

  • An appropriate deuterated solvent for NMR monitoring (e.g., DMSO-d₆)

  • NMR quartz tube

  • Photoreactor with a specific wavelength LED light source (e.g., 365 nm)

Procedure:

  • Sample Preparation: The cyclobutane aldehyde (1.0 equivalent) is dissolved in the deuterated solvent to a concentration of approximately 0.1 M in an NMR quartz tube.

  • Degassing: The solution is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: The NMR tube is placed in the photoreactor and irradiated with the LED light source at a constant temperature (e.g., 25 °C), which can be maintained with a cooling fan.

  • Monitoring: The progress of the reaction is monitored by ¹H NMR spectroscopy at regular intervals until the starting material is consumed.

  • Isolation: Upon completion, the solvent is removed in vacuo, and the resulting cyclobutanol product can be purified by standard chromatographic techniques.

Relevance in Drug Discovery and Signaling Pathways

The rigid and three-dimensional nature of the cyclobutane ring makes it an attractive scaffold in drug design.[13] It can act as a conformational constraint, locking a molecule into a bioactive conformation and improving binding affinity and selectivity for a biological target. Several cyclobutane-containing compounds have entered clinical trials or are marketed drugs.[1]

While specific signaling pathways directly modulated by cyclobutane aldehydes are not extensively documented, cyclobutane-containing molecules are known to target key signaling pathways implicated in various diseases.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway is a hallmark of many cancers. Some small molecule inhibitors incorporating a cyclobutane scaffold have been developed to target components of this pathway.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Inhibitor Cyclobutane-based Inhibitor Inhibitor->Raf Inhibitor->MEK

Caption: A simplified diagram of the MAPK signaling pathway, a target for some cyclobutane-containing drugs.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[15] The conformational rigidity of the cyclobutane ring can be exploited to design ligands with high affinity and selectivity for specific GPCRs.

GPCR_Pathway Ligand Ligand (e.g., Cyclobutane Derivative) GPCR GPCR Ligand->GPCR G_Protein G-Protein (α, β, γ) GPCR->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A general overview of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

An In-depth Technical Guide to the Core Chemical Reactions of Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanecarboxaldehyde, a strained cyclic aldehyde, serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery. Its unique four-membered ring imparts distinct reactivity and conformational constraints, making it a valuable synthon for introducing the cyclobutane (B1203170) motif into pharmaceutical candidates. This technical guide provides a detailed overview of the key chemical reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in its effective utilization.

Oxidation to Cyclobutanecarboxylic Acid

The oxidation of this compound to its corresponding carboxylic acid is a fundamental transformation, yielding a stable and versatile intermediate for further functionalization.

Reaction Scheme:

A common and efficient method for this oxidation involves the use of potassium permanganate (B83412).

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of potassium permanganate (e.g., 1.6 g, 10 mmol) in water (30 mL) is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • A solution of sodium hydroxide (e.g., 0.4 g, 10 mmol) in water (10 mL) is added to the potassium permanganate solution.

  • This compound (e.g., 0.84 g, 10 mmol) is added dropwise to the cooled, stirred solution.

  • The reaction mixture is stirred at room temperature for 1-2 hours, during which a brown precipitate of manganese dioxide will form.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate disappears.

  • The solution is acidified to pH 2 with concentrated hydrochloric acid.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield cyclobutanecarboxylic acid.

Quantitative Data:
ProductReagentsSolventReaction TimeYield (%)
Cyclobutanecarboxylic acidKMnO₄, NaOHWater1-2 h~70-80%
Spectroscopic Data for Cyclobutanecarboxylic Acid:
  • ¹H NMR (CDCl₃, δ in ppm): 11.59 (s, 1H, -COOH), 3.18 (quint, 1H, -CH-), 2.40-2.20 (m, 4H, -CH₂-), 2.05-1.85 (m, 2H, -CH₂-).[1]

  • IR (neat, cm⁻¹): 2970 (broad, O-H), 1705 (C=O).[2]

Reduction to Cyclobutylmethanol

The reduction of the aldehyde functionality in this compound provides access to the corresponding primary alcohol, cyclobutylmethanol, a useful intermediate for ether and ester synthesis.

Reaction Scheme:

A mild and selective method for this reduction utilizes sodium borohydride (B1222165).

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • This compound (e.g., 0.84 g, 10 mmol) is dissolved in methanol (20 mL) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Sodium borohydride (e.g., 0.19 g, 5 mmol) is added portion-wise to the stirred solution over 15 minutes.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the slow addition of water (10 mL).

  • The mixture is acidified to pH 5 with 1 M hydrochloric acid.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield cyclobutylmethanol.

Quantitative Data:
ProductReagentsSolventReaction TimeYield (%)
CyclobutylmethanolNaBH₄Methanol1 h>90% (typical for aldehyde reductions)
Spectroscopic Data for Cyclobutylmethanol:
  • ¹H NMR (CDCl₃, δ in ppm): 3.53 (d, 2H, -CH₂OH), 2.55 (m, 1H, -CH-), 2.10-1.70 (m, 6H, -CH₂-), 1.60 (br s, 1H, -OH).

  • IR (neat, cm⁻¹): 3330 (broad, O-H), 2940 (C-H), 1040 (C-O).[3]

Wittig Reaction for Olefination

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond, yielding vinylcyclobutane derivatives.

Reaction Scheme:

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide

Materials:

Procedure:

  • A suspension of methyltriphenylphosphonium bromide (e.g., 3.57 g, 10 mmol) in anhydrous THF (40 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • The suspension is cooled to 0°C, and n-butyllithium (e.g., 4.0 mL of a 2.5 M solution in hexanes, 10 mmol) is added dropwise, resulting in a characteristic orange-red color of the ylide.

  • The mixture is stirred at room temperature for 30 minutes.

  • The reaction is cooled to 0°C, and a solution of this compound (e.g., 0.84 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is extracted three times with pentane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation to yield vinylcyclobutane.

Quantitative Data:
ProductReagentsSolventReaction TimeYield (%)
VinylcyclobutaneCH₃PPh₃Br, n-BuLiTHF2.5 h~60-70%

Grignard Reaction for Carbon-Carbon Bond Formation

The Grignard reaction allows for the nucleophilic addition of an organomagnesium halide to the carbonyl carbon of this compound, forming a secondary alcohol.

Reaction Scheme:

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (e.g., 0.27 g, 11 mmol) and a crystal of iodine are placed.

  • A solution of bromobenzene (e.g., 1.57 g, 10 mmol) in anhydrous diethyl ether (10 mL) is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux.

  • After the addition is complete, the mixture is refluxed for 30 minutes.

  • The Grignard reagent is cooled to 0°C, and a solution of this compound (e.g., 0.84 g, 10 mmol) in anhydrous diethyl ether (10 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is acidified with 1 M HCl, and the layers are separated.

  • The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield phenyl(cyclobutyl)methanol.

Quantitative Data:
ProductReagentsSolventReaction TimeYield (%)
Phenyl(cyclobutyl)methanolPhMgBrDiethyl ether1.5 h~70-85%

Aldol (B89426) Condensation

This compound can undergo a base- or acid-catalyzed aldol condensation, either as a self-condensation or a crossed-aldol condensation with another enolizable carbonyl compound. The strained nature of the four-membered ring can influence the reactivity and stability of the enolate intermediate.

Reaction Scheme (Self-Condensation):

Experimental Protocol: Base-Catalyzed Self-Aldol Condensation

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium hydroxide (e.g., 0.4 g, 10 mmol) in a mixture of ethanol (10 mL) and water (10 mL) is prepared in a flask with a magnetic stirrer.

  • This compound (e.g., 1.68 g, 20 mmol) is added dropwise to the stirred basic solution at room temperature.

  • The reaction mixture is stirred at room temperature for 4-6 hours. Heating may be required to promote dehydration to the enal product.

  • The reaction is neutralized with 1 M HCl.

  • The mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The product may require purification by column chromatography.

Quantitative Data:
ProductCatalystSolventReaction TimeYield (%)
Aldol Adduct/EnalNaOHEthanol/Water4-6 hVariable, depends on conditions

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the key reactions described and a decision-making pathway for choosing a reaction based on the desired synthetic outcome.

experimental_workflow start This compound oxidation Oxidation (e.g., KMnO4) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction wittig Wittig Reaction (e.g., Ph3P=CH2) start->wittig grignard Grignard Reaction (e.g., RMgX) start->grignard aldol Aldol Condensation (Base/Acid) start->aldol product_acid Cyclobutanecarboxylic Acid oxidation->product_acid product_alcohol_primary Cyclobutylmethanol reduction->product_alcohol_primary product_alkene Vinylcyclobutane Derivative wittig->product_alkene product_alcohol_secondary Secondary Alcohol grignard->product_alcohol_secondary product_aldol Aldol Adduct / Enal aldol->product_aldol synthetic_decision_pathway start Desired Functional Group Transformation q1 Introduce Carboxylic Acid? start->q1 q2 Introduce Primary Alcohol? start->q2 q3 Form C=C bond? start->q3 q4 Form new C-C bond and Secondary Alcohol? start->q4 q5 Form new C-C bond (β-hydroxycarbonyl or α,β-unsaturated)? start->q5 reaction_oxidation Oxidation q1->reaction_oxidation Yes reaction_reduction Reduction q2->reaction_reduction Yes reaction_wittig Wittig Reaction q3->reaction_wittig Yes reaction_grignard Grignard Reaction q4->reaction_grignard Yes reaction_aldol Aldol Condensation q5->reaction_aldol Yes

References

Commercial Availability and Synthetic Utility of Cyclobutanecarboxaldehyde for Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclobutanecarboxaldehyde, a key building block in organic synthesis, is increasingly sought after for its role in the development of novel therapeutics and complex molecules. Its strained four-membered ring offers unique conformational rigidity and metabolic stability, properties that are highly desirable in modern drug design. This guide provides a comprehensive overview of commercial suppliers, key chemical data, and synthetic applications of this compound, with a focus on its utility in the synthesis of bioactive compounds.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound for research purposes, with purity levels typically suitable for synthetic applications. The following table summarizes the offerings from several prominent suppliers.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich ≥95% (GC)2987-17-9C₅H₈O84.12Available in various quantities.
TCI (Tokyo Chemical Industry) >95.0% (GC)2987-17-9C₅H₈O84.12Also known as Cyclobutanecarbaldehyde.[1][2][3]
Manchester Organics 96%2987-17-9C₅H₈O84.116-
Ruifu Chemical >98.0% (GC)2987-17-9C₅H₈O84.12Appears as a colorless or light yellow liquid.[4]
Amitychem Pharmaceutical Grade/99%2987-17-9C₅H₈O84.12-
Shree Ganesh Remedies Limited Commercial Grade2987-17-9C₅H₈O84.12Leading manufacturer.[5]

Synthetic Applications in Drug Discovery

The cyclobutane (B1203170) motif is a valuable scaffold in medicinal chemistry due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[5] this compound serves as a versatile starting material for the synthesis of a wide array of cyclobutane-containing molecules. Its aldehyde functionality allows for a variety of chemical transformations, making it a cornerstone for accessing complex molecular architectures.

General Synthetic Workflow

The general workflow for utilizing this compound in the synthesis of bioactive molecules often involves initial functionalization of the aldehyde group, followed by further structural modifications.

G A This compound (Starting Material) B Key Synthetic Transformation (e.g., Wittig, Reductive Amination) A->B C Functionalized Cyclobutane Intermediate B->C D Further Synthetic Steps (e.g., coupling, cyclization) C->D E Bioactive Cyclobutane- Containing Molecule D->E F Biological Target (e.g., Enzyme, Receptor) E->F Modulates Activity

Caption: General workflow from this compound to a bioactive molecule.

Key Synthetic Transformations

Two common and powerful reactions for elaborating the structure of this compound are the Wittig reaction and reductive amination.

1. Wittig Reaction: This reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. In the context of this compound, it provides a straightforward method to introduce a carbon-carbon double bond, which can then be further functionalized.

Experimental Protocol: General Procedure for Wittig Reaction

  • Ylide Preparation: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) is suspended in a suitable anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the phosphorus ylide.

  • Reaction with Aldehyde: A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution at the same low temperature.

  • Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-12 hours). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride or water.

  • Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired alkene.

2. Reductive Amination: This versatile method allows for the formation of amines from aldehydes or ketones. For this compound, it is a key step in synthesizing cyclobutylmethylamines, a common motif in bioactive molecules.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: this compound and a primary or secondary amine are dissolved in a suitable solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane). A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-4 hours.

  • Reduction: A reducing agent is added to the reaction mixture. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). The choice of reducing agent depends on the pH stability of the reactants and the desired reaction conditions. The reaction is stirred until the imine is fully reduced, which can be monitored by techniques like TLC or LC-MS.

  • Workup and Purification: The reaction is quenched by the addition of water or a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated. The crude product is purified by column chromatography or distillation to yield the final amine.

Role in Modulating Signaling Pathways

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives, synthesized using the methods described above, are prevalent in drug candidates that target a variety of biological pathways. The rigid, three-dimensional nature of the cyclobutane ring can confer high potency and selectivity for specific protein targets.

For instance, cyclobutane-containing molecules have been developed as inhibitors of Janus kinases (JAKs), which are critical components of cytokine signaling pathways involved in inflammation and immunity. The cyclobutane moiety in these inhibitors helps to position key pharmacophoric groups in the ATP-binding pocket of the kinase, leading to potent inhibition.

Another area where cyclobutane derivatives have shown promise is in the development of tankyrase inhibitors. Tankyrases are enzymes involved in Wnt/β-catenin signaling, a pathway often dysregulated in cancer. The cyclobutane scaffold in these inhibitors can provide a rigid core to which various functional groups can be appended to optimize binding affinity and selectivity.

The logical relationship between this compound and the modulation of a signaling pathway can be visualized as follows:

G cluster_synthesis Chemical Synthesis cluster_biology Biological System A This compound B Synthetic Transformations (e.g., Reductive Amination) A->B C Cyclobutane-Containing Drug Candidate B->C D Target Protein (e.g., Kinase, Enzyme) C->D Inhibits E Signaling Pathway (e.g., JAK-STAT, Wnt) D->E Regulates F Cellular Response (e.g., Inflammation, Proliferation) E->F Controls

References

The Chemistry and Utility of Cyclobutanecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanecarboxaldehyde, a strained cyclic aldehyde, is a versatile building block in organic synthesis with growing importance in medicinal chemistry and materials science. Its unique four-membered ring imparts distinct conformational properties and reactivity, making it a valuable synthon for accessing complex molecular architectures. This technical guide provides an in-depth review of the chemistry of this compound, including its synthesis and key reactions, with a focus on detailed experimental protocols and its application in drug discovery.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless liquid with a pungent odor.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2987-17-9[1]
Molecular Formula C₅H₈O[1]
Molecular Weight 84.12 g/mol [1]
Boiling Point 116-118 °C[2]
Melting Point -95 °C[3]
Density 0.925 g/cm³[3]
Flash Point 23 °C[2]
Solubility Soluble in most organic solvents.[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the oxidation of cyclobutane (B1203170) methanol (B129727). Several modern oxidation protocols can be employed, offering mild reaction conditions and high yields. Below are detailed experimental procedures for two widely used methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Table 1: Synthesis of this compound via Oxidation of Cyclobutane Methanol
Oxidation MethodReagentsSolventTypical YieldReference(s)
Swern OxidationOxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (B109758)>90%[4][5]
Dess-Martin OxidationDess-Martin Periodinane (DMP)Dichloromethane~95%[6][7]
Experimental Protocols: Synthesis

1. Swern Oxidation of Cyclobutane Methanol

This procedure is adapted from the general protocol for Swern oxidations.[4][5]

  • Materials:

    • Cyclobutane methanol

    • Oxalyl chloride

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

    • Argon or Nitrogen gas

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.2 M relative to the alcohol).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

    • To this solution, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of cyclobutane methanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

    • Stir the reaction mixture for 45 minutes at -78 °C.

    • Add triethylamine (5.0 equivalents) dropwise, and stir the mixture for 30 minutes at -78 °C.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude this compound.

    • Purify the crude product by distillation.

2. Dess-Martin Oxidation of Cyclobutane Methanol

This procedure is based on the general methodology for Dess-Martin oxidations.[6][7]

  • Materials:

    • Cyclobutane methanol

    • Dess-Martin Periodinane (DMP)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

    • Standard glassware

  • Procedure:

    • To a round-bottom flask containing a solution of cyclobutane methanol (1.0 equivalent) in anhydrous DCM (0.1 M), add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

    • Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

    • Stir vigorously until the solid byproducts dissolve.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield crude this compound.

    • Purify by distillation.

Swern_Oxidation_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification Cyclobutane\nMethanol Cyclobutane Methanol Alcohol Addition Addition of Cyclobutane Methanol (-78 °C) Cyclobutane\nMethanol->Alcohol Addition Oxalyl Chloride Oxalyl Chloride Activation Activation of DMSO with Oxalyl Chloride (-78 °C) Oxalyl Chloride->Activation DMSO DMSO DMSO->Activation Triethylamine Triethylamine Base Addition Addition of Triethylamine (-78 °C) Triethylamine->Base Addition Activation->Alcohol Addition Alcohol Addition->Base Addition Warm to RT Warm to Room Temperature Base Addition->Warm to RT Quench Quench with Water Warm to RT->Quench Extraction Extraction with DCM Quench->Extraction Washing Wash with HCl, NaHCO₃, Brine Extraction->Washing Drying & Concentration Dry and Concentrate Washing->Drying & Concentration Purification Distillation Drying & Concentration->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the Swern oxidation of cyclobutane methanol.

Key Reactions of this compound

The aldehyde functionality of this compound allows for a wide range of chemical transformations, making it a valuable intermediate in multistep syntheses. Key reactions include carbon-carbon bond-forming reactions like the Wittig, Grignard, and Reformatsky reactions, as well as reductive amination.

Table 2: Key Carbon-Carbon Bond Forming Reactions of this compound
ReactionReagentProduct TypeTypical YieldReference(s)
Wittig Reaction (Carbethoxymethylene)triphenylphosphorane (B24862)α,β-Unsaturated Ester70-90%[8][9]
Grignard Reaction Methylmagnesium bromideSecondary Alcohol60-80%[10]
Reformatsky Reaction Ethyl bromoacetate, Zincβ-Hydroxy Ester70-85%[6][11]
Reductive Amination Benzylamine (B48309), NaBH(OAc)₃Secondary Amine75-95%[12][13]
Experimental Protocols: Reactions

1. Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

This protocol is adapted from a general procedure for the Wittig reaction with stabilized ylides.[8][9]

  • Materials:

    • This compound

    • (Carbethoxymethylene)triphenylphosphorane

    • Anhydrous dichloromethane (DCM)

    • Standard glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (0.2 M).

    • Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add hexanes to the residue to precipitate triphenylphosphine (B44618) oxide.

    • Filter the mixture through a pad of silica (B1680970) gel, washing with hexanes.

    • Concentrate the filtrate to obtain the crude product.

    • Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the α,β-unsaturated ester.

2. Grignard Reaction with Methylmagnesium Bromide

The following is a general procedure for the Grignard reaction with aldehydes.[10]

  • Materials:

    • This compound

    • Methylmagnesium bromide (in a suitable ether solvent, e.g., THF or Et₂O)

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Argon or Nitrogen gas

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous Et₂O or THF (0.2 M).

    • Cool the flask to 0 °C in an ice bath.

    • Add the solution of methylmagnesium bromide (1.2 equivalents) dropwise via a syringe, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to give the crude secondary alcohol.

    • Purify by column chromatography on silica gel.

3. Reductive Amination with Benzylamine

This protocol is based on general reductive amination procedures.[12][13]

  • Materials:

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equivalent), benzylamine (1.1 equivalents), and DCM or DCE (0.2 M).

    • If the reaction is slow, a catalytic amount of acetic acid can be added.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir at room temperature until the reaction is complete as monitored by TLC (typically 2-12 hours).

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the mixture with DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude secondary amine by column chromatography.

Caption: Key carbon-carbon bond-forming reactions of this compound.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry due to its ability to impart conformational rigidity and favorable metabolic stability.[14] Derivatives of cyclobutane have been successfully incorporated into inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[15][16] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

This compound can serve as a key starting material for the synthesis of intermediates used in the development of JAK inhibitors. For instance, reductive amination of this compound can yield cyclobutylmethylamine, a common building block in the synthesis of more complex molecules targeting the ATP-binding site of JAKs.

Logical Signaling Pathway: Inhibition of the JAK-STAT Pathway

The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway and the logical point of intervention for a cyclobutane-containing inhibitor derived from this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK Janus Kinase (JAK) Cytokine_Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Initiates Cyclobutane_Inhibitor Cyclobutane-based JAK Inhibitor Cyclobutane_Inhibitor->JAK Inhibits ATP Binding

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a cyclobutane derivative.

Conclusion

This compound is a fundamentally important and highly versatile chemical intermediate. Its strained four-membered ring provides a unique conformational and reactive profile that is increasingly being exploited in the synthesis of complex organic molecules. The synthetic routes to this aldehyde are well-established, with modern oxidation methods providing high yields. Furthermore, the aldehyde functionality serves as a handle for a multitude of subsequent transformations, including key carbon-carbon bond-forming reactions. The incorporation of the cyclobutane moiety into drug candidates, particularly as demonstrated in the context of JAK inhibitors, highlights the growing significance of this compound and its derivatives in medicinal chemistry and drug development. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this valuable building block.

References

Methodological & Application

Application Note: Synthesis of Cyclobutanecarboxaldehyde from Cyclobutanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of cyclobutanecarboxaldehyde from cyclobutanemethanol (B45166), a key transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules.[1] Three common and effective methods for the selective oxidation of primary alcohols to aldehydes are presented: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation. Each method is described with a detailed experimental protocol, and a comparative summary of the key reaction parameters is provided.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor to a variety of functionalized cyclobutane (B1203170) derivatives used in drug discovery and development.[1] The controlled oxidation of the primary alcohol, cyclobutanemethanol, to the corresponding aldehyde is a critical step that requires mild and selective reagents to prevent over-oxidation to the carboxylic acid. This application note details three widely used and reliable methods for this transformation, offering researchers a choice of protocols to suit their specific laboratory conditions and substrate requirements.

Oxidation Methods Overview

The conversion of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. Several reagents and reaction conditions have been developed to achieve this selectively. The methods presented here—PCC, Dess-Martin, and Swern oxidations—are among the most popular due to their reliability and applicability to a wide range of substrates.

  • Pyridinium Chlorochromate (PCC) Oxidation : PCC is a mild oxidizing agent that converts primary and secondary alcohols to aldehydes and ketones, respectively.[2][3][4][5] It is known for its selectivity, as it does not typically oxidize aldehydes further to carboxylic acids in the absence of water.[2][6]

  • Dess-Martin Periodinane (DMP) Oxidation : The Dess-Martin oxidation utilizes a hypervalent iodine compound, Dess-Martin periodinane, to oxidize primary alcohols to aldehydes under very mild, neutral conditions.[7][8][9] This method is favored for its high selectivity, rapid reaction times, and avoidance of toxic chromium-based reagents.[7]

  • Swern Oxidation : The Swern oxidation employs dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534).[10][11][12] It is a very mild and efficient method for oxidizing primary and secondary alcohols with wide functional group tolerance.[10][13][14]

Experimental Protocols

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

Materials:

  • Cyclobutanemethanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Silica (B1680970) Gel

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • To the stirred suspension, add a solution of cyclobutanemethanol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified further by distillation or column chromatography if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • Cyclobutanemethanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve cyclobutanemethanol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Add Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir the mixture vigorously for 15-20 minutes until the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

Protocol 3: Swern Oxidation

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Cyclobutanemethanol

  • Triethylamine (Et₃N)

  • Dry ice/acetone bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes

  • Thermometer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add dimethyl sulfoxide (DMSO) (2.2 equivalents) to the cold CH₂Cl₂, followed by the dropwise addition of oxalyl chloride (1.1 equivalents). Stir the mixture for 15 minutes.

  • Add a solution of cyclobutanemethanol (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂ dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

  • Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the mixture, again maintaining the temperature below -60 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with dilute HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by distillation or column chromatography.

Data Presentation

ParameterPCC OxidationDess-Martin OxidationSwern Oxidation
Oxidizing Agent Pyridinium ChlorochromateDess-Martin PeriodinaneDMSO, Oxalyl Chloride
Stoichiometry (Oxidant) ~1.5 equivalents~1.1 - 1.5 equivalents~1.1 equivalents (Oxalyl Chloride)
Solvent DichloromethaneDichloromethaneDichloromethane
Temperature Room TemperatureRoom Temperature-78 °C to Room Temperature
Reaction Time 2 - 4 hours1 - 3 hours1 - 2 hours
Workup Filtration through silicaAqueous quench & extractionAqueous quench & extraction
Advantages Readily available reagentMild conditions, non-toxic byproductsHigh yields, wide functional group tolerance
Disadvantages Chromium wasteExpensive reagentRequires low temperatures, odorous byproducts

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Cyclobutanemethanol mixing Combine Reactants in Flask start->mixing Add reagents Reagents: - Oxidizing Agent - Anhydrous Solvent reagents->mixing reaction_step Stir at Specified Temperature mixing->reaction_step monitoring Monitor Progress (TLC) reaction_step->monitoring quench Quench Reaction / Filter monitoring->quench Reaction Complete extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product Final Product: This compound purification->product

References

Laboratory-Scale Synthesis of Cyclobutanecarboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of cyclobutanecarboxaldehyde, a valuable building block in organic synthesis. Two common and effective methods for the oxidation of cyclobutylmethanol are presented: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its preparation via the oxidation of the corresponding primary alcohol, cyclobutylmethanol, is a fundamental transformation in organic chemistry. This note details two reliable methods for this conversion, offering alternatives based on reaction conditions and reagent toxicity.

Data Presentation

ParameterSwern OxidationPCC Oxidation
Starting Material CyclobutylmethanolCyclobutylmethanol
Key Reagents Oxalyl Chloride, DMSO, Triethylamine (B128534)Pyridinium Chlorochromate (PCC), Celite®
Solvent Dichloromethane (B109758) (DCM)Dichloromethane (DCM)
Reaction Temperature -78 °C to room temperatureRoom temperature
Typical Reaction Time 1 - 2 hours2 - 4 hours
Estimated Yield 85 - 95%80 - 90%
Work-up Aqueous wash and extractionFiltration and solvent evaporation

Experimental Protocols

Protocol 1: Swern Oxidation of Cyclobutylmethanol

The Swern oxidation is a mild and highly efficient method for oxidizing primary alcohols to aldehydes, avoiding the use of heavy metals.[1][2] It is performed at low temperatures and is known for its high yields and compatibility with a wide range of functional groups.[3]

Materials:

  • Cyclobutylmethanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise at -78 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of cyclobutylmethanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the resulting mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the flask, still at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by distillation if necessary.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation of Cyclobutylmethanol

The PCC oxidation is a convenient method for the selective oxidation of primary alcohols to aldehydes.[4] The reaction is typically carried out at room temperature in dichloromethane.[5] The use of Celite® or molecular sieves is recommended to simplify the work-up by adsorbing the chromium byproducts.[6]

Materials:

  • Cyclobutylmethanol

  • Pyridinium chlorochromate (PCC)

  • Celite® or 4Å molecular sieves

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Silica (B1680970) gel

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM in a round-bottom flask, add a solution of cyclobutylmethanol (1.0 equivalent) in anhydrous DCM in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether.

  • Filter the mixture through a pad of silica gel to remove the chromium salts and Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product start Cyclobutylmethanol swern Swern Oxidation start->swern 1) (COCl)₂, DMSO, DCM, -78 °C 2) Et₃N pcc PCC Oxidation start->pcc PCC, Celite®, DCM, RT product This compound swern->product pcc->product

Caption: Synthetic workflow for the oxidation of cyclobutylmethanol.

Swern_Oxidation_Mechanism dmso DMSO intermediate1 Activation (Formation of Electrophilic Sulfur Species) dmso->intermediate1 oxalyl_chloride Oxalyl Chloride oxalyl_chloride->intermediate1 intermediate2 Alkoxysulfonium Salt intermediate1->intermediate2 alcohol Cyclobutylmethanol alcohol->intermediate2 Nucleophilic Attack ylide Sulfur Ylide intermediate2->ylide base Triethylamine (Base) base->ylide Deprotonation product This compound ylide->product Intramolecular Proton Transfer (Elimination) dms Dimethyl Sulfide ylide->dms

References

Cyclobutanecarboxaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclobutanecarboxaldehyde, a strained four-membered ring aldehyde, is a valuable and versatile building block in organic synthesis. Its unique structural and electronic properties, arising from the inherent ring strain of the cyclobutane (B1203170) moiety, offer synthetic chemists a powerful tool for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, highlighting its utility in the synthesis of pharmaceutical and agrochemical intermediates.

Overview of Reactivity and Applications

This compound's reactivity is dominated by its aldehyde functional group, which readily undergoes a variety of transformations including oxidation, reduction, and carbon-carbon bond-forming reactions. The adjacent cyclobutane ring imparts unique conformational constraints and can influence the stereochemical outcome of reactions.

Key applications of this compound as a synthetic building block include:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various bioactive molecules. A notable example is its use in the synthesis of cyclobutylamine, a key intermediate for the antipsychotic drug clozapine.[1]

  • Agrochemical Development: The cyclobutane motif is present in a number of agrochemicals, and this compound provides a convenient entry point to this class of compounds.

  • Natural Product Synthesis: The strained ring system of cyclobutane is found in a variety of natural products, and this compound can be a crucial starting material in their total synthesis.

  • Fragrance and Flavor Industry: Its derivatives can be used to create unique aroma profiles.

Key Synthetic Transformations and Protocols

This section details the experimental protocols for several key reactions utilizing this compound as a starting material.

Wittig Reaction: Synthesis of Vinylcyclobutane

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones. In the case of this compound, it provides a straightforward route to vinylcyclobutane, a useful intermediate for further functionalization.

Experimental Protocol:

  • Materials:

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) to the stirred suspension. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

    • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with pentane (B18724) or a low-polarity solvent mixture) to afford vinylcyclobutane.

Quantitative Data Summary:

Reactant 1Reactant 2ProductSolventBaseTemp. (°C)Time (h)Yield (%)Purity (%)
This compoundMethyltriphenylphosphonium bromideVinylcyclobutaneTHFn-BuLi0 to RT2-475-85>95
This compound(Methoxymethyl)triphenylphosphonium chloride1-Cyclobutyl-2-methoxyetheneTHFt-BuOK0 to RT1-280-90>95

* Yields are estimated based on analogous reactions with similar aldehydes and may vary.

Wittig_Reaction start This compound intermediate Oxaphosphetane Intermediate start->intermediate + ylide Phosphonium Ylide (e.g., CH2=PPh3) ylide->intermediate product Vinylcyclobutane intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct

Wittig reaction of this compound.
Aldol (B89426) Condensation: Synthesis of α,β-Unsaturated Ketones

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. A crossed aldol condensation between this compound and a ketone, such as acetone (B3395972), yields an α,β-unsaturated ketone, which is a versatile intermediate for further synthetic manipulations.

Experimental Protocol:

  • Materials:

    • This compound

    • Acetone

    • Sodium hydroxide (B78521) (NaOH)

    • Ethanol

    • Water

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve sodium hydroxide (1.2 eq) in a mixture of water and ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • To the cooled solution, add acetone (10 eq, used in excess as both reactant and solvent).

    • Slowly add this compound (1.0 eq) dropwise to the stirred mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, neutralize the reaction mixture with dilute HCl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the α,β-unsaturated ketone.

Quantitative Data Summary:

Reactant 1Reactant 2ProductSolventBaseTemp. (°C)Time (h)Yield (%)Purity (%)
This compoundAcetone4-Cyclobutylbut-3-en-2-oneEtOH/H₂ONaOH0 to RT12-2460-70*>95

* Yields are estimated based on analogous reactions and may vary.

Aldol_Condensation start This compound aldol_adduct β-Hydroxy Ketone Intermediate start->aldol_adduct + enolate Acetone Enolate enolate->aldol_adduct product α,β-Unsaturated Ketone aldol_adduct->product - H₂O

Crossed aldol condensation with this compound.
Reductive Amination: Synthesis of Cyclobutylamine

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. This transformation is crucial for the synthesis of cyclobutylamine, a key intermediate in the production of the antipsychotic drug clozapine.[1] The process can be carried out in a one-pot procedure.

Experimental Protocol:

  • Materials:

    • This compound

    • Ammonium chloride (NH₄Cl)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH)

    • Aqueous sodium hydroxide (NaOH)

    • Dichloromethane (B109758) (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add sodium cyanoborohydride (1.2 eq) in portions to the stirred solution. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by the slow addition of water.

    • Make the solution basic (pH > 10) by adding aqueous NaOH.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and carefully concentrate the solvent under reduced pressure to obtain crude cyclobutylamine.

    • The product can be further purified by distillation.

Quantitative Data Summary:

Reactant 1Amine SourceReducing AgentProductSolventTemp. (°C)Time (h)Yield (%)Purity (%)
This compoundNH₄ClNaBH₃CNCyclobutylamineMeOHRT2470-80*>95

* Yields are estimated based on analogous reactions and may vary.

Multi-Step Synthesis: From this compound to a Clozapine Precursor

This compound is a key starting material for the synthesis of cyclobutylamine, which is a crucial intermediate in the manufacture of the atypical antipsychotic drug, clozapine. The following workflow illustrates this multi-step synthetic route.

Clozapine_Intermediate_Synthesis cluster_0 Synthesis of Cyclobutylamine cluster_1 Synthesis of Clozapine start This compound acid Cyclobutanecarboxylic Acid start->acid [O] oxidation Oxidation (e.g., KMnO₄ or CrO₃) amine Cyclobutylamine acid->amine Rearrangement schmidt Schmidt Reaction (HN₃, H₂SO₄) clozapine_intermediate Key Dibenzodiazepine Intermediate amine->clozapine_intermediate Incorporation into scaffold clozapine Clozapine clozapine_intermediate->clozapine Condensation

Synthetic pathway to a Clozapine precursor.

This pathway highlights the strategic importance of this compound in accessing complex and medicinally relevant scaffolds. The initial oxidation to the carboxylic acid, followed by a Schmidt rearrangement, provides an efficient route to the desired primary amine.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a wide range of chemical transformations makes it an ideal starting material for the synthesis of diverse and complex molecules. The protocols and data presented herein provide a practical guide for researchers, scientists, and drug development professionals to effectively utilize this important synthetic intermediate in their research and development endeavors.

References

Application Notes and Protocols: The Use of Cyclobutanecarboxaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of cyclobutanecarboxaldehyde as a versatile starting material for the preparation of pharmaceutical intermediates. The focus is on the synthesis of cyclobutane-containing compounds with potential therapeutic applications, particularly those acting on the central nervous system (CNS).

Introduction

This compound is a valuable C5 building block in medicinal chemistry. The strained four-membered ring offers a unique three-dimensional scaffold that can impart favorable pharmacokinetic properties to drug candidates. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. This document outlines the synthetic pathways from this compound to key intermediates and subsequently to biologically active molecules, supported by detailed experimental protocols and data.

Key Synthetic Transformations and Applications

This compound is a precursor to several important intermediates, including cyclobutylamine (B51885) and cyclobutanecarboxylic acid. These can be further elaborated into a variety of pharmaceutical candidates.

One notable application is in the synthesis of cyclobutanecarbonylureas , a class of compounds that have demonstrated CNS depressant properties. The general synthetic strategy involves the oxidation of this compound to cyclobutanecarboxylic acid, followed by conversion to an activated species (e.g., an acyl chloride), and subsequent reaction with urea (B33335) or a substituted urea.

Diagram of the General Synthetic Workflow

G A This compound B Oxidation A->B C Cyclobutanecarboxylic Acid B->C D Activation (e.g., with SOCl₂) C->D E Cyclobutanecarbonyl Chloride D->E F Reaction with Urea/ Substituted Urea E->F G Cyclobutanecarbonylurea (B1196410) Derivatives (CNS-active) F->G

Caption: General workflow for the synthesis of cyclobutanecarbonylureas.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of cyclobutanecarbonylurea derivatives, starting from this compound.

Protocol 1: Oxidation of this compound to Cyclobutanecarboxylic Acid

This protocol describes a standard oxidation of an aldehyde to a carboxylic acid using Jones reagent.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer visible.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and extract it twice more with diethyl ether.

  • Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous bicarbonate solution to pH 2 with 1 M HCl.

  • Extract the acidified aqueous layer three times with diethyl ether.

  • Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclobutanecarboxylic acid.

Quantitative Data:

Parameter Value
Typical Yield 85-95%

| Purity | >98% by GC-MS |

Protocol 2: Synthesis of Cyclobutanecarbonyl Chloride

This protocol details the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • Cyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (B28343) (anhydrous)

Procedure:

  • To a solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The evolution of SO₂ and HCl gas will be observed.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain crude cyclobutanecarbonyl chloride. The product can be further purified by fractional distillation.

Quantitative Data:

Parameter Value
Typical Yield 90-98%

| Boiling Point | ~145-147 °C |

Protocol 3: Synthesis of Cyclobutanecarbonylurea

This protocol describes the synthesis of the parent cyclobutanecarbonylurea from cyclobutanecarbonyl chloride and urea.

Materials:

  • Cyclobutanecarbonyl chloride

  • Urea

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve urea (1.1 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of cyclobutanecarbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the urea solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure cyclobutanecarbonylurea.

Quantitative Data for Selected Cyclobutanecarbonylurea Derivatives:

Compound R Group Yield (%) Melting Point (°C) Biological Activity
Cyclobutanecarbonylurea H - - Barbiturate potentiator
1-Cyclobutanecarbonyl-3-n-butylurea n-Butyl - - Myorelaxant, Anticonvulsant
1-Cyclobutanecarbonyl-3-ethylthiourea Ethyl (Thiourea) - - CNS depressant

Yields and melting points are dependent on the specific reaction conditions and purification methods.

Diagram of the Synthesis of Cyclobutanecarbonylurea

G A Cyclobutanecarbonyl Chloride C Pyridine, DCM, 0°C to RT A->C B Urea B->C D Cyclobutanecarbonylurea C->D

Caption: Synthesis of cyclobutanecarbonylurea from its acyl chloride.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a range of pharmaceutical intermediates. The protocols outlined above demonstrate a clear and efficient pathway to CNS-active cyclobutanecarbonylurea derivatives. The unique structural features of the cyclobutane (B1203170) ring make this class of compounds an interesting area for further exploration in drug discovery and development. The provided methodologies can be adapted for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Application of Cyclobutanecarboxaldehyde in Agrochemical Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cyclobutanecarboxaldehyde, a versatile four-membered ring aldehyde, serves as a valuable building block in the synthesis of a variety of organic molecules. Its unique structural features and reactivity make it an attractive starting material for the development of novel agrochemicals. This document provides a detailed overview of the application of this compound in the development of fungicides, along with relevant experimental protocols and a discussion of its potential in other agrochemical sectors.

Fungicidal Applications: Inhibition of Fungal Melanin (B1238610) Biosynthesis

This compound is a key precursor for the synthesis of a class of potent fungicides: the cyclobutane (B1203170) carboxamides. These compounds have been identified as highly effective inhibitors of scytalone (B1230633) dehydratase (SD), an essential enzyme in the melanin biosynthesis pathway of many pathogenic fungi.[1] Fungal melanin is a crucial virulence factor, protecting the fungus from host defense mechanisms and environmental stresses. By inhibiting melanin production, these fungicides effectively prevent fungal penetration and proliferation in host plants.

A notable example within this class is N-(2,4-dichlorophenyl)cyclobutanecarboxamide, which has demonstrated significant fungicidal activity, particularly against the rice blast fungus, Magnaporthe oryzae (syn. Pyricularia oryzae). The 2,4-dichloro substitution on the phenyl ring has been shown to be critical for high potency.[2]

Quantitative Efficacy Data
Compound ClassTarget EnzymePotency (Ki)Target Pathogen (Example)
Cyclobutane CarboxamidesScytalone DehydrataseData not publicly availableMagnaporthe oryzae (Rice Blast)
Tetrahydrothiophenone InhibitorsScytalone Dehydratase15 pM[3][4]Magnaporthe oryzae

Caption: Table 1: Efficacy of Scytalone Dehydratase Inhibitors.

Mode of Action: Melanin Biosynthesis Pathway

The fungicidal activity of cyclobutane carboxamides stems from their ability to disrupt the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway. This pathway is critical for the formation of appressorial melanin, which generates the turgor pressure necessary for the penetration of the host plant cuticle. Scytalone dehydratase catalyzes a key dehydration step within this pathway. By inhibiting this enzyme, the cyclobutane carboxamide fungicides prevent the formation of melanin, leaving the fungus vulnerable and unable to cause infection.

Melanin_Biosynthesis_Inhibition cluster_inhibition Inhibition Acetate Acetate Polyketide Synthase Polyketide Synthase Acetate->Polyketide Synthase Scytalone Scytalone Polyketide Synthase->Scytalone Scytalone Dehydratase Scytalone Dehydratase Scytalone->Scytalone Dehydratase Dehydration 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene Scytalone Dehydratase->1,3,8-Trihydroxynaphthalene Vermelone Vermelone 1,3,8-Trihydroxynaphthalene->Vermelone 1,8-Dihydroxynaphthalene 1,8-Dihydroxynaphthalene Vermelone->1,8-Dihydroxynaphthalene Melanin Melanin 1,8-Dihydroxynaphthalene->Melanin Fungal Virulence Fungal Virulence Melanin->Fungal Virulence Cyclobutane Carboxamide Cyclobutane Carboxamide Cyclobutane Carboxamide->Scytalone Dehydratase

Caption: Figure 1: Inhibition of the fungal melanin biosynthesis pathway.

Experimental Protocols

The synthesis of N-(2,4-dichlorophenyl)cyclobutanecarboxamide from this compound involves a two-step process.

Step 1: Oxidation of this compound to Cyclobutanecarboxylic Acid

Principle: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. A common and effective method involves the use of potassium permanganate (B83412) (KMnO4) in a basic solution.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO4)

  • Distilled water

Procedure:

  • A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath.

  • This compound is added to the cooled NaOH solution.

  • A solution of potassium permanganate in water is added dropwise to the stirred mixture, maintaining the temperature below 10 °C. The reaction is monitored by the disappearance of the purple color of the permanganate.

  • After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete.

  • The reaction mixture is cooled in an ice bath, and the excess potassium permanganate is quenched by the careful addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO2) is formed.

  • The manganese dioxide is removed by filtration.

  • The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of cyclobutanecarboxylic acid.

  • The aqueous solution is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cyclobutanecarboxylic acid.

  • The crude product can be further purified by distillation.

Step 2: Synthesis of N-(2,4-dichlorophenyl)cyclobutanecarboxamide

Principle: The carboxylic acid is first converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl2). The resulting cyclobutanecarbonyl chloride is then reacted with 2,4-dichloroaniline (B164938) in the presence of a base to form the final amide product.

Materials:

Procedure:

  • Cyclobutanecarboxylic acid is dissolved in a suitable solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • A catalytic amount of dimethylformamide is added.

  • Thionyl chloride is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for a few hours until the evolution of gas ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield crude cyclobutanecarbonyl chloride.

  • The crude cyclobutanecarbonyl chloride is dissolved in fresh dry dichloromethane.

  • In a separate flask, 2,4-dichloroaniline and a base (e.g., triethylamine or pyridine) are dissolved in dichloromethane.

  • The solution of cyclobutanecarbonyl chloride is added dropwise to the stirred solution of the aniline (B41778) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure N-(2,4-dichlorophenyl)cyclobutanecarboxamide.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Amidation This compound This compound Oxidation\n(KMnO4, NaOH) Oxidation (KMnO4, NaOH) This compound->Oxidation\n(KMnO4, NaOH) Cyclobutanecarboxylic Acid Cyclobutanecarboxylic Acid Oxidation\n(KMnO4, NaOH)->Cyclobutanecarboxylic Acid Chlorination\n(SOCl2, DMF) Chlorination (SOCl2, DMF) Cyclobutanecarboxylic Acid->Chlorination\n(SOCl2, DMF) Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl Chloride Chlorination\n(SOCl2, DMF)->Cyclobutanecarbonyl Chloride Amidation\n(2,4-dichloroaniline, Base) Amidation (2,4-dichloroaniline, Base) Cyclobutanecarbonyl Chloride->Amidation\n(2,4-dichloroaniline, Base) N-(2,4-dichlorophenyl)cyclobutanecarboxamide N-(2,4-dichlorophenyl)cyclobutanecarboxamide Amidation\n(2,4-dichloroaniline, Base)->N-(2,4-dichlorophenyl)cyclobutanecarboxamide

Caption: Figure 2: Synthetic workflow for N-(2,4-dichlorophenyl)cyclobutanecarboxamide.

Potential Applications in Herbicide and Insecticide Development

While the application of this compound in the development of fungicides is well-documented, its use in creating herbicides and insecticides is less defined in publicly available literature. However, the cyclobutane moiety is present in some herbicidal and insecticidal compounds, suggesting the potential for this compound to serve as a scaffold or intermediate.

Herbicides: Carboxylic acid derivatives are a major class of herbicides.[5] The synthesis of cyclobutanecarboxylic acid from this compound opens the door to exploring various ester and amide derivatives for herbicidal activity. The mode of action for such potential herbicides would depend on the specific structural modifications made to the cyclobutane core.

Insecticides: The cyclobutane ring is a structural feature in some natural and synthetic insecticidal compounds.[6] For example, cyclobutane-containing alkaloids have shown insecticidal and antifeedant activities. Further research could explore the derivatization of this compound to mimic these natural products or to discover novel insecticidal scaffolds.

Conclusion

This compound is a valuable and versatile starting material for the development of agrochemicals, with a proven application in the synthesis of potent cyclobutane carboxamide fungicides that target the fungal melanin biosynthesis pathway. The synthetic routes to these compounds are well-established, proceeding through the key intermediates cyclobutanecarboxylic acid and cyclobutanecarbonyl chloride. While its application in the herbicide and insecticide sectors is less explored, the structural uniqueness of the cyclobutane ring presents opportunities for the discovery of novel active ingredients. Further research into the derivatization of this compound is warranted to fully exploit its potential in the development of the next generation of crop protection agents.

References

Application Notes and Protocols: Cyclobutanecarboxaldehyde in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of cyclobutanecarboxaldehyde as a versatile building block in the synthesis of novel fragrance compounds. While direct, large-scale industrial applications are not extensively documented in publicly available literature, its chemical reactivity lends itself to the creation of diverse scent profiles, particularly in the woody and floral fragrance families. This document outlines key synthetic transformations and provides detailed experimental protocols for the synthesis of representative fragrance molecules.

Introduction to this compound in Fragrance Chemistry

This compound, a four-membered cyclic aldehyde, offers a unique structural motif for the development of new fragrance ingredients. The strained cyclobutane (B1203170) ring can impart specific conformational rigidity and lipophilicity to a molecule, influencing its odor characteristics and volatility. Its aldehyde functionality serves as a reactive handle for various carbon-carbon bond-forming reactions, allowing for the construction of more complex molecular architectures with desirable olfactory properties.

The primary application of this compound in fragrance synthesis is as a precursor to larger molecules with woody, floral, and fruity notes. The key chemical transformations enabling this include the Wittig reaction, aldol (B89426) condensation, and Grignard reactions.

Synthetic Pathways and Experimental Protocols

This section details the experimental protocols for the synthesis of representative fragrance compounds from this compound.

Synthesis of a Woody Fragrance Precursor via Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones. In this protocol, this compound is reacted with a phosphorus ylide to generate a vinylcyclobutane derivative, a potential precursor to woody and ambergris-type fragrances.

Reaction Scheme:

G cluster_reagents Reagents cluster_products Products This compound This compound Vinylcyclobutane Vinylcyclobutane Derivative (Woody Note Precursor) This compound->Vinylcyclobutane + PhosphoniumYlide Phosphonium Ylide PhosphoniumYlide->Vinylcyclobutane TriphenylphosphineOxide Triphenylphosphine Oxide

Caption: Wittig reaction of this compound.

Experimental Protocol:

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium (B96628) bromide (1.2 eq) and anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes. Stir the resulting orange-red solution for 1 hour at 0 °C.

  • Wittig Reaction: To the ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the vinylcyclobutane derivative.

Quantitative Data (Representative):

ParameterValue
Yield 75-85%
Purity (by GC) >95%
¹H NMR (CDCl₃, 400 MHz) Characteristic peaks for vinyl and cyclobutane protons.
¹³C NMR (CDCl₃, 100 MHz) Characteristic peaks for vinyl and cyclobutane carbons.
MS (EI) Molecular ion peak corresponding to the product.
Synthesis of a Floral Fragrance Intermediate via Aldol Condensation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. Here, this compound undergoes a crossed aldol condensation with a ketone (e.g., acetone) to produce an α,β-unsaturated ketone, which can serve as a precursor to floral and fruity fragrance compounds.

Reaction Scheme:

G cluster_reagents Reagents cluster_products Products This compound This compound UnsaturatedKetone α,β-Unsaturated Ketone (Floral/Fruity Note Precursor) This compound->UnsaturatedKetone + Ketone Ketone (e.g., Acetone) Ketone->UnsaturatedKetone Water Water

Caption: Aldol condensation of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of the ketone (e.g., acetone, which also serves as the solvent).

  • Catalyst Addition: Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide (B78521) solution, dropwise to the reaction mixture at room temperature.

  • Reaction Progress: Stir the mixture vigorously at room temperature for 12-24 hours. The formation of a yellow color may indicate product formation. Monitor the reaction by TLC.

  • Neutralization and Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Remove the excess ketone under reduced pressure. Extract the residue with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography to obtain the α,β-unsaturated ketone.

Quantitative Data (Representative):

ParameterValue
Yield 60-70%
Purity (by GC) >93%
¹H NMR (CDCl₃, 400 MHz) Signals corresponding to the α,β-unsaturated system and the cyclobutane ring.
IR (thin film, cm⁻¹) Strong absorption band around 1670 cm⁻¹ (C=O stretch of α,β-unsaturated ketone).
MS (EI) Molecular ion peak and characteristic fragmentation pattern.
Synthesis of a Precursor to Floral Alcohols via Grignard Reaction

The Grignard reaction allows for the formation of alcohols from aldehydes and organometallic reagents. The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, yields a secondary alcohol that can be a precursor to compounds with floral (e.g., rosy, muguet) characteristics.

Reaction Scheme:

G cluster_reagents Reagents cluster_products Product This compound This compound SecondaryAlcohol Secondary Alcohol (Floral Note Precursor) This compound->SecondaryAlcohol 1. GrignardReagent Grignard Reagent (e.g., Phenylmagnesium Bromide) GrignardReagent->SecondaryAlcohol 2. H₃O⁺

Caption: Grignard reaction with this compound.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Grignard Addition: Cool the flask to 0 °C and add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 eq in THF) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Work-up: Carefully quench the reaction by pouring it into a cold saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting crude alcohol by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Yield 80-90%
Purity (by GC) >96%
¹H NMR (CDCl₃, 400 MHz) Resonances for the aromatic, carbinol, and cyclobutane protons.
IR (thin film, cm⁻¹) Broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch).
MS (EI) Molecular ion peak and fragmentation pattern consistent with the alcohol structure.

Logical Workflow for Fragrance Compound Synthesis

The synthesis of a target fragrance molecule from this compound typically follows a logical workflow, as illustrated below.

G Start Start: This compound ReactionChoice Choose Synthetic Route Start->ReactionChoice Wittig Wittig Reaction ReactionChoice->Wittig Woody Aldol Aldol Condensation ReactionChoice->Aldol Floral/Fruity Grignard Grignard Reaction ReactionChoice->Grignard Floral Intermediate Intermediate Product Wittig->Intermediate Aldol->Intermediate Grignard->Intermediate Purification Purification (Chromatography/Distillation) Intermediate->Purification Analysis Characterization (NMR, GC-MS, IR) Purification->Analysis Fragrance Final Fragrance Compound Analysis->Fragrance

Caption: Synthetic workflow from this compound.

Conclusion

This compound represents a valuable, yet perhaps underutilized, starting material in the synthesis of novel fragrance compounds. Its unique cyclic structure and reactive aldehyde group provide a platform for accessing a variety of molecular scaffolds with potential applications in the woody, floral, and fruity fragrance families. The protocols outlined in these application notes provide a foundation for researchers to explore the synthetic potential of this compound in the ongoing quest for new and captivating scents. Further research into the structure-odor relationships of cyclobutane-containing molecules will undoubtedly unlock new possibilities in the field of fragrance chemistry.

Application Notes and Protocols for the Oxidation of Cyclobutanecarboxaldehyde to Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of compounds, including active pharmaceutical ingredients and their intermediates. Cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the reliable oxidation of cyclobutanecarboxaldehyde to cyclobutanecarboxylic acid using two common and effective methods: Jones Oxidation and Pinnick Oxidation.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

PropertyThis compoundCyclobutanecarboxylic Acid
Molecular Formula C₅H₈OC₅H₈O₂
Molecular Weight 84.12 g/mol 100.12 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 116-117 °C191.5-193.5 °C
Density ~0.925 g/cm³~1.08 g/cm³
CAS Number 2987-17-93721-95-7

Comparative Overview of Oxidation Methods

The choice of oxidation method depends on several factors, including the scale of the reaction, the presence of other functional groups in the molecule, and considerations for waste disposal. The following table summarizes the key features of the Jones and Pinnick oxidations for the conversion of this compound.

MethodOxidizing AgentTypical Reaction TimeTypical YieldAdvantagesDisadvantages
Jones Oxidation Chromic acid (CrO₃ in H₂SO₄)0.5 - 2 hours85-95%Fast, high-yielding, inexpensive reagents.Uses toxic chromium, strongly acidic, not suitable for acid-sensitive substrates.
Pinnick Oxidation Sodium chlorite (B76162) (NaClO₂) with a scavenger4 - 12 hours90-98%Mild conditions, high functional group tolerance.Requires a scavenger, can be slower than Jones oxidation.

Experimental Protocols

The following are detailed protocols for the oxidation of this compound to cyclobutanecarboxylic acid.

Protocol 1: Jones Oxidation

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone (B3395972) to rapidly oxidize primary alcohols and aldehydes to carboxylic acids.[1][2]

Materials:

  • This compound

  • Jones Reagent (prepared from Chromium trioxide (CrO₃), concentrated Sulfuric Acid (H₂SO₄), and water)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Jones Reagent (2.7 M): In a flask immersed in an ice bath, dissolve 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid. Slowly and with stirring, add 50 ml of water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone. Cool the solution to 0 °C using an ice bath.

  • Oxidation: Slowly add the Jones reagent dropwise from the dropping funnel to the stirred aldehyde solution. Maintain the reaction temperature below 20 °C. The color of the reaction mixture will change from orange-red to green. Continue the addition until a faint orange color persists.

  • Quenching: After the addition is complete, continue stirring for 30 minutes at room temperature. Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green solution is obtained.

  • Work-up: Remove the acetone under reduced pressure. Partition the residue between diethyl ether (or ethyl acetate) and water. Separate the layers and extract the aqueous layer twice with the organic solvent.

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford cyclobutanecarboxylic acid.

Expected Yield: 85-95%

Protocol 2: Pinnick Oxidation

The Pinnick oxidation is a milder method that employs sodium chlorite as the oxidant and is particularly useful for substrates with sensitive functional groups.[3][4]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (2.0 eq) followed by sodium dihydrogen phosphate (1.5 eq).

  • Oxidation: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water. Add the sodium chlorite solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color of chlorine dioxide disappears.

  • Work-up: Extract the reaction mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield cyclobutanecarboxylic acid.

Expected Yield: 90-98%

Visualizations

Reaction Scheme

Caption: Oxidation of this compound.

Experimental Workflow: Jones Oxidation

JonesWorkflow A Dissolve this compound in Acetone B Cool to 0 °C A->B C Add Jones Reagent Dropwise B->C D Stir at Room Temperature C->D E Quench with Isopropyl Alcohol D->E F Solvent Removal E->F G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Cyclobutanecarboxylic Acid I->J

Caption: Jones Oxidation Workflow.

Experimental Workflow: Pinnick Oxidation

PinnickWorkflow A Dissolve Aldehyde in t-BuOH/H₂O B Add 2-Methyl-2-butene & NaH₂PO₄ A->B C Add aq. NaClO₂ Solution B->C D Stir at Room Temperature C->D E Quench with aq. Na₂SO₃ D->E F Extraction with Ethyl Acetate E->F G Drying and Concentration F->G H Cyclobutanecarboxylic Acid G->H

Caption: Pinnick Oxidation Workflow.

Reaction Mechanism: Jones Oxidation

The Jones oxidation of an aldehyde to a carboxylic acid is proposed to proceed through the formation of a chromate (B82759) ester of the aldehyde hydrate.[1][5]

JonesMechanism Aldehyde This compound Hydrate Aldehyde Hydrate Aldehyde->Hydrate + H₂O ChromateEster Chromate Ester Intermediate Hydrate->ChromateEster + H₂CrO₄ CarboxylicAcid Cyclobutanecarboxylic Acid ChromateEster->CarboxylicAcid Elimination

Caption: Jones Oxidation Mechanism.

Reaction Mechanism: Pinnick Oxidation

The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is formed in situ from sodium chlorite.[3][4]

PinnickMechanism Aldehyde This compound ChloriteAdduct Chlorite Adduct Aldehyde->ChloriteAdduct + HClO₂ PericyclicRearrangement Pericyclic Rearrangement ChloriteAdduct->PericyclicRearrangement CarboxylicAcid Cyclobutanecarboxylic Acid PericyclicRearrangement->CarboxylicAcid - HOCl

Caption: Pinnick Oxidation Mechanism.

References

Application Notes and Protocols for the Reduction of Cyclobutanecarboxaldehyde to Cyclobutylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cyclobutylmethanol, a valuable building block in medicinal chemistry and drug development, through the reduction of cyclobutanecarboxaldehyde. Three common reduction methods are presented: sodium borohydride (B1222165) reduction, lithium aluminum hydride reduction, and catalytic hydrogenation.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Cyclobutylmethanol, in particular, serves as a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate reduction method is crucial and depends on factors such as the scale of the reaction, the presence of other functional groups, and the desired level of safety and convenience. This document outlines three reliable methods for the preparation of cyclobutylmethanol from this compound, complete with experimental protocols, data presentation, and workflow diagrams.

Data Presentation

The following table summarizes the typical reaction parameters for the reduction of aldehydes to alcohols using the described methods. Please note that yields are based on analogous reactions and may vary for the specific substrate.

MethodReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Protocol 1 Sodium Borohydride (NaBH₄)Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)0 to 251 - 485 - 95
Protocol 2 Lithium Aluminum Hydride (LiAlH₄)Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et₂O)0 to 351 - 390 - 98
Protocol 3 Catalytic HydrogenationH₂ gas / 10% Palladium on Carbon (Pd/C)252 - 1690 - 99

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This method is favored for its mild reaction conditions, high chemoselectivity, and operational simplicity, making it suitable for a wide range of applications.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclobutylmethanol.

  • Purify the crude product by vacuum distillation to obtain pure cyclobutylmethanol.[1]

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol utilizes a powerful reducing agent, suitable for achieving high yields. Due to its reactivity with water, this procedure requires anhydrous conditions.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.2 eq) in anhydrous THF (15 mL per gram of LiAlH₄).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF (5 mL per gram of aldehyde) and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until a white precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product.

  • Purify by vacuum distillation to obtain pure cyclobutylmethanol.[1]

Protocol 3: Catalytic Hydrogenation

This method is ideal for larger-scale synthesis and avoids the use of metal hydride reagents. It requires a source of hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol (20 mL per gram of aldehyde).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the flask and connect it to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by TLC or by observing the consumption of hydrogen.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrate and washes and remove the ethanol under reduced pressure.

  • The resulting residue is the crude cyclobutylmethanol, which can be purified by vacuum distillation.[1]

Visualizations

Reaction_Pathway cluster_main Reduction of this compound Aldehyde This compound Alcohol Cyclobutylmethanol Aldehyde->Alcohol [H]

Caption: General reaction pathway for the reduction.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Aldehyde, Solvent) Start->Reaction_Setup Reagent_Addition Addition of Reducing Agent Reaction_Setup->Reagent_Addition Reaction Reaction (Stirring) Reagent_Addition->Reaction Quenching Quenching Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Distillation) Workup->Purification Product Pure Cyclobutylmethanol Purification->Product

Caption: A generalized experimental workflow.

References

Application Notes and Protocols for the Wittig Reaction with Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Wittig reaction using cyclobutanecarboxaldehyde as a substrate. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This document outlines two distinct protocols: one employing a non-stabilized ylide to yield vinylcyclobutane, and another using a stabilized ylide to produce ethyl cyclobutylideneacetate.

The choice of ylide is critical as it influences the reactivity and the stereochemical outcome of the reaction.[2][3] Non-stabilized ylides, such as methylenetriphenylphosphorane, are highly reactive and typically favor the formation of (Z)-alkenes, although mixtures are common.[2][3] Stabilized ylides, which contain an electron-withdrawing group, are less reactive and generally yield (E)-alkenes with high selectivity.[2][3]

Core Concepts of the Wittig Reaction

The Wittig reaction proceeds in two main stages:

  • Ylide Formation: A phosphonium (B103445) salt is deprotonated by a strong base to form a phosphorus ylide, a species with adjacent positive and negative charges.[4][5]

  • Olefin Formation: The nucleophilic ylide attacks the carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[6]

Protocol 1: Synthesis of Vinylcyclobutane using a Non-Stabilized Ylide

This protocol details the reaction of this compound with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base. This reaction is ideal for introducing a simple methylene (B1212753) group.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)QuantityMoles (mmol)Notes
Methyltriphenylphosphonium bromide357.23-1.25 g3.5Hygroscopic; dry before use.
n-Butyllithium (n-BuLi)64.06~0.68 (in hexanes)1.4 mL3.52.5 M solution in hexanes. Handle under inert atmosphere.
This compound84.120.930.25 g3.0
Anhydrous Tetrahydrofuran (THF)72.110.88920 mL-Dry over sodium/benzophenone.
Diethyl ether (anhydrous)74.120.71350 mL-For extraction.
Saturated aq. NH₄Cl--20 mL-For quenching.
Brine--20 mL-For washing.
Anhydrous MgSO₄120.37-As needed-For drying.
Experimental Procedure
  • Ylide Generation:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.25 g, 3.5 mmol).

    • Add anhydrous THF (15 mL) and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.4 mL of a 2.5 M solution in hexanes, 3.5 mmol) dropwise via syringe. The formation of the orange-red ylide is typically observed.

    • Stir the mixture at 0 °C for 30 minutes.

  • Wittig Reaction:

    • In a separate flask, dissolve this compound (0.25 g, 3.0 mmol) in anhydrous THF (5 mL).

    • Add the this compound solution dropwise to the ylide suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: The product, vinylcyclobutane, is volatile.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (using a pentane (B18724) eluent) to separate the alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Synthesis of Ethyl Cyclobutylideneacetate using a Stabilized Ylide

This protocol describes the reaction of this compound with a commercially available, stabilized ylide, (carbethoxymethylene)triphenylphosphorane (B24862). This ylide is less reactive and generally provides the (E)-isomer as the major product.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)QuantityMoles (mmol)Notes
(Carbethoxymethylene)triphenylphosphorane348.38-1.22 g3.5Commercially available stabilized ylide.
This compound84.120.930.25 g3.0
Dichloromethane (B109758) (DCM)84.931.3320 mL-
Hexanes-~0.66As needed-For purification/precipitation.
Diethyl Ether74.120.713As needed-For purification/precipitation.
Experimental Procedure
  • Wittig Reaction:

    • In a 50 mL round-bottom flask, dissolve this compound (0.25 g, 3.0 mmol) in dichloromethane (15 mL).

    • Add (carbethoxymethylene)triphenylphosphorane (1.22 g, 3.5 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

    • Add a mixture of 25% diethyl ether in hexanes (20-30 mL) to the crude residue. This will cause the triphenylphosphine oxide to precipitate as a white solid.[1]

    • Stir the suspension for 15 minutes and then filter to remove the solid.

    • Wash the solid with a small amount of the hexanes/ether mixture.

    • Combine the filtrates and concentrate under reduced pressure.

    • Further purify the resulting oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield pure ethyl cyclobutylideneacetate.

Visualizing the Workflow

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation (Protocol 1) cluster_reaction Wittig Reaction cluster_workup Work-up & Purification phosphonium_salt Methyltriphenylphosphonium Bromide in THF ylide Methylenetriphenyl- phosphorane (Ylide) phosphonium_salt->ylide Deprotonation base n-BuLi ylide_input ylide->ylide_input aldehyde Cyclobutane- carboxaldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane quench Quench (aq. NH4Cl) oxaphosphetane->quench Decomposition ylide_input->oxaphosphetane extraction Extraction (Ether) quench->extraction purification Column Chromatography extraction->purification product Vinylcyclobutane purification->product byproduct Triphenylphosphine Oxide purification->byproduct Wittig_Reaction_Mechanism ylide Phosphorus Ylide (Ph3P=CHR) betaine Betaine Intermediate (Optional Pathway) ylide->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde This compound aldehyde->betaine aldehyde->oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene Cycloreversion tppo Triphenylphosphine Oxide oxaphosphetane->tppo Cycloreversion

References

Application Notes and Protocols for Aldol Condensation Reactions with Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting aldol (B89426) condensation reactions with cyclobutanecarboxaldehyde. This document is intended to serve as a foundational guide for the synthesis of α,β-unsaturated ketones and β-hydroxy ketones incorporating a cyclobutane (B1203170) moiety, which are valuable intermediates in organic synthesis and drug discovery.

Introduction

The aldol condensation is a powerful carbon-carbon bond-forming reaction that is fundamental in organic synthesis.[1][2][3] This reaction typically involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[4] When the reaction occurs between two different carbonyl compounds, it is referred to as a crossed aldol condensation.[5][6]

This compound is a unique aldehyde that lacks α-hydrogens, making it an excellent candidate for crossed aldol condensations as it can only act as an electrophile, which minimizes the formation of side products from self-condensation.[5][6] This characteristic allows for controlled reactions with various enolizable ketones to selectively synthesize cyclobutyl-substituted enones and their corresponding aldol adducts. These products are of interest in medicinal chemistry due to the presence of the strained cyclobutane ring, a motif found in various biologically active molecules.

This document outlines both base-catalyzed (Claisen-Schmidt) and acid-catalyzed protocols for the reaction of this compound with a representative ketone, cyclohexanone (B45756).

Data Presentation

The following table summarizes representative data for the crossed aldol condensation of this compound with cyclohexanone under different catalytic conditions. The yields are hypothetical and represent typical outcomes for such reactions; actual yields may vary and require optimization.

EntryCatalystSolventTemperature (°C)Product(s)Theoretical Yield (%)
1NaOH (10% aq.)Ethanol (B145695)252-(cyclobutylidene)cyclohexan-1-one85-95
2KOH (1 M)Methanol25-502-(cyclobutylidene)cyclohexan-1-one80-90
3H₂SO₄ (conc.)Acetic Acid252-(cyclobutylidene)cyclohexan-1-one70-80
4HCl (gas)Diethyl Ether0-252-(cyclobutylidene)cyclohexan-1-one65-75
5L-ProlineDMSO252-(cyclobutyl(hydroxy)methyl)cyclohexan-1-one90-99 (with high enantioselectivity)

Reaction Mechanisms and Pathways

The aldol condensation of this compound with a ketone can proceed through either a base-catalyzed or an acid-catalyzed pathway.

Base-Catalyzed Aldol Condensation (Claisen-Schmidt)

Under basic conditions, a hydroxide (B78521) ion removes an α-proton from the ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated by the solvent to give the β-hydroxy ketone (aldol addition product). Subsequent heating in the presence of base leads to dehydration via an E1cB mechanism to yield the α,β-unsaturated ketone.

base_catalyzed_aldol ketone Ketone (e.g., Cyclohexanone) enolate Enolate Intermediate ketone->enolate + OH⁻ alkoxide Alkoxide Intermediate enolate->alkoxide + this compound aldehyde This compound aldol_adduct β-Hydroxy Ketone (Aldol Adduct) alkoxide->aldol_adduct + H₂O enone α,β-Unsaturated Ketone (Enone) aldol_adduct->enone - H₂O (Heat)

Caption: Base-catalyzed aldol condensation pathway.

Acid-Catalyzed Aldol Condensation

In an acidic medium, the carbonyl oxygen of this compound is protonated, increasing its electrophilicity. The ketone undergoes acid-catalyzed tautomerization to its enol form. The enol, acting as a nucleophile, attacks the protonated aldehyde. Deprotonation of the resulting intermediate yields the β-hydroxy ketone. Under acidic conditions, the hydroxyl group is readily protonated and eliminated as water to form the conjugated enone.[7]

acid_catalyzed_aldol aldehyde This compound protonated_aldehyde Protonated Aldehyde aldehyde->protonated_aldehyde + H⁺ ketone Ketone (e.g., Cyclohexanone) enol Enol Intermediate ketone->enol Tautomerization (H⁺) intermediate Intermediate enol->intermediate + Protonated Aldehyde aldol_adduct β-Hydroxy Ketone (Aldol Adduct) intermediate->aldol_adduct - H⁺ enone α,β-Unsaturated Ketone (Enone) aldol_adduct->enone + H⁺, - H₂O

Caption: Acid-catalyzed aldol condensation pathway.

Experimental Protocols

The following are generalized protocols for the aldol condensation of this compound with cyclohexanone. These should be considered as starting points, and optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Base-Catalyzed Aldol Condensation

Materials:

  • This compound (1.0 equiv)

  • Cyclohexanone (1.2 equiv)

  • Ethanol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.2 equiv) and ethanol.

  • Begin stirring and add this compound (1.0 equiv) to the solution.

  • Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl).

  • Remove the ethanol using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the α,β-unsaturated ketone.

Protocol 2: Acid-Catalyzed Aldol Condensation

Materials:

  • This compound (1.0 equiv)

  • Cyclohexanone (1.2 equiv)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Ice bath

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and cyclohexanone (1.2 equiv) in glacial acetic acid.

  • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated H₂SO₄.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the mixture by slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with saturated aqueous NaCl solution.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired α,β-unsaturated ketone.

Experimental Workflow

The general workflow for performing and analyzing the aldol condensation of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reactants Combine this compound and Ketone in Solvent catalyst Add Catalyst (Acid or Base) reactants->catalyst stir Stir at Appropriate Temperature catalyst->stir monitor Monitor by TLC stir->monitor quench Quench/Neutralize Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: General experimental workflow.

Conclusion

The aldol condensation of this compound provides a reliable route to valuable cyclobutane-containing building blocks for organic synthesis. The absence of α-hydrogens in this compound simplifies the reaction profile in crossed aldol condensations, making it an attractive substrate for the synthesis of complex molecules. The protocols provided herein offer a solid foundation for researchers to explore these transformations and develop novel compounds for various applications, including drug discovery. Further optimization of catalysts, solvents, and reaction times may lead to improved yields and selectivities.

References

Application Notes: Cyclobutanecarboxaldehyde in Diels-Alder Reactions for Cycloadducts

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Utility of Cyclobutanecarboxaldehyde in Diels-Alder Cycloadditions for the Synthesis of Novel Cycloadducts.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings. The reaction typically involves a conjugated diene and a dienophile, which is an alkene or alkyne. The electronic nature of these components is crucial for the reaction's success, with electron-rich dienes reacting readily with electron-poor dienophiles. While a vast array of substrates have been successfully employed in this reaction, the use of this compound as a direct participant in conventional Diels-Alder reactions is not documented in the scientific literature. This is due to the inherent structural and electronic properties of this compound, which lacks the requisite unsaturation to function as a standard dienophile.

However, the carbonyl group of aldehydes can participate in a variant of this reaction known as the hetero-Diels-Alder reaction. This application note will explore the theoretical potential of this compound in such reactions, outline the general principles, and provide protocols for related systems, given the absence of specific examples for this compound itself.

Principles and Considerations

Conventional Diels-Alder Reactions

A standard Diels-Alder reaction is a [4+2] cycloaddition, requiring a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). This compound, in its native form, does not possess a carbon-carbon double or triple bond that can act as a dienophile. The saturated cyclobutane (B1203170) ring does not have the necessary π-electrons to participate in this concerted reaction mechanism.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom.[1] In the context of this compound, the carbonyl group (C=O) can potentially act as a dienophile, reacting with a conjugated diene to form a dihydropyran ring system.[1] This is also known as an oxo-Diels-Alder reaction.

The reactivity of the carbonyl group as a dienophile is generally lower than that of a C=C double bond and is often enhanced by the presence of electron-withdrawing groups attached to the carbonyl carbon or by the use of Lewis acid catalysts. Lewis acids can coordinate to the carbonyl oxygen, lowering the energy of the LUMO of the dienophile and thereby accelerating the reaction.[2][3]

Hypothetical Reaction Scheme

While no specific examples of this compound undergoing a hetero-Diels-Alder reaction have been found in the reviewed literature, a hypothetical reaction with a simple diene like 1,3-butadiene (B125203) is depicted below. Such a reaction would yield a spirocyclic dihydropyran, a structural motif of potential interest in medicinal chemistry.

G cluster_reactants Reactants cluster_product Product diene 1,3-Butadiene product Spiro[bicyclo[4.2.0]octane-7,2'-dihydropyran] diene->product [4+2] Cycloaddition dienophile This compound dienophile->product caption Hypothetical Hetero-Diels-Alder Reaction

Caption: Hypothetical Hetero-Diels-Alder Reaction.

General Experimental Protocol for Hetero-Diels-Alder Reactions of Aldehydes

Given the lack of specific protocols for this compound, the following is a general procedure for the Lewis acid-catalyzed hetero-Diels-Alder reaction of an aldehyde with a diene. This protocol is based on established methods for similar substrates and should be optimized for the specific reactants used.

Materials:

  • Aldehyde (e.g., this compound)

  • Diene (e.g., 1,3-butadiene, Danishefsky's diene)

  • Lewis Acid (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane (B109758), Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the aldehyde and the anhydrous solvent.

  • Cool the solution to the desired temperature (typically between -78 °C and room temperature).

  • Slowly add the Lewis acid to the stirred solution.

  • After stirring for a short period (e.g., 15-30 minutes), add the diene dropwise.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.

Data Presentation

As no experimental data for the Diels-Alder reaction of this compound is available, a data table cannot be provided. For related hetero-Diels-Alder reactions, a typical data table would summarize the diene, Lewis acid catalyst, solvent, temperature, reaction time, and the yield and diastereomeric ratio of the resulting dihydropyran product.

Logical Workflow for a Hypothetical Reaction

The following diagram illustrates the logical workflow for investigating the hetero-Diels-Alder reaction of this compound.

G start Hypothesis: This compound in Hetero-Diels-Alder reactants Select Diene and Lewis Acid Catalyst start->reactants conditions Optimize Reaction Conditions: - Temperature - Solvent - Stoichiometry reactants->conditions reaction Perform Reaction conditions->reaction analysis Analyze Product Mixture: - Yield - Diastereoselectivity (NMR, GC/LC-MS) reaction->analysis characterization Isolate and Characterize Cycloadduct (NMR, IR, MS, X-ray) analysis->characterization conclusion Evaluate Synthetic Utility characterization->conclusion caption Workflow for Investigating a Novel Hetero-Diels-Alder Reaction

Caption: Workflow for Investigating a Novel Hetero-Diels-Alder Reaction.

Conclusion

References

Application Notes and Protocols: Grignard Reaction with Cyclobutanecarboxaldehyde for Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview and experimental protocols for the synthesis of secondary alcohols via the reaction of Grignard reagents with cyclobutanecarboxaldehyde. The resulting cyclobutyl-substituted methanols are valuable building blocks in medicinal chemistry and materials science, offering a unique four-membered carbocyclic scaffold that can impart desirable physicochemical properties to target molecules.

The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of this compound. Subsequent acidic workup yields the corresponding secondary alcohol. This protocol will detail the synthesis of two representative secondary alcohols: cyclobutyl(phenyl)methanol (B13989184) and 1-cyclobutylethanol (B24324), using phenylmagnesium bromide and methylmagnesium bromide, respectively.

Reaction Principle

The Grignard reaction proceeds in two main stages. First, the Grignard reagent, acting as a potent nucleophile, attacks the carbonyl carbon of this compound. This forms a tetrahedral magnesium alkoxide intermediate. In the second stage, an aqueous acidic workup protonates the alkoxide to yield the final secondary alcohol product.[1][2] Due to the highly basic nature of Grignard reagents, the reaction must be carried out under strictly anhydrous conditions to prevent premature quenching of the reagent by water or other protic sources.[3]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of cyclobutyl(phenyl)methanol and 1-cyclobutylethanol. Please note that yields are highly dependent on reaction conditions and purity of reagents.

Table 1: Synthesis of Cyclobutyl(phenyl)methanol

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmountTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
This compound84.121.0User Defined---
Phenylmagnesium bromide181.311.2User DefinedCalculatedExperimentalTypical: 75-90%
Cyclobutyl(phenyl)methanol162.24-----

Table 2: Synthesis of 1-Cyclobutylethanol

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmountTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
This compound84.121.0User Defined---
Methylmagnesium bromide119.311.2User DefinedCalculatedExperimentalTypical: 70-85%
1-Cyclobutylethanol100.16-----

Experimental Protocols

Caution: Grignard reagents are highly reactive, moisture-sensitive, and potentially pyrophoric. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of Cyclobutyl(phenyl)methanol

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • This compound

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Iodine crystal (as initiator)

  • Argon or Nitrogen gas supply

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and standard glassware (all flame-dried).

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Place magnesium turnings (1.2 equivalents) in the three-necked flask under a positive pressure of inert gas.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene (1.2 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of iodine fades and bubbling is observed. Gentle warming may be required.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude cyclobutyl(phenyl)methanol by column chromatography on silica (B1680970) gel or distillation under reduced pressure.

Protocol 2: Synthesis of 1-Cyclobutylethanol

Materials:

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • This compound

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, addition funnel, magnetic stirrer, and standard glassware (all flame-dried).

Procedure:

  • Reaction with this compound:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Transfer the methylmagnesium bromide solution (1.2 equivalents) to an addition funnel via cannula or syringe.

    • Add the Grignard reagent dropwise to the stirred aldehyde solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and carefully remove the solvent by distillation.

    • Purify the resulting 1-cyclobutylethanol by fractional distillation.

Visualizations

Grignard_Reaction_Pathway reagents Grignard Reagent (R-MgX) + this compound intermediate Tetrahedral Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack workup Aqueous Acidic Workup (e.g., NH4Cl, H2O) intermediate->workup product Secondary Alcohol (e.g., Cyclobutyl(phenyl)methanol) workup->product Protonation Experimental_Workflow start Start prep_grignard Prepare Grignard Reagent (under inert atmosphere) start->prep_grignard reaction React with This compound prep_grignard->reaction workup Aqueous Workup reaction->workup extraction Extraction & Drying workup->extraction purification Purification (Chromatography/Distillation) extraction->purification end End purification->end

References

Protecting Group Strategies for Cyclobutanecarboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective protecting group strategies for the aldehyde functionality in cyclobutanecarboxaldehyde. The temporary masking of the aldehyde group is a crucial step in multi-step syntheses, preventing its reaction with nucleophiles or under basic conditions while other parts of the molecule are being modified. This document outlines protocols for the formation and cleavage of two of the most widely used protecting groups for aldehydes: 1,3-dioxolanes (cyclic acetals) and 1,3-dithianes (cyclic thioacetals).

Introduction to Protecting Group Strategy

In organic synthesis, the strategic use of protecting groups is essential for the successful construction of complex molecules.[1] Aldehydes, being highly reactive electrophiles, often require protection to avoid undesired side reactions.[2] A good protecting group should be easy to introduce and remove in high yields, and it must be stable to the reaction conditions under which other functional groups are being manipulated.[1][3] For this compound, protecting the aldehyde allows for a wide range of transformations on the cyclobutane (B1203170) ring or other parts of the molecule that would otherwise be incompatible with the free aldehyde.

The general workflow for employing a protecting group strategy is visualized below:

G cluster_0 Protecting Group Workflow Start This compound Protect Protection of Aldehyde Start->Protect Introduce Protecting Group React Reaction on other part of the molecule Protect->React Protected Intermediate Deprotect Deprotection React->Deprotect Modified Intermediate End Final Product Deprotect->End Remove Protecting Group

Caption: General workflow for a protecting group strategy.

1,3-Dioxolane (B20135) (Cyclic Acetal) Protection

Cyclic acetals, particularly 1,3-dioxolanes formed from the reaction with ethylene (B1197577) glycol, are a popular choice for protecting aldehydes. They are stable to basic and nucleophilic conditions, including Grignard reagents and hydride reducing agents.[4] Deprotection is readily achieved under acidic aqueous conditions.[5]

Quantitative Data for Acetal (B89532) Protection and Deprotection
Aldehyde (Substrate)Protecting Reagent/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeEthylene glycol, p-TsOHToluene (B28343)Reflux295[6]
Various AldehydesEthylene glycol, p-TsOHTolueneReflux-High[5]
Deprotection Reagent/Catalyst Solvent Temp. (°C) Time Yield (%) Reference
2-Phenyl-1,3-dioxolaneNaBArF₄ (catalytic)Water305 minQuantitative[5]
General AcetalsAqueous Acid (e.g., HCl)Acetone/WaterRTVariesHigh[5]

p-TsOH: p-toluenesulfonic acid NaBArF₄: Sodium tetrakis(3,5-trifluoromethylphenyl)borate

Experimental Protocols

Protocol 1: Protection of this compound as a 1,3-Dioxolane

This protocol is a general procedure for the formation of a cyclic acetal using ethylene glycol and an acid catalyst, with azeotropic removal of water.[5][6]

Materials:

  • This compound

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.01 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add this compound (1.0 eq), toluene (approx. 0.2 M solution), ethylene glycol (1.2 eq), and p-toluenesulfonic acid monohydrate (0.01 eq).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclobutyl-1,3-dioxolane.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Deprotection of 2-Cyclobutyl-1,3-dioxolane

This protocol describes the acidic hydrolysis of the 1,3-dioxolane to regenerate the aldehyde.[5]

Materials:

  • 2-Cyclobutyl-1,3-dioxolane

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 2-cyclobutyl-1,3-dioxolane (1.0 eq) in acetone.

  • Add 1 M HCl solution dropwise with stirring at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by distillation or column chromatography if necessary.

1,3-Dithiane (Cyclic Thioacetal) Protection

1,3-Dithianes, formed from the reaction of an aldehyde with 1,3-propanedithiol (B87085), are another robust protecting group. They are stable to both acidic and basic conditions, making them more versatile than acetals in some synthetic routes.[2] Deprotection of dithianes often requires specific reagents, such as mercury(II) salts or oxidative conditions.[7][8][9]

Quantitative Data for Dithiane Protection and Deprotection

The following table provides representative conditions and yields for the formation and cleavage of 1,3-dithianes.

Aldehyde (Substrate)Protecting Reagent/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Formaldehyde (as methylal)1,3-Propanedithiol, BF₃·OEt₂ChloroformReflux882-86[4]
Various Aldehydes1,3-Propanedithiol, BF₃·2HOAcChloroformRT1~65[10]
Deprotection Reagent/Catalyst Solvent Temp. (°C) Time Yield (%) Reference
2-(3-Nitrophenyl)-1,3-dithianeHg(NO₃)₂·3H₂OSolid-stateRT1-4 min95[9]
General DithianesHgCl₂/HgOTHF/WaterReflux3High[8]
General DithianesH₂O₂ (30%), I₂ (catalytic)Water (micellar)RTVariesExcellent[11]

BF₃·OEt₂: Boron trifluoride diethyl etherate

Experimental Protocols

Protocol 3: Protection of this compound as a 1,3-Dithiane

This protocol is based on a general procedure for the formation of 1,3-dithianes using a Lewis acid catalyst.[4][10]

Materials:

  • This compound

  • 1,3-Propanedithiol (1.1 equivalents)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equivalents)

  • Dichloromethane (B109758) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to 0 °C.

  • Add this compound (1.0 eq) and 1,3-propanedithiol (1.1 eq).

  • Slowly add BF₃·OEt₂ (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-cyclobutyl-1,3-dithiane by column chromatography or distillation.

Protocol 4: Deprotection of 2-Cyclobutyl-1,3-dithiane using Mercury(II) Chloride

This is a classic and effective method for dithiane deprotection, though it involves toxic mercury salts.[8]

Materials:

  • 2-Cyclobutyl-1,3-dithiane

  • Mercury(II) chloride (HgCl₂) (2.2 equivalents)

  • Mercury(II) oxide (red, HgO) (2.2 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • Diatomaceous earth (e.g., Celite®)

  • Diethyl ether

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add a suspension of HgCl₂ (2.2 eq) and HgO (2.2 eq) in a mixture of THF and water (e.g., 9:1 v/v).

  • Heat the suspension to reflux.

  • Add a solution of 2-cyclobutyl-1,3-dithiane (1.0 eq) in THF dropwise to the refluxing mixture.

  • Continue refluxing until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing the filter cake with diethyl ether.

  • Separate the organic layer from the filtrate and wash it with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile).

  • Purify the resulting this compound by distillation.

Signaling Pathways and Logical Relationships

The choice between an acetal and a dithiane protecting group depends on the planned synthetic route. The following diagram illustrates the stability of these protecting groups under different reaction conditions.

G cluster_1 Protecting Group Stability cluster_2 Reaction Conditions Aldehyde This compound Dioxolane 1,3-Dioxolane (Acetal) Aldehyde->Dioxolane Ethylene glycol, H+ Dithiane 1,3-Dithiane (Thioacetal) Aldehyde->Dithiane 1,3-Propanedithiol, Lewis Acid Basic Basic Conditions (e.g., NaOH, NaH) Dioxolane->Basic Stable Nucleophilic Nucleophiles (e.g., Grignard, R-Li) Dioxolane->Nucleophilic Stable Acidic Acidic Conditions (aq. HCl) Dioxolane->Acidic Labile Dithiane->Basic Stable Dithiane->Nucleophilic Stable Dithiane->Acidic Stable Oxidative_Deprotection Oxidative/Lewis Acidic Deprotection (e.g., HgCl2) Dithiane->Oxidative_Deprotection Labile

Caption: Stability of common protecting groups for aldehydes.

Conclusion

The selection of an appropriate protecting group for this compound is dictated by the specific requirements of the synthetic sequence. 1,3-Dioxolanes offer a reliable protection strategy with mild acidic deprotection, suitable for many applications. For syntheses requiring stability towards both acidic and basic conditions, 1,3-dithianes are a superior choice, although their removal requires more specific and often harsher reagents. The protocols and data provided herein serve as a comprehensive guide for researchers in the strategic application of these essential synthetic tools.

References

Troubleshooting & Optimization

How to improve the yield of Cyclobutanecarboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclobutanecarboxaldehyde synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the oxidation of cyclobutanemethanol (B45166).[1] Mild oxidizing agents are typically employed to prevent over-oxidation to the corresponding carboxylic acid. Commonly used methods include the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.[2][3][4]

Q2: What are the potential side reactions to be aware of during the synthesis?

A2: The primary side reaction is the over-oxidation of the desired aldehyde to cyclobutanecarboxylic acid, particularly with stronger oxidizing agents or if water is present in the reaction mixture.[2][5] In the case of Swern oxidation, side products like dimethyl sulfide (B99878) are formed, which has a strong odor, and toxic carbon monoxide is also generated.[6] For PCC oxidation, a tar-like byproduct can form, complicating purification.[2][5]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through distillation or column chromatography. Given the volatility of this compound (boiling point: 116-118 °C), distillation is a common method. If using column chromatography, care must be taken as the aldehyde can be sensitive. Work-up procedures often involve washing with aqueous solutions to remove water-soluble byproducts and drying the organic layer before the final purification step.

Troubleshooting Guides

Low Yield

Q: My yield of this compound is consistently low. What are the possible causes and solutions?

A: Low yields can stem from several factors depending on the chosen synthesis method. Here's a breakdown of potential issues and their remedies:

Common CauseRecommended Solution
Over-oxidation to Carboxylic Acid Use milder and anhydrous oxidizing agents like those in the Swern or PCC oxidation.[2][3][4] Ensure the reaction is performed under strictly anhydrous conditions.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (cyclobutanemethanol) is still present, consider extending the reaction time or slightly increasing the amount of the oxidizing agent.
Product Volatility This compound is volatile. Ensure that your work-up and purification steps (especially evaporation of solvents) are performed at reduced temperatures to minimize product loss.
Degradation of Product Aldehydes can be sensitive to air and light. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Side Reactions (Method-Specific) For Swern oxidation, ensure the temperature is maintained at -78 °C to prevent the formation of byproducts.[7][8] For PCC oxidation, adding an adsorbent like Celite or molecular sieves can help manage the tarry byproducts and improve isolation.[2][5][9]

Experimental Protocols

Swern Oxidation of Cyclobutanemethanol

This protocol is a general guideline and may require optimization based on specific laboratory conditions.

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the stirred DCM, followed by the dropwise addition of DMSO.

  • Stir the mixture for 10-15 minutes at -78 °C.

  • Add a solution of cyclobutanemethanol in anhydrous DCM dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 30-60 minutes, monitoring the reaction by TLC.

  • Slowly add triethylamine to the flask.

  • Allow the reaction mixture to warm to room temperature slowly.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure at a low temperature.

  • Purify the crude product by distillation or column chromatography.

PCC Oxidation of Cyclobutanemethanol

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclobutanemethanol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite or 4Å molecular sieves

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Add anhydrous DCM to the flask, followed by PCC and Celite (or molecular sieves).

  • Stir the suspension at room temperature.

  • Add a solution of cyclobutanemethanol in anhydrous DCM to the PCC suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[10]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure at a low temperature.

  • Purify the crude product by distillation or column chromatography.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for this compound Synthesis

MethodOxidizing AgentTypical Reaction TemperatureReported YieldKey Considerations
Swern Oxidation (COCl)₂, DMSO, Et₃N-78 °C to room temperatureGood to excellentRequires cryogenic temperatures; produces odorous and toxic byproducts.[3][6]
PCC Oxidation Pyridinium ChlorochromateRoom temperatureGoodMilder than chromic acid; can produce tarry byproducts; chromium reagents are toxic.[2][5][9]
Chromic Acid Oxidation H₂CrO₄VariesModerate to GoodStrong oxidant, high risk of over-oxidation to carboxylic acid.[1]
Potassium Permanganate Oxidation KMnO₄VariesModerateStrong oxidant, high risk of over-oxidation.[1]

Note: Reported yields are often qualitative ("good," "high") in the literature and can vary significantly based on the specific reaction conditions and scale.

Visualizations

Swern_Oxidation_Workflow start Start: Cyclobutanemethanol reaction Swern Oxidation (-78 °C to RT) start->reaction reagents Reagents: - Oxalyl Chloride - DMSO - Triethylamine - Anhydrous DCM reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Product: This compound purification->product Troubleshooting_Low_Yield problem Problem: Low Yield check_oxidation Check for Over-oxidation (e.g., by NMR, IR) problem->check_oxidation check_completion Check for Incomplete Reaction (by TLC) problem->check_completion check_workup Review Work-up & Purification Procedure problem->check_workup solution_oxidation Solution: - Use milder conditions - Ensure anhydrous setup check_oxidation->solution_oxidation Carboxylic acid detected solution_completion Solution: - Increase reaction time - Adjust stoichiometry check_completion->solution_completion Starting material remains solution_workup Solution: - Use lower temperatures - Handle product under inert gas check_workup->solution_workup Potential for product loss

References

Troubleshooting low yield in Cyclobutanecarboxaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutanecarboxaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in reactions involving this compound?

Low yields in this compound reactions can stem from several factors:

  • Reagent Purity: The purity of this compound itself is crucial. It can oxidize or polymerize upon storage, especially if exposed to air and heat.[1] Always use freshly distilled or a high-purity grade reagent. Similarly, the purity of other reactants, solvents, and catalysts is critical to avoid side reactions or inhibition of the desired transformation.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. This includes incorrect temperature, reaction time, solvent, or catalyst choice. For instance, some reactions may require low temperatures to prevent side reactions, while others need heating to proceed at a reasonable rate.

  • Moisture and Air Sensitivity: Many organometallic reactions, such as Grignard reactions, are highly sensitive to moisture and atmospheric oxygen.[2] this compound itself is also sensitive to air.[1] Ensuring anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) is essential for success.

  • Side Reactions: this compound can undergo various side reactions, such as self-condensation (aldol reaction), Cannizzaro reaction (in the presence of a strong base), or oxidation to cyclobutanecarboxylic acid. The strained cyclobutane (B1203170) ring can also be susceptible to ring-opening under certain conditions.

  • Work-up and Purification: Significant product loss can occur during the work-up and purification steps. This can be due to incomplete extraction, emulsion formation, or decomposition of the product on silica (B1680970) gel during column chromatography.[2]

Q2: How should I store and handle this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to:

  • Store it under an inert atmosphere (nitrogen or argon).

  • Keep it in a tightly sealed container in a cool, dry place, ideally in a refrigerator or freezer.[3]

  • Protect it from light.

  • Minimize its exposure to air upon opening the container.

Q3: My reaction with this compound is not going to completion. What should I do?

If you observe a significant amount of unreacted starting material, consider the following:

  • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Temperature: Increasing the reaction temperature might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.

  • Reagent Stoichiometry: Ensure that the stoichiometry of the reactants is correct. In some cases, using a slight excess of one reagent can help to consume the limiting reagent completely.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Catalysts can degrade over time or be poisoned by impurities.

Troubleshooting Guides for Specific Reactions

Wittig Reaction

Problem: Low yield of the desired alkene.

Potential Cause Troubleshooting Steps
Inefficient Ylide Formation * Ensure the phosphonium (B103445) salt is completely dry. * Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or KOtBu). * Perform the ylide formation under strictly anhydrous and inert conditions.
Ylide Instability * For unstable ylides, generate them in situ in the presence of this compound.
Steric Hindrance * The cyclobutane ring can present some steric hindrance. Consider using a less sterically demanding phosphonium ylide if possible.
Difficult Purification * Triphenylphosphine oxide, a byproduct of the reaction, can be difficult to separate. Purification can be achieved by chromatography on silica gel or by precipitation and filtration.

Experimental Protocol: Wittig Reaction of this compound

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. Allow the resulting yellow-orange solution to stir at 0 °C for 1 hour.

  • Reaction: To the ylide solution at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Wittig_Workflow Ylide_Formation Ylide Formation (Phosphonium Salt + Base) Reaction Reaction with This compound Ylide_Formation->Reaction Quench Aqueous Quench (e.g., sat. NH4Cl) Reaction->Quench Extraction Extraction (e.g., Diethyl Ether) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Pure Alkene Purification->Product

Caption: General workflow for a Wittig reaction.

Grignard Reaction

Problem: Low yield of the expected alcohol.

Potential Cause Troubleshooting Steps
Presence of Moisture * Thoroughly dry all glassware before use. * Use anhydrous solvents (e.g., diethyl ether, THF). * Ensure the Grignard reagent is of high quality and has not been exposed to moisture.
Side Reaction: Enolization * The Grignard reagent can act as a base and deprotonate the α-proton of the aldehyde, leading to the recovery of starting material after work-up.[4] * Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.
Side Reaction: Reduction * If the Grignard reagent has β-hydrogens, it can reduce the aldehyde to the corresponding primary alcohol.
Low Reactivity of Grignard Reagent * Ensure the magnesium turnings are fresh and activated if necessary. * Confirm the concentration of the Grignard reagent by titration before use.

Experimental Protocol: Grignard Reaction with this compound

  • Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Reaction: Place a solution of this compound (1.0 eq) in anhydrous diethyl ether in the flask and cool to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq in diethyl ether) dropwise via the dropping funnel.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alcohol by distillation or column chromatography.

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Enolization Consider Enolization (Slow addition at low temp?) Start->Check_Enolization Check_Reduction Assess Potential for Reduction (Grignard reagent structure?) Start->Check_Reduction Check_Reactivity Verify Grignard Reagent Activity (Titration?) Start->Check_Reactivity Solution1 Dry all glassware and solvents. Use fresh, high-quality Grignard reagent. Check_Moisture->Solution1 Solution2 Add Grignard reagent slowly at low temperature (0 °C or -78 °C). Check_Enolization->Solution2 Solution3 Choose a Grignard reagent without β-hydrogens if possible. Check_Reduction->Solution3 Solution4 Use freshly prepared or titrated Grignard reagent. Check_Reactivity->Solution4 Oxidation_Pathway Aldehyde This compound Oxidizing_Agent Oxidizing Agent (e.g., Jones Reagent) Aldehyde->Oxidizing_Agent Carboxylic_Acid Cyclobutanecarboxylic Acid Oxidizing_Agent->Carboxylic_Acid Desired Pathway Side_Products Side Products (e.g., over-oxidation) Oxidizing_Agent->Side_Products Potential Side Reaction

References

Technical Support Center: Synthesis of Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclobutanecarboxaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, focusing on the common methods of Swern oxidation and Pyridinium (B92312) Chlorochromate (PCC) oxidation of cyclobutylmethanol.

Swern Oxidation

Q1: I noticed a strong, unpleasant smell after performing a Swern oxidation to synthesize this compound. What is the source of this odor and how can I mitigate it?

A1: The potent, unpleasant odor is due to the formation of dimethyl sulfide (B99878) (DMS), a volatile byproduct of the Swern oxidation.[1] This is a clear indication that the reaction is proceeding. To manage this issue:

  • Fume Hood: Always perform the reaction and workup in a well-ventilated fume hood.

  • Quenching: After the reaction is complete, you can quench the excess DMS by adding an oxidizing agent like bleach (sodium hypochlorite) or Oxone® to the reaction waste. This will oxidize the foul-smelling dimethyl sulfide to odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone.

  • Glassware Decontamination: Glassware used in the reaction should also be rinsed with bleach or another suitable oxidizing agent to eliminate any residual odor.

Q2: My Swern oxidation reaction yielded a complex mixture with significant byproducts instead of the desired this compound. What could have gone wrong?

A2: The Swern oxidation is highly sensitive to temperature. The formation of the active oxidizing species and the subsequent reaction with the alcohol must be carried out at very low temperatures, typically -78 °C (a dry ice/acetone bath). If the temperature is not strictly maintained, side reactions can occur. One common side reaction at elevated temperatures is the Pummerer rearrangement, which can lead to the formation of mixed thioacetals and other impurities. Ensure your reaction is kept at the recommended low temperature throughout the addition of reagents.

Q3: The yield of my Swern oxidation is consistently low. How can I improve it?

A3: Low yields in a Swern oxidation can result from several factors:

  • Moisture: Ensure all your glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Moisture can react with the electrophilic activating agent (e.g., oxalyl chloride) and reduce the amount of active oxidant available.

  • Reagent Quality: Use high-quality, anhydrous solvents and reagents. The dimethyl sulfoxide (DMSO) and the amine base (e.g., triethylamine) should be dry.

  • Stoichiometry: Precise stoichiometry is crucial. Ensure the correct molar equivalents of oxalyl chloride, DMSO, cyclobutylmethanol, and triethylamine (B128534) are used.

  • Addition Rate: Add the reagents slowly and dropwise to maintain the low temperature and control the reaction rate. A rapid addition can lead to localized warming and side reactions.

Pyridinium Chlorochromate (PCC) Oxidation

Q1: My PCC oxidation of cyclobutylmethanol produced a significant amount of cyclobutanecarboxylic acid. How can I prevent this over-oxidation?

A1: The over-oxidation of the aldehyde to a carboxylic acid during a PCC oxidation is typically caused by the presence of water.[2] PCC is generally used under anhydrous conditions to prevent this.[2] To avoid the formation of the carboxylic acid byproduct:

  • Anhydrous Conditions: Use anhydrous dichloromethane (B109758) (DCM) as the solvent and ensure your starting alcohol is dry.

  • Aprotic Solvent: DCM is the preferred solvent as it is aprotic and does not participate in the reaction.

  • Buffered PCC: In some cases, buffering the reaction with a mild, non-nucleophilic base like sodium acetate (B1210297) can help prevent side reactions that may be promoted by the acidic nature of PCC.

Q2: During the workup of my PCC oxidation, I have a thick, brown, tar-like substance that is difficult to handle and separate from my product. What is this and how can I manage it?

A2: The brown, tar-like substance is a mixture of reduced chromium species (primarily Cr(IV)) and other byproducts. This residue can make product isolation challenging. A common and effective technique to manage this is to adsorb the byproducts onto an inert solid during the reaction. Add Celite® or powdered molecular sieves to the reaction mixture along with the PCC. The chromium byproducts will be deposited on the solid support, which can then be easily removed by filtration at the end of the reaction, simplifying the workup.

Q3: Are there any safety concerns I should be aware of when using PCC?

A3: Yes, pyridinium chlorochromate is a chromium(VI) compound, which is a known oxidant and should be handled with care. Chromium(VI) compounds are considered toxic and potentially carcinogenic. Always handle PCC in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Dispose of chromium waste according to your institution's hazardous waste guidelines.

Quantitative Data on Synthetic Methods

While exact yields can be highly dependent on reaction scale and experimental conditions, the following table provides a general comparison of common methods for the synthesis of this compound.

Synthesis MethodStarting MaterialKey ReagentsCommon Side ProductsTypical Yield RangePurity Considerations
Swern Oxidation CyclobutylmethanolOxalyl chloride, DMSO, TriethylamineDimethyl sulfide, CO, CO₂, Triethylammonium chlorideHigh (often >85%)High, avoids over-oxidation. Requires careful temperature control.
PCC Oxidation CyclobutylmethanolPyridinium chlorochromate (PCC)Cr(IV) species, Pyridinium hydrochloride, Cyclobutanecarboxylic acid (if wet)Good to High (70-90%)Good, but sensitive to water which can lead to over-oxidation.
Dehydration of Carboxylic Acid Cyclobutanecarboxylic acidDehydrating agentsProducts of decarboxylation or rearrangement under harsh conditionsVariableCan be lower due to the harsh conditions required.

Experimental Protocols

1. Swern Oxidation of Cyclobutylmethanol

  • Materials:

    • Oxalyl chloride

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Anhydrous dichloromethane (DCM)

    • Cyclobutylmethanol

    • Anhydrous triethylamine (Et₃N)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

    • Add a solution of cyclobutylmethanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 30-45 minutes.

    • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir for 30 minutes at -78 °C, then slowly warm to room temperature.

    • Quench the reaction with water. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by distillation or column chromatography.

2. PCC Oxidation of Cyclobutylmethanol

  • Materials:

    • Pyridinium chlorochromate (PCC)

    • Celite® or powdered 4Å molecular sieves

    • Anhydrous dichloromethane (DCM)

    • Cyclobutylmethanol

  • Procedure:

    • To a suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar, add a solution of cyclobutylmethanol (1.0 equivalent) in anhydrous DCM in one portion.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil®, washing thoroughly with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by distillation if necessary.

Visualization of Reaction Pathway

The following diagram illustrates the key steps and byproduct formation in the Swern oxidation of an alcohol to an aldehyde.

Swern_Oxidation DMSO DMSO ActiveSpecies Chloro(dimethyl)sulfonium chloride DMSO->ActiveSpecies + Oxalyl Chloride (-78 °C) CO_CO2 CO + CO₂ DMSO->CO_CO2 Decomposition OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium ion ActiveSpecies->Alkoxysulfonium + Alcohol Alcohol Cyclobutylmethanol Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base Base Triethylamine BaseHCl Triethylammonium chloride Base->BaseHCl Aldehyde This compound Ylide->Aldehyde Elimination DMS Dimethyl Sulfide (DMS) Ylide->DMS

Caption: Swern oxidation pathway and byproduct formation.

References

Purification of Cyclobutanecarboxaldehyde by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Cyclobutanecarboxaldehyde

Welcome to the technical support center for the purification of this compound (CAS No: 2987-17-9). This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for distillation and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of this compound to consider before purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below. The compound is a colorless to light yellow liquid and is sensitive to air and heat, which may influence the choice of technique (e.g., opting for vacuum distillation).[1][2][3]

Data Presentation: Physical Properties of this compound

PropertyValueCitations
CAS Number 2987-17-9[4][5]
Molecular Formula C₅H₈O[4][6]
Molecular Weight 84.12 g/mol [1][4]
Boiling Point 116-118 °C (at 760 mmHg)[4][5]
Density ~0.925 g/cm³[1][6]
Appearance Colorless to light yellow liquid[1][2]
Flash Point ~23 °C[1]
Solubility Soluble in organic solvents (alcohols, ethers); limited solubility in water.[4][6]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities often depend on the synthetic route used. Typically, they may include:

  • Unreacted Starting Materials: Such as cyclobutanemethanol, if the synthesis involves its oxidation.[3]

  • Oxidation Products: The aldehyde group is susceptible to oxidation, especially when exposed to air, forming cyclobutanecarboxylic acid.[6][7]

  • Solvents: Residual solvents from the synthesis and workup steps.

Q3: When should I choose distillation over column chromatography for purification?

A3: The choice depends on the nature of the impurities, the required purity level, and the scale of the experiment.

  • Choose Distillation when dealing with large quantities of material where impurities have significantly different boiling points.[8] For instance, separating the product from a high-boiling-point solvent or the less volatile cyclobutanecarboxylic acid. Fractional distillation is suitable if boiling points are closer (less than 70°C apart).[9]

  • Choose Column Chromatography for complex mixtures, removal of non-volatile impurities, or when high purity is essential on a smaller scale.[8][10] It offers superior separation power for compounds with similar polarities or boiling points.[8]

Q4: How should I handle and store purified this compound?

A4: this compound is air and heat sensitive and is a flammable liquid.[1] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][7] Refrigeration at low temperatures (≤5°C or in a freezer under -20°C) is recommended to prevent degradation.[1][4][7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][11]

Troubleshooting Guides

Distillation Issues

Q: My distillation is very slow, or no distillate is collecting. What's wrong? A:

  • Insufficient Heating: The heating mantle may not be at a high enough temperature to bring the liquid to a boil. Gradually increase the temperature. Ensure the heating mantle is in good contact with the flask.

  • Vapor Leaks: Check all ground glass joints for a proper seal. Leaks will prevent vapor from reaching the condenser.

  • Thermometer Placement: Ensure the thermometer bulb is positioned correctly—just below the side arm of the distillation head—to accurately measure the temperature of the vapor entering the condenser.[12]

  • Excessive Condenser Cooling: For a relatively low-boiling liquid, overly cold condenser water can sometimes cause the vapor to condense and fall back into the distillation pot. Ensure a gentle flow of cooling water.

Q: The temperature is fluctuating during distillation. Why? A:

  • Uneven Boiling: The liquid may be bumping. Ensure you are using a stir bar or boiling chips for smooth boiling.

  • Mixture of Components: This is expected during fractional distillation as one component finishes distilling and the next begins.[13] A plateau in temperature indicates a pure fraction is being collected.[14]

Q: The distillate appears cloudy. What does this mean? A:

  • Water Contamination: The cloudiness is likely due to an immiscible water impurity forming an azeotrope. Ensure all glassware is perfectly dry before starting. If the crude sample is suspected to contain water, pre-dry it with an appropriate drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.

Column Chromatography Issues

Q: My compounds are not separating on the column. What should I do? A:

  • Incorrect Solvent System (Eluent): This is the most common issue. If compounds elute too quickly (low separation), your eluent is too polar. If they don't move from the top of the column, it is not polar enough. Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a solvent system that gives your target compound an Rf value of ~0.35 on a TLC plate.[15]

  • Improper Column Packing: Air bubbles or cracks in the stationary phase (silica gel or alumina) will lead to poor separation (channeling).[15][16] Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the stationary phase.[16]

Q: The bands are running unevenly (channeling or streaking). How can I fix this? A:

  • Sample Overload: Loading too much sample can saturate the stationary phase, leading to broad, poorly resolved bands. Use an appropriate amount of silica (B1680970) gel for your sample size (typically a 30:1 to 100:1 ratio of silica to sample by weight).

  • Poor Sample Loading: The initial sample band should be as narrow and concentrated as possible. Dissolve the crude product in a minimal amount of the eluent or a less polar solvent, and load it carefully onto the top of the column.[17]

  • Insoluble Sample: If the sample is not fully dissolved when loaded, it will streak down the column. Ensure complete dissolution before loading.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[9][12] Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound (e.g., 20 mL) into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the temperature. The initial vapor that condenses will be enriched in the more volatile components. Collect any low-boiling "forerun" in a separate flask and discard it.

    • When the temperature stabilizes near the boiling point of this compound (~116-118 °C), switch to a clean, pre-weighed receiving flask.[4][5]

    • Maintain a steady distillation rate of approximately 1 drop per 2-3 seconds.[18]

    • Continue collecting the fraction as long as the temperature remains stable.

  • Completion: Stop the distillation before the flask runs dry to avoid the formation of potentially explosive peroxides from any residual ethers. Let the apparatus cool completely before disassembly.

  • Analysis: Confirm the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.

Protocol 2: Purification by Column Chromatography

This method is ideal for achieving high purity on a smaller scale.

  • Solvent System Selection: Use TLC to find an appropriate eluent. Test various mixtures of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the product spot and any impurities, with an Rf of ~0.35 for the product.[15]

  • Column Packing (Wet Slurry Method):

    • Select a glass column of appropriate size and plug the bottom with a small piece of cotton or glass wool.[17] Add a thin layer of sand.[17]

    • In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).[19]

    • Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[16][17]

    • Open the stopcock to drain some solvent, packing the silica under gravity or gentle air pressure. Add a protective layer of sand on top of the silica bed.[16] Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum possible volume of the eluent.

    • Carefully add the sample solution to the top of the silica gel using a pipette.[17]

    • Drain the solvent just until the sample has entered the silica bed, then carefully add a small amount of fresh eluent.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin eluting the column, collecting the solvent that passes through in a series of labeled test tubes or flasks (fractions).[20]

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G start Start: Crude This compound check_impurities Analyze Impurities (GC, TLC, or NMR) start->check_impurities non_volatile Impurities non-volatile (e.g., salts, polymers)? check_impurities->non_volatile bp_diff Boiling points significantly different (>70°C)? scale Scale of Purification? bp_diff->scale Yes chromatography Purify by Column Chromatography bp_diff->chromatography No distillation Purify by Fractional Distillation scale->distillation Large Scale (>5g) scale->chromatography Small Scale (<5g) High Purity Needed end Pure Product distillation->end chromatography->end non_volatile->bp_diff No simple_distill Purify by Simple Distillation non_volatile->simple_distill Yes simple_distill->end

Caption: Decision workflow for selecting a purification method.

G cluster_prep Preparation cluster_distill Distillation Process cluster_finish Completion A 1. Assemble dry fractional distillation apparatus B 2. Add crude sample and stir bar to flask A->B C 3. Heat gently and collect low-boiling forerun B->C D 4. Monitor temperature for plateau at ~116-118°C C->D D->C Temp Unstable E 5. Collect pure fraction in a pre-weighed flask D->E Temp Stable F 6. Stop heating before flask is dry E->F G 7. Cool apparatus before disassembly F->G H 8. Analyze purity (GC/NMR) G->H

Caption: Fractional distillation workflow for purification.

References

Technical Support Center: Cyclobutanecarboxaldehyde Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclobutanecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization during storage and to troubleshoot stability-related issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample viscous and difficult to pipet?

A1: Increased viscosity is a primary indicator of polymerization. This compound, like many aldehydes, can undergo self-polymerization over time, forming longer-chain molecules that increase the viscosity of the sample. This process can be accelerated by improper storage conditions.

Q2: What causes the polymerization of this compound?

A2: The polymerization of this compound can be initiated by several factors:

  • Trace amounts of acid or base: Both acids and bases can catalyze the polymerization of aldehydes.[1][2] Contaminants from glassware or exposure to atmospheric gases (like CO2, which can form carbonic acid with moisture) can be sufficient to initiate the process.

  • Exposure to air (oxygen): Oxygen can initiate free-radical polymerization.[2] It can also lead to the oxidation of the aldehyde to carboxylic acid, which can then act as an acid catalyst.

  • Presence of moisture: Water can facilitate both acid and base-catalyzed polymerization.[3]

  • Elevated temperatures: Higher temperatures increase the rate of all chemical reactions, including polymerization.

  • Exposure to light: UV light can provide the energy to initiate radical polymerization.

Q3: How should I properly store this compound to prevent polymerization?

A3: To minimize polymerization, this compound should be stored under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C. For long-term storage, freezing at -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.

  • Container: Use a clean, dry, amber glass bottle with a tightly sealing cap to protect from light and atmospheric contaminants.

  • Inhibitors: For long-term storage, consider the addition of a polymerization inhibitor.

Q4: What are suitable polymerization inhibitors for this compound?

A4: While specific studies on this compound are limited, inhibitors effective for other aldehydes are likely to be beneficial. These fall into two main categories:

  • Antioxidants (Radical Scavengers): These compounds inhibit free-radical polymerization. Common examples include:

    • Hydroquinone (HQ): A widely used general-purpose inhibitor.[2][4][5]

    • Butylated Hydroxytoluene (BHT): A synthetic antioxidant effective in preventing oxidative degradation.[1][6][7]

  • Acid/Base Neutralizers: These can prevent acid or base-catalyzed polymerization.

    • Triethanolamine: Can be effective in stabilizing aldehydes against polymerization and autocondensation.[8][9]

A summary of potential inhibitors is provided in the table below.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps & Solutions
Increased Viscosity or Solidification Polymerization1. Confirm polymerization using analytical methods (see Experimental Protocols). 2. If polymerization is confirmed, the material may not be suitable for your experiment. Consider purification by distillation if feasible, though this can be challenging. 3. For future prevention, review and optimize storage conditions (see FAQs). Ensure the use of an inert atmosphere and consider adding an inhibitor.
Discoloration (Yellowing) Oxidation and/or trace impurities1. Yellowing can be a sign of oxidation to cyclobutanecarboxylic acid or other degradation products. 2. Check the purity of the material using GC-MS or NMR. 3. Ensure storage under an inert atmosphere and in a light-protected container.
Inconsistent Experimental Results Partial Polymerization or Degradation1. Inconsistent results can arise from using a partially polymerized or degraded starting material. 2. Re-evaluate the purity of your this compound stock. 3. Use freshly opened or recently purified material for critical experiments.

Data Presentation: Potential Polymerization Inhibitors

Inhibitor Type Typical Concentration Range Mechanism of Action Notes
Hydroquinone (HQ) Antioxidant (Radical Scavenger)100 - 1000 ppmReacts with peroxy free radicals in the presence of oxygen to terminate polymerization chains.[2]Effective for in-process and storage inhibition.[2][4]
Butylated Hydroxytoluene (BHT) Antioxidant (Radical Scavenger)200 - 2000 ppmPrevents free-radical mediated oxidation.[7]Widely used as a preservative in various industries.[6]
Triethanolamine Base/Acid Scavenger10 - 100 ppmBelieved to neutralize trace acidic or basic impurities that can catalyze polymerization.[8][9]Has been shown to be effective for stabilizing other aliphatic aldehydes.[8]

Experimental Protocols

Protocol 1: Stability Study of this compound

Objective: To evaluate the stability of this compound under different storage conditions over time.

Methodology:

  • Sample Preparation: Aliquot 1 mL of freshly purified this compound into several clean, dry amber glass vials.

  • Condition Setup:

    • Group A (Control): Store at room temperature (~25°C) exposed to air.

    • Group B (Refrigerated): Store at 4°C under a nitrogen atmosphere.

    • Group C (Inhibitor): Add a selected inhibitor (e.g., 500 ppm BHT) and store at 4°C under a nitrogen atmosphere.

    • Group D (Accelerated): Store at 40°C under a nitrogen atmosphere.

  • Time Points: Analyze samples from each group at time zero, 1 week, 1 month, 3 months, and 6 months.

  • Analysis: At each time point, analyze the samples using the following methods:

    • Visual Inspection: Note any changes in color or viscosity.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the monomer and any degradation products or oligomers.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To detect the formation of polymer (e.g., appearance or broadening of C-O-C ether-like stretches in the polymer backbone).

Protocol 2: Screening of Polymerization Inhibitors

Objective: To determine the most effective inhibitor for preventing the polymerization of this compound.

Methodology:

  • Inhibitor Stock Solutions: Prepare stock solutions of various inhibitors (e.g., Hydroquinone, BHT, Triethanolamine) in a compatible solvent at a concentration of 10,000 ppm.

  • Sample Preparation: In separate vials, add the appropriate volume of each inhibitor stock solution to aliquots of this compound to achieve final concentrations of 100, 500, and 1000 ppm. Include a control sample with no inhibitor.

  • Accelerated Aging: Place all samples in an oven at a constant temperature of 50°C. This elevated temperature will accelerate the polymerization process.

  • Monitoring: Monitor the samples daily for the first week and then weekly for one month. Record any visual changes in viscosity or color.

  • Analysis: After one month, or sooner if significant polymerization is observed in the control, analyze all samples by GC-MS to quantify the remaining monomer concentration. The most effective inhibitor will be the one that shows the highest percentage of remaining monomer.

Protocol 3: Analytical Method for Detecting Polymerization

Objective: To provide a reliable method for detecting and quantifying the extent of polymerization in a this compound sample.

Methodology:

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To separate and identify volatile components, allowing for the quantification of the monomer. A decrease in monomer concentration over time indicates polymerization or degradation.

  • Sample Preparation: Dilute the this compound sample (e.g., 1 µL in 1 mL) in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • GC Conditions (Example):

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the peak corresponding to this compound (molecular weight: 84.12 g/mol ). The formation of higher molecular weight oligomers may be observed as broader, later-eluting peaks. Quantify the monomer peak area and compare it to a fresh standard to determine the extent of degradation.

B. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To identify changes in functional groups, which can indicate polymerization.

  • Sample Preparation: A small drop of the sample can be placed between two NaCl or KBr plates (for liquid samples).

  • Analysis:

    • Monomer: The spectrum will be dominated by the sharp C=O stretch of the aldehyde at ~1720-1740 cm⁻¹.

    • Polymer: Polymerization of aldehydes typically forms polyacetal structures. Look for the appearance or significant broadening of peaks in the C-O-C stretching region, typically around 1000-1200 cm⁻¹. A decrease in the relative intensity of the C=O peak may also be observed.[10][11]

Visualizations

Storage_Troubleshooting start This compound Sample Issue viscosity Increased Viscosity? start->viscosity discoloration Discoloration? start->discoloration inconsistent_results Inconsistent Results? start->inconsistent_results polymerization Likely Polymerization viscosity->polymerization Yes oxidation Probable Oxidation discoloration->oxidation Yes degradation Partial Degradation inconsistent_results->degradation Yes action1 Verify with FTIR/GC-MS. Review storage conditions. polymerization->action1 action2 Check purity with GC-MS. Store under inert gas. oxidation->action2 action3 Use fresh sample. Re-evaluate stock purity. degradation->action3

Caption: Troubleshooting workflow for this compound stability issues.

Polymerization_Prevention_Workflow cluster_storage Optimal Storage Conditions cluster_inhibitors Use of Inhibitors temp Low Temperature (2-8°C or -20°C) stable_product Stable this compound temp->stable_product atmosphere Inert Atmosphere (Nitrogen or Argon) atmosphere->stable_product container Light-Protected Container (Amber Glass) container->stable_product antioxidants Antioxidants (e.g., BHT, Hydroquinone) antioxidants->stable_product stabilizers Stabilizers (e.g., Triethanolamine) stabilizers->stable_product start Fresh this compound start->temp start->atmosphere start->container start->antioxidants start->stabilizers

Caption: Key strategies for preventing this compound polymerization.

References

Optimizing reaction conditions for Cyclobutanecarboxaldehyde (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclobutanecarboxaldehyde. The primary focus is on the oxidation of cyclobutylmethanol, a common synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound involve the oxidation of cyclobutylmethanol.[1] Two widely used methods are the Swern oxidation and oxidation using pyridinium (B92312) chlorochromate (PCC).[2][3]

  • Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534).[4][5][6][7] It is known for its mild reaction conditions and high yields.[4][5]

  • PCC Oxidation: This method employs pyridinium chlorochromate (PCC), a milder chromium-based oxidizing agent, to convert primary alcohols to aldehydes.[3][8][9][10] It is often performed in dichloromethane (B109758) (DCM).[9]

Q2: How do I choose between Swern oxidation and PCC oxidation?

A2: The choice of method depends on several factors, including the scale of the reaction, the sensitivity of other functional groups in the starting material, and considerations regarding waste disposal and safety.

  • Swern oxidation is generally preferred for its mild conditions and for substrates sensitive to acidic conditions.[6] However, it produces the notoriously malodorous dimethyl sulfide (B99878) as a byproduct and requires cryogenic temperatures (typically -78 °C).[4][6]

  • PCC oxidation is operationally simpler as it can be run at room temperature. However, PCC is a chromium(VI) reagent, which is toxic and requires careful handling and disposal.[3] The reaction is also acidic, which may not be suitable for acid-sensitive substrates.[11]

Q3: What are the key parameters to optimize for these reactions?

A3: For both Swern and PCC oxidations, the key parameters to optimize are:

  • Temperature: Crucial for controlling side reactions. Swern oxidation, in particular, requires low temperatures to be maintained.[4]

  • Solvent: The choice of solvent affects reagent solubility and reaction rate.

  • Reagent Stoichiometry: The molar equivalents of the oxidizing agent, activators, and bases need to be carefully controlled to maximize yield and minimize byproducts.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Swern Oxidation:
Incomplete activation of DMSO.Ensure oxalyl chloride is added slowly to DMSO at a very low temperature (-78 °C) to form the active species.
Premature warming of the reaction.Maintain the reaction temperature at -78 °C during the addition of the alcohol and base. Premature warming can lead to side reactions.[4]
Ineffective base.Use a hindered, non-nucleophilic base like triethylamine or diisopropylethylamine. Ensure it is of high purity and added after the alcohol.[2]
PCC Oxidation:
Deactivated PCC.PCC can be hygroscopic and lose activity. Use freshly opened or properly stored PCC.
Formation of a tar-like residue.The reaction can produce a tar-like chromium residue that traps the product.[11] Adding an adsorbent like Celite or silica (B1680970) gel to the reaction mixture can mitigate this.[11]
Insufficient reaction time.Monitor the reaction by TLC. If the starting material is still present, allow the reaction to proceed for a longer duration.
Problem 2: Formation of Significant Byproducts
Potential Cause Suggested Solution
Over-oxidation to Cyclobutanecarboxylic Acid. This is more likely with PCC if water is present.[10] Ensure anhydrous conditions by using dry solvents and reagents. Swern oxidation is less prone to over-oxidation.[2][4]
Formation of Side Products from Aldehyde Reactivity. The product, this compound, is a reactive aldehyde.[1] Work up the reaction promptly upon completion to isolate the product and prevent subsequent reactions.
Side reactions in Swern Oxidation. If the temperature is not kept sufficiently low, mixed thioacetals can form.[4] Strict temperature control is essential.
Problem 3: Difficulties in Product Purification

| Potential Cause | Suggested Solution | | Removal of Dimethyl Sulfide (DMS). | DMS, a byproduct of Swern oxidation, has a low boiling point (37 °C) and a strong odor.[6] It can be removed by careful evaporation under reduced pressure in a well-ventilated fume hood. Rinsing glassware with bleach can oxidize the residual DMS.[6] | | Separation from Chromium Salts (PCC). | After PCC oxidation, the chromium byproducts are often insoluble in the reaction solvent. The crude reaction mixture can be filtered through a plug of silica gel or Florisil to remove the majority of the chromium salts. | | Product Decomposition on Silica Gel. | Aldehydes can sometimes be sensitive to the acidic nature of silica gel during column chromatography, leading to decomposition or oligomerization.[12] To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, a different stationary phase like alumina (B75360) could be trialed. |

Data Presentation: Reaction Condition Summary

The following tables summarize typical reaction conditions for the synthesis of this compound. Note that optimal conditions may vary and require empirical optimization.

Table 1: Typical Conditions for Swern Oxidation of Cyclobutylmethanol

ParameterConditionNotes
Temperature -78 °C (Dry ice/acetone bath)Critical for the stability of reactive intermediates.[4]
Solvent Dichloromethane (DCM), anhydrousMust be non-protic and able to dissolve reagents at low temperatures.
Activating Agent Oxalyl chloride (1.1 - 1.5 eq.)Added dropwise to a solution of DMSO in DCM.
Oxidant Dimethyl sulfoxide (DMSO) (2.0 - 3.0 eq.)Must be anhydrous.
Base Triethylamine (TEA) (≥ 5.0 eq.)A hindered base is crucial to promote elimination over substitution.[2]
Reaction Time 1 - 3 hoursTypically monitored by TLC until the starting material is consumed.

Table 2: Typical Conditions for PCC Oxidation of Cyclobutylmethanol

ParameterConditionNotes
Temperature Room Temperature (20-25 °C)Higher temperatures may lead to increased side products.
Solvent Dichloromethane (DCM), anhydrousPCC is soluble in halogenated organic solvents.[3]
Oxidizing Agent Pyridinium chlorochromate (PCC) (1.5 - 2.0 eq.)Added as a solid to the solution of the alcohol.
Additive Celite or Silica GelOften added to prevent the formation of a tar-like mass.[11]
Reaction Time 2 - 6 hoursMonitored by TLC for the disappearance of the starting alcohol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Activation: Add anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) to the cooled DCM. To this solution, add oxalyl chloride (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Dissolve cyclobutylmethanol (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq.) dropwise, again maintaining the low temperature. A thick white precipitate will form.

  • Quenching and Work-up: After stirring for 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography.

Protocol 2: Synthesis of this compound via PCC Oxidation
  • Preparation: To a round-bottom flask containing a magnetic stirrer, add a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and Celite in anhydrous dichloromethane (DCM).

  • Alcohol Addition: Dissolve cyclobutylmethanol (1.0 eq.) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.

  • Purification: Wash the silica gel plug with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde can be further purified by distillation or flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Anhydrous Reagents (Solvent, Alcohol, Oxidants) start->reagents oxidation Perform Oxidation (Swern or PCC) reagents->oxidation monitor Monitor by TLC oxidation->monitor monitor->oxidation Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Work-up & Extraction quench->extract purify Purification (Distillation / Chromatography) extract->purify analyze Characterize Product (NMR, IR, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product? check_sm Starting Material Present in TLC? start->check_sm side_products Major Side Products Observed? check_sm->side_products No increase_time Increase Reaction Time or Reagent Stoichiometry check_sm->increase_time Yes check_temp Verify Reaction Temperature (Swern) side_products->check_temp Yes optimize_purification Optimize Purification (Neutralized Silica, Distillation) side_products->optimize_purification No check_reagents Check Reagent Quality (Anhydrous Conditions, Fresh PCC) increase_time->check_reagents check_water Ensure Anhydrous Conditions (PCC) check_temp->check_water

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Cyclobutanecarboxaldehyde reaction not proceeding to completion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with reactions involving cyclobutanecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with this compound is not going to completion. What are the common causes?

A1: Incomplete Wittig reactions with this compound can stem from several factors:

  • Ylide Instability: The phosphorus ylide may be unstable and decompose before it can react with the aldehyde. This is particularly true for non-stabilized ylides. Generating the ylide in situ in the presence of the aldehyde can sometimes mitigate this.

  • Steric Hindrance: While this compound is not exceptionally bulky, steric hindrance can still play a role, especially with sterically demanding ylides.

  • Base Selection: The choice of base is critical for efficient ylide formation. Strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are commonly used for non-stabilized ylides. For stabilized ylides, weaker bases such as sodium ethoxide may suffice.

  • Reaction Conditions: Temperature and reaction time are crucial. Ylide formation is often carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. The subsequent reaction with the aldehyde may require warming to room temperature or gentle heating.

  • Purity of Reagents: Impurities in the phosphonium (B103445) salt, base, or solvent can quench the ylide or interfere with the reaction. Ensure all reagents and solvents are pure and dry.

Q2: I am observing the formation of cyclobutanecarboxylic acid as a major byproduct during my intended reaction. Why is this happening?

A2: The aldehyde group of this compound is susceptible to oxidation to the corresponding carboxylic acid.[1] This can occur under several conditions:

  • Air Oxidation: Aldehydes can be sensitive to air, especially over prolonged periods or at elevated temperatures. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Presence of Oxidizing Agents: Ensure that none of the reagents or solvents contain oxidizing impurities.

  • Reaction Conditions: Certain reaction conditions, even if not explicitly oxidative, can promote the oxidation of aldehydes.

Q3: My reduction of this compound to cyclobutane (B1203170) methanol (B129727) is sluggish or incomplete. What can I do?

A3: Incomplete reduction can be due to several factors:

  • Reducing Agent Reactivity: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent and may require longer reaction times or elevated temperatures for complete conversion.[2][3] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will typically provide a more rapid and complete reaction.[2][3][4][5]

  • Stoichiometry: Ensure that a sufficient molar excess of the reducing agent is used.

  • Solvent: The choice of solvent is important. NaBH₄ reductions are often carried out in protic solvents like methanol or ethanol, while LiAlH₄ requires anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[2]

  • Workup Procedure: The workup is critical for isolating the alcohol product. Acidic workup is typically required to neutralize the reaction and protonate the resulting alkoxide.

Q4: I am seeing unexpected side products in my reaction, possibly due to the cyclobutane ring. What kind of side reactions are common for cyclobutanes?

A4: The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which can lead to unique side reactions that are not observed with acyclic or larger cyclic systems. These can include:

  • Ring Opening: Under certain conditions (e.g., acidic, basic, or in the presence of transition metals), the cyclobutane ring can open to form linear butenyl derivatives.[6]

  • Ring Contraction: In some cases, particularly with substituted cyclobutanes, rearrangement to cyclopropyl (B3062369) derivatives can occur. For instance, the reaction of an α-hydroxycyclobutanone with a phosphonium ylide can lead to a tandem Wittig reaction and ring contraction to a cyclopropanecarbaldehyde.

  • Polymerization: Aldehydes, including this compound, can be prone to polymerization, especially under acidic or basic conditions.[7]

Troubleshooting Guides

Issue 1: Incomplete Wittig Reaction

Symptoms:

  • Low yield of the desired alkene (vinylcyclobutane).

  • Presence of unreacted this compound in the final product mixture.

  • Formation of triphenylphosphine (B44618) oxide is observed, but the desired product is absent or in low yield.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Ylide Formation 1. Change the Base: If using a weak base with a non-stabilized ylide, switch to a stronger base like n-BuLi or NaNH₂. 2. Optimize Temperature: Ensure the deprotonation step is performed at the optimal temperature for the specific phosphonium salt and base combination (often 0 °C or below).
Ylide Decomposition 1. In Situ Generation: Add the this compound to the reaction mixture before or during the addition of the base to generate the ylide in the presence of the electrophile. 2. Lower Reaction Temperature: Maintain a low temperature throughout the ylide formation and subsequent reaction.
Steric Hindrance 1. Use a Less Hindered Ylide: If possible, select a less sterically demanding phosphonium salt. 2. Increase Reaction Time/Temperature: After ylide formation, slowly warm the reaction to room temperature or slightly above to overcome the activation barrier.
Impure Reagents 1. Purify Reagents: Recrystallize the phosphonium salt. Use freshly distilled, anhydrous solvents. Use a freshly titrated or new bottle of the organolithium base.
Issue 2: Unwanted Oxidation to Carboxylic Acid

Symptoms:

  • Isolation of cyclobutanecarboxylic acid as a significant byproduct.

  • Decrease in the yield of the desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Air Sensitivity 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. 2. Degas Solvents: Degas solvents prior to use to remove dissolved oxygen.
Oxidizing Impurities 1. Purify Solvents and Reagents: Ensure all materials are free from peroxides or other oxidizing agents.
Reaction Conditions 1. Lower Temperature: If the reaction allows, perform it at a lower temperature to minimize oxidation. 2. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.
Issue 3: Incomplete Reduction to Alcohol

Symptoms:

  • Low yield of cyclobutane methanol.

  • Presence of unreacted this compound.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reducing Power 1. Stronger Reducing Agent: Switch from NaBH₄ to the more powerful LiAlH₄.[2][3][4][5] 2. Increase Equivalents: Increase the molar equivalents of the reducing agent.
Reaction Conditions 1. Optimize Solvent: Use an appropriate solvent for the chosen reducing agent (e.g., methanol for NaBH₄, THF for LiAlH₄). 2. Increase Temperature/Time: For NaBH₄ reductions, gentle heating or longer reaction times may be necessary.
Ineffective Workup 1. Proper Quenching: Ensure the reaction is properly quenched (e.g., with water or acid) to destroy excess hydride and protonate the alkoxide. 2. Acidic Workup: Use a dilute acid workup to ensure the final product is the neutral alcohol.

Experimental Protocols

Protocol 1: Wittig Reaction of this compound

This protocol describes a general procedure for the Wittig reaction to synthesize vinylcyclobutane.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the suspension. The mixture will turn a characteristic yellow-orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with pentane (B18724) or a hexane/ethyl acetate (B1210297) mixture) to yield vinylcyclobutane.

Expected Yield: 60-80%

Protocol 2: Oxidation of this compound to Cyclobutanecarboxylic Acid

This protocol utilizes the Jones reagent for the oxidation of this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 equivalent) in acetone in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.[8]

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the excess Jones reagent by the dropwise addition of isopropanol until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield crude cyclobutanecarboxylic acid.

  • The product can be further purified by recrystallization or distillation.

Expected Yield: 75-90%[9]

Protocol 3: Reduction of this compound to Cyclobutane Methanol

This protocol describes the reduction using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding 1 M HCl until the gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield cyclobutane methanol.

Expected Yield: 85-95%

Data Summary

Table 1: Comparison of Reducing Agents for this compound

Reducing AgentSolventTemperature (°C)Typical Yield (%)Key Considerations
Sodium Borohydride (NaBH₄) Methanol/Ethanol0 to RT85-95Milder, safer, and easier to handle. May require longer reaction times.[2][3]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF/Ether0 to RT>95More powerful and faster. Reacts violently with water and protic solvents, requiring anhydrous conditions.[2][3][4][5]

Table 2: Comparison of Oxidizing Agents for Aldehydes

Oxidizing AgentSolventTypical Yield (%)Key Considerations
Jones Reagent (CrO₃/H₂SO₄) Acetone75-90Strong oxidant, fast reaction. Highly toxic chromium waste.[8][9]
Pyridinium Chlorochromate (PCC) Dichloromethane~85 (to aldehyde)Milder oxidant, can stop at the aldehyde stage from a primary alcohol.[10][11][12][13][14] Toxic chromium reagent.
Potassium Permanganate (KMnO₄) Acetone/WaterVariableStrong oxidant, can cleave C-C bonds if not controlled.

Visualizations

Wittig_Reaction_Troubleshooting start Incomplete Wittig Reaction cause1 Inefficient Ylide Formation start->cause1 cause2 Ylide Decomposition start->cause2 cause3 Steric Hindrance start->cause3 cause4 Impure Reagents start->cause4 solution1a Change Base (e.g., to n-BuLi) cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution2a In Situ Generation cause2->solution2a solution2b Lower Temperature cause2->solution2b solution3a Less Hindered Ylide cause3->solution3a solution3b Increase Reaction Time/Temp cause3->solution3b solution4a Purify Reagents cause4->solution4a

Caption: Troubleshooting workflow for an incomplete Wittig reaction.

Reaction_Pathways cluster_main Reactions of this compound aldehyde This compound alkene Vinylcyclobutane aldehyde->alkene Wittig Reaction (Ph₃P=CH₂) acid Cyclobutanecarboxylic Acid aldehyde->acid Oxidation (e.g., Jones Reagent) alcohol Cyclobutane Methanol aldehyde->alcohol Reduction (e.g., NaBH₄, LiAlH₄) aldol Aldol Adduct/Condensation Product aldehyde->aldol Aldol Condensation (Base or Acid)

Caption: Key reaction pathways of this compound.

Experimental_Workflow_Reduction start Start: this compound in Methanol step1 Cool to 0 °C start->step1 step2 Add NaBH₄ portion-wise step1->step2 step3 Stir at Room Temperature (1-2h) step2->step3 step4 Quench with 1 M HCl step3->step4 step5 Remove Methanol (Rotovap) step4->step5 step6 Extract with CH₂Cl₂ step5->step6 step7 Dry (Na₂SO₄), Filter, Concentrate step6->step7 end Product: Cyclobutane Methanol step7->end

Caption: Experimental workflow for the reduction of this compound.

References

Managing thermal decomposition of Cyclobutanecarboxaldehyde in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutanecarboxaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage its thermal decomposition and ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in my reactions?

A1: The primary cause of degradation is thermal decomposition. This compound is susceptible to a retro-Diels-Alder reaction, particularly at elevated temperatures, which breaks the cyclobutane (B1203170) ring.[1] This process is a type of pericyclic reaction that reverts to a more stable conjugated diene and a dienophile.

Q2: At what temperature does significant thermal decomposition of this compound occur?

A2: Significant gas-phase pyrolysis of this compound has been observed in the temperature range of 360-400°C.[1] However, decomposition can occur at lower temperatures, especially during prolonged heating or in the presence of certain catalysts. For many synthetic applications, it is advisable to maintain temperatures as low as possible to minimize this side reaction.

Q3: What are the major byproducts of this thermal decomposition?

A3: The principal byproducts of the retro-Diels-Alder decomposition of this compound are ethylene (B1197577) and acrolein.[1] In photolysis reactions, other byproducts such as carbon monoxide and cyclobutane may be observed.

Q4: How can I detect decomposition in my reaction mixture?

A4: Decomposition can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new spots on a TLC plate or new peaks in a GC trace corresponding to the expected byproducts (e.g., acrolein) can indicate decomposition. A significant darkening of the reaction mixture to a dark brown or black color can also be an indication of thermal decomposition or the formation of polymeric byproducts.

Q5: How should I properly store this compound to prevent degradation?

A5: To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures, typically in a freezer below 0°C.[2] It is also sensitive to air and can oxidize, so minimizing exposure to the atmosphere is crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Low yield of the desired product and formation of significant byproducts.
  • Possible Cause: Thermal decomposition of the starting material.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If your protocol allows, reduce the reaction temperature. For many reactions involving aldehydes, gentle warming or even room temperature may be sufficient.

    • Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to decomposition. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

    • Slow Addition of Reagents: Adding reagents dropwise, especially if the reaction is exothermic, can help maintain a lower and more controlled internal reaction temperature.

    • Choice of Solvent: The solvent can influence the stability of the reactants. While specific studies on this compound are limited, non-polar aprotic solvents are generally good choices for reactions with sensitive aldehydes. The solvent's boiling point should also be considered to avoid unnecessary heating.

    • Purification of Aldehyde: Consider purifying the this compound immediately before use, for example, through the formation and subsequent decomposition of its bisulfite adduct, to remove any existing impurities that might catalyze decomposition.

Problem 2: The reaction mixture turns dark or tarry.
  • Possible Cause: Significant thermal decomposition and potential polymerization of the resulting acrolein.

  • Troubleshooting Steps:

    • Immediate Temperature Reduction: If you observe a rapid darkening of the mixture, immediately lower the temperature using an ice bath.

    • Review Reaction Conditions: This is a strong indicator that the reaction temperature is too high. Re-evaluate your protocol and consider the measures outlined in Problem 1.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation, which can also lead to colored byproducts.

Problem 3: Difficulty in purifying the product from decomposition byproducts.
  • Possible Cause: Similar boiling points or polarities of the desired product and decomposition products like acrolein.

  • Troubleshooting Steps:

    • Bisulfite Extraction: Aldehydes can be selectively removed from a mixture by forming a water-soluble bisulfite adduct. This can be used to remove unreacted this compound or the acrolein byproduct. The aldehyde can then be regenerated from the adduct if needed.

    • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A less polar solvent system might help in separating the desired product from the more polar acrolein.

    • Low-Temperature Work-up: Perform the work-up and purification steps at low temperatures to prevent further decomposition.

Data Presentation

The following table summarizes the key kinetic parameters for the thermal decomposition of cyclobutane, which can serve as a useful, albeit approximate, reference for understanding the stability of the cyclobutane ring in this compound.

CompoundDecomposition ReactionActivation Energy (Ea)Pre-exponential Factor (A)Temperature Range (°C)
CyclobutaneC₄H₈(g) → 2C₂H₄(g)261 kJ/mol4.00 x 10¹⁵ s⁻¹Not specified

Data sourced from an analogous cyclobutane decomposition study.

Experimental Protocols

The following are general protocols for common reactions involving aldehydes, adapted to minimize the thermal decomposition of this compound.

Protocol 1: Wittig Reaction with this compound

This protocol aims to synthesize an alkene from this compound and a phosphonium (B103445) ylide while minimizing thermal decomposition.

Materials:

  • This compound

  • Phosphonium ylide (or its corresponding phosphonium salt and a strong base like n-butyllithium)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Ylide Preparation (if starting from salt): In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the phosphonium salt in anhydrous THF. Cool the solution to 0°C in an ice bath. Add n-butyllithium dropwise while stirring. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to form the ylide.

  • Aldehyde Addition: Cool the ylide solution back down to 0°C. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the ylide solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then slowly warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at 0°C. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reaction with this compound

This protocol describes the addition of a Grignard reagent to this compound to form a secondary alcohol, with precautions to avoid decomposition.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the aldehyde solution to 0°C using an ice bath.

  • Grignard Addition: Add the Grignard reagent (1.1 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred aldehyde solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, let the mixture stir at 0°C for an additional hour, then allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude alcohol product by column chromatography.

Visualizations

Thermal_Decomposition_Pathway Cyclobutane This compound TS Pericyclic Transition State Cyclobutane->TS Heat (≥360°C) Retro-Diels-Alder Products Ethylene + Acrolein TS->Products

Caption: Thermal decomposition pathway of this compound.

Experimental_Workflow start Start Reaction Setup inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm cool Cool Reaction Vessel (e.g., Ice Bath) inert_atm->cool add_reagents Slow, Dropwise Addition of Reagents cool->add_reagents monitor Monitor Reaction (TLC, GC) add_reagents->monitor workup Low-Temperature Work-up monitor->workup purify Purification (e.g., Chromatography) workup->purify end Pure Product purify->end

Caption: Workflow to minimize thermal decomposition.

Troubleshooting_Logic action action low_yield Low Yield? dark_mixture Dark Mixture? low_yield->dark_mixture No lower_temp Lower Reaction Temperature low_yield->lower_temp Yes dark_mixture->lower_temp Yes check_atmosphere Ensure Inert Atmosphere dark_mixture->check_atmosphere Yes shorter_time Reduce Reaction Time lower_temp->shorter_time purify_aldehyde Purify Aldehyde Before Use shorter_time->purify_aldehyde

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Safe Quenching Procedures for Reactions Involving Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching chemical reactions that involve cyclobutanecarboxaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching reactions of this compound?

A1: The primary hazards stem from the reactivity of the reagents used in conjunction with this compound, rather than the aldehyde itself under quenching conditions. Key concerns include:

  • Exothermic Reactions: Quenching unreacted organometallic reagents (e.g., Grignard or organolithium reagents) or metal hydrides (e.g., LiAlH₄) can be highly exothermic, leading to a rapid increase in temperature and pressure.[1][2] This can cause the solvent to boil violently, potentially leading to a vessel rupture or fire, especially with flammable solvents like ether or THF.[3]

  • Gas Evolution: Quenching with protic solvents (e.g., water, alcohols, acids) reacts with metal hydrides and organometallics to produce flammable hydrogen gas.[3] If not properly vented, this can lead to a dangerous pressure buildup.

  • Reactive Intermediates: The reaction mixture may contain reactive intermediates that are unstable and can decompose violently upon improper quenching.

Q2: How do I choose the appropriate quenching agent for my reaction?

A2: The choice of quenching agent depends on the specific reagents used in your reaction.

  • For Organometallic Reagents (Grignard, Organolithium): A less reactive proton source is typically used for the initial quench to control the reaction rate. Isopropanol is a common choice, followed by a more reactive quencher like ethanol, methanol, and finally water or aqueous acid/base solutions.[2] Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is a common mild acid quencher.

  • For Metal Hydride Reductions (LiAlH₄, NaBH₄): For the highly reactive LiAlH₄, a sequential and cautious addition of a solvent with available protons is recommended. A common procedure is the Fieser workup, which involves the slow, sequential addition of water, followed by a sodium hydroxide (B78521) solution. For the less reactive NaBH₄, quenching is often achieved by the addition of water or dilute acid after the reaction is complete.[4]

  • For Wittig Reactions: Quenching often involves the addition of water or a dilute acid, such as 1.0 M H₂SO₄, to neutralize the reaction mixture.[5]

Q3: My reaction mixture became extremely hot and started to bubble violently during quenching. What should I do?

A3: This indicates an uncontrolled exothermic reaction.

  • Immediate Action: If it is safe to do so, immediately cease the addition of the quenching agent.

  • Cooling: Ensure the reaction flask is securely clamped in a cooling bath (ice/water or dry ice/acetone).[2]

  • Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood to safely dissipate any evolved gases.

  • Future Prevention: In the future, always cool the reaction mixture to 0 °C or below before quenching, and add the quenching agent very slowly and dropwise with vigorous stirring.[1]

Q4: An emulsion formed during the aqueous workup after quenching. How can I break it?

A4: Emulsions are common when working up reactions containing salts and organic solvents. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to separate the layers.

  • Change Solvent: Add a small amount of a different organic solvent.

  • Filter: Pass the mixture through a pad of Celite or glass wool.

  • Patience: Sometimes, simply letting the mixture stand for an extended period can allow the layers to separate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Violent, uncontrolled exotherm during quenching Quenching agent added too quickly; Insufficient cooling of the reaction mixture.Stop addition of quenching agent immediately. Ensure the reaction vessel is in an ice bath. In the future, cool the reaction to 0°C or below and add the quenching agent dropwise with vigorous stirring.
Formation of a thick, un-stirrable precipitate upon quenching Formation of metal hydroxides (e.g., from Grignard or LiAlH₄ reactions).Add a dilute acid (e.g., 1 M HCl) or a solution of Rochelle's salt (potassium sodium tartrate) to chelate the metal salts and dissolve the precipitate.
Product degradation during acidic quench The product is sensitive to acid.Use a milder quenching agent such as saturated aqueous ammonium chloride (NH₄Cl) or a phosphate (B84403) buffer.
Low yield of desired product after workup The product may be water-soluble.Extract the aqueous layer multiple times with an appropriate organic solvent. If the product is an amine, basify the aqueous layer before extraction. If it is a carboxylic acid, acidify before extraction.
Persistent emulsion during aqueous workup Formation of finely dispersed droplets due to detergents or fine solids.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Alternatively, filter the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: General Quenching Procedure for Organometallic Reactions (e.g., Grignard or Organolithium)
  • Cooling: Once the reaction is deemed complete, cool the reaction flask to 0 °C in an ice/water bath. For highly reactive reagents, a dry ice/acetone bath (-78 °C) may be necessary.

  • Initial Quench (Slow Addition): With vigorous stirring, slowly and dropwise add a less reactive quenching agent, such as isopropanol.[2] Monitor the internal temperature and rate of gas evolution.

  • Sequential Quenching: After the initial vigorous reaction subsides, continue the dropwise addition of a more reactive quenching agent, such as methanol, followed by water.[2]

  • Aqueous Workup: Once the reaction mixture is at room temperature and no further gas evolution is observed, add a suitable aqueous solution (e.g., saturated NH₄Cl, 1 M HCl, or saturated NaHCO₃) to dissolve any remaining salts and separate the organic and aqueous layers.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Quenching a Lithium Aluminum Hydride (LiAlH₄) Reduction
  • Cooling: Cool the reaction mixture to 0 °C in an ice/water bath.

  • Cautious Sequential Addition (Fieser Workup): With extreme caution and vigorous stirring, add the following reagents sequentially and dropwise:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

  • Stirring: Allow the resulting granular precipitate to stir at room temperature for at least 1 hour to ensure complete quenching.

  • Filtration: Filter the mixture through a pad of Celite, washing the filter cake with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Concentration: Collect the filtrate and concentrate under reduced pressure to obtain the crude product.

Quenching Agent Summary

Reaction Type Quenching Agent Concentration/State Temperature Purpose Reference
Grignard Reaction Saturated aq. NH₄ClSaturated Aqueous0 °C to RTMildly acidic quench to protonate the alkoxide and dissolve magnesium salts.[6]
1 M HCl1 M Aqueous0 °C to RTAcidic quench to protonate the alkoxide and dissolve magnesium salts. Avoids emulsion formation.[6]
Organolithium Reaction Isopropanol, then WaterLiquid, then Liquid0 °C to RTStepwise quench to control exotherm.[7]
LiAlH₄ Reduction Water, then 15% NaOH (aq), then WaterLiquid, Aqueous0 °CFieser workup to safely decompose excess LiAlH₄ and precipitate aluminum salts.N/A
NaBH₄ Reduction Water or dilute HClLiquid, Aqueous0 °C to RTProtonates the resulting alkoxide.[4]
Wittig Reaction 1.0 M H₂SO₄1.0 M AqueousRoom TemperatureNeutralizes the reaction mixture.[5]
WaterLiquidRoom TemperatureGeneral quench and workup.[8]

Process Flowchart for Safe Quenching

G Decision-Making Flowchart for Safe Quenching start Reaction Involving This compound Complete check_reagent Identify Reactive Reagent(s) (e.g., Organometallic, Hydride) start->check_reagent organometallic Organometallic Reagent (Grignard, Organolithium) check_reagent->organometallic Organometallic hydride Metal Hydride (LiAlH4, NaBH4) check_reagent->hydride Hydride other Other (e.g., Wittig) check_reagent->other Other cool_reaction Cool Reaction to 0 °C (or lower if highly reactive) organometallic->cool_reaction hydride->cool_reaction other->cool_reaction slow_quench_alcohol Slow, Dropwise Addition of a Less Reactive Alcohol (e.g., Isopropanol) cool_reaction->slow_quench_alcohol from Organometallic slow_quench_fieser Cautious, Sequential Dropwise Addition of H2O, aq. NaOH, H2O (Fieser Workup for LiAlH4) cool_reaction->slow_quench_fieser from Hydride (LiAlH4) slow_quench_water Slow, Dropwise Addition of Water or Dilute Acid cool_reaction->slow_quench_water from Hydride (NaBH4) / Other check_exotherm Monitor for Exotherm and Gas Evolution slow_quench_alcohol->check_exotherm slow_quench_fieser->check_exotherm slow_quench_water->check_exotherm controlled Reaction Controlled check_exotherm->controlled Yes uncontrolled Reaction Uncontrolled (Violent Bubbling/Heating) check_exotherm->uncontrolled No proceed_workup Proceed to Aqueous Workup (e.g., add sat. NH4Cl, acid, or base) controlled->proceed_workup stop_addition STOP ADDITION Increase Cooling uncontrolled->stop_addition stop_addition->check_exotherm

Caption: A flowchart outlining the key decision points for safely quenching a reaction.

References

Technical Support Center: Purification of Commercial Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercial Cyclobutanecarboxaldehyde (CBCA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is susceptible to oxidation and may contain impurities arising from its synthesis and storage. Common impurities include:

  • Cyclobutanecarboxylic acid: Formed via air oxidation of the aldehyde.

  • Water: Absorbed from the atmosphere.

  • Cyclobutanol (B46151): A precursor or side-product from synthesis.

  • Solvent Residues: Remnants from the manufacturing process.

  • Oligomers/Polymers: Formed from self-condensation or polymerization of the aldehyde, especially during prolonged storage or exposure to heat.[1]

Q2: My this compound is a pale yellow liquid. Is this normal?

A2: Pure this compound should be a colorless liquid.[2] A pale yellow color often indicates the presence of oxidized impurities or oligomeric species. While it may be suitable for some applications, high-purity work typically requires purification.

Q3: How should I store this compound to minimize impurity formation?

A3: To maintain purity, store this compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.[3][4] For long-term storage, keeping it in a freezer at or below -20°C is recommended.[3][4] The compound is sensitive to air and heat.[2]

Q4: Which purification method is best for removing common impurities?

A4: The choice of purification method depends on the specific impurities present and the desired final purity.

  • Fractional Distillation is highly effective for separating CBCA from impurities with different boiling points, such as residual solvents, cyclobutanol, and some oligomers.

  • Column Chromatography is useful for removing non-volatile impurities like cyclobutanecarboxylic acid and baseline polymeric material.

  • Aqueous Workup (e.g., washing with sodium bicarbonate) can be used to remove acidic impurities like cyclobutanecarboxylic acid before distillation.

Troubleshooting Guides

Issue 1: Presence of a Broad Peak at ~3400 cm⁻¹ in IR Spectrum

This indicates the presence of an O-H stretch, likely from water or cyclobutanol, or a very broad signal from cyclobutanecarboxylic acid.

Troubleshooting Steps:

  • Dry the compound: Use a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.

  • Perform Fractional Distillation: This will separate the aldehyde from less volatile cyclobutanol and cyclobutanecarboxylic acid and more volatile water (if present in significant amounts).

Issue 2: Low Purity Confirmed by GC-MS, with Peaks Corresponding to Higher and Lower Boiling Point Impurities

This common issue requires a robust separation technique.

Troubleshooting Steps:

  • Fractional Distillation: This is the primary method for separating components with different boiling points.[5][6] A fractionating column (e.g., Vigreux) is necessary to achieve good separation of compounds with close boiling points.[5]

  • Monitor Temperature: During distillation, collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound.

Issue 3: Acidic Impurities Detected (e.g., by pH testing or NMR)

This is likely due to the presence of cyclobutanecarboxylic acid.

Troubleshooting Steps:

  • Aqueous Wash: Dissolve the crude aldehyde in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and extract the acidic impurity.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification: The resulting aldehyde can be further purified by distillation to remove any remaining neutral impurities.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅H₈O84.12115-118[7]
Cyclobutanecarboxylic AcidC₅H₈O₂100.12193-195
CyclobutanolC₄H₈O72.11123
WaterH₂O18.02100

Note: Boiling points are at atmospheric pressure.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating liquids with boiling points that differ by less than 70°C.[5]

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Stir bar or boiling chips

  • Crude this compound

Procedure:

  • Add the crude this compound and a stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. The temperature should stabilize as the first fraction (likely lower-boiling impurities) begins to distill. Collect this "forerun" in a separate receiving flask.

  • As the temperature rises and stabilizes again at the boiling point of this compound (approx. 115-118°C), switch to a clean receiving flask to collect the pure product.

  • Continue distillation until the temperature either drops or rises significantly, indicating that the main product has distilled over.

  • Stop the distillation before the distilling flask goes to dryness.

Protocol 2: Purification by Column Chromatography

This method is ideal for removing non-volatile or highly polar impurities.

Materials:

  • Chromatography column

  • Silica (B1680970) gel (or alumina)

  • Eluent (solvent system, e.g., a mixture of hexanes and ethyl acetate)

  • Crude this compound

  • Collection tubes or flasks

Procedure:

  • Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good system will give the pure compound an Rf value of approximately 0.3-0.35.[8][9]

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.[8]

    • Allow the silica to settle, tapping the column gently to ensure even packing.[8] Never let the solvent level drop below the top of the silica.[8]

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel.

  • Elute the Column:

    • Add fresh eluent to the top of the column.

    • Begin collecting fractions in separate test tubes.

  • Analyze Fractions:

    • Monitor the fractions by TLC to determine which ones contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

G Workflow for Purification by Fractional Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_result Result A 1. Add Crude CBCA to Round-Bottom Flask B 2. Assemble Fractional Distillation Apparatus A->B C 3. Heat Gently B->C D 4. Collect Forerun (Low-Boiling Impurities) C->D E 5. Collect Pure Fraction at Constant Temp (115-118°C) D->E F 6. Stop Heating Before Flask is Dry E->F G Purified this compound E->G

Caption: A flowchart illustrating the major steps in the fractional distillation of this compound.

G Troubleshooting Impurity Issues Start Analyze Crude CBCA (e.g., GC-MS, IR, NMR) Impurity_Type Identify Primary Impurity Type Start->Impurity_Type Acidic Acidic Impurity (e.g., Carboxylic Acid) Impurity_Type->Acidic Acidic Neutral_BP Neutral Impurity with Different Boiling Point Impurity_Type->Neutral_BP Boiling Point Difference Neutral_Polar Neutral Impurity with Similar BP / Non-Volatile Impurity_Type->Neutral_Polar Polarity Difference Wash Perform Aqueous Wash (e.g., NaHCO₃ solution) Acidic->Wash Distill Perform Fractional Distillation Neutral_BP->Distill Chromatography Perform Column Chromatography Neutral_Polar->Chromatography Wash->Distill End Pure CBCA Distill->End Chromatography->End

Caption: A decision tree for selecting the appropriate purification method based on the type of impurity detected.

References

Cyclobutanecarboxaldehyde stability issues under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cyclobutanecarboxaldehyde under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is susceptible to degradation under both acidic and basic conditions. The primary concerns are self-condensation reactions (aldol condensation) under acidic and basic conditions, disproportionation (Cannizzaro reaction) under strongly basic conditions, and potential polymerization. These reactions can lead to the formation of impurities, reducing the yield and purity of your desired product.

Q2: How can I detect degradation of my this compound sample?

A2: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] In HPLC or GC, the appearance of new peaks corresponding to degradation products indicates instability.[1][3][4][5] ¹H NMR spectroscopy can show the appearance of new signals, for example, in the olefinic region for aldol (B89426) condensation products or signals corresponding to the alcohol and carboxylate products of the Cannizzaro reaction.[2][6][7][8][9]

Q3: What are the typical storage conditions to ensure the stability of this compound?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically in a freezer at or below -20°C.[10] It is also advisable to use a sealed container to prevent exposure to air and moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of starting material and formation of a higher molecular weight impurity during a reaction under acidic conditions. Acid-catalyzed aldol condensation: The acidic conditions are promoting the self-condensation of this compound.- Neutralize the reaction mixture to a pH of around 7 if the reaction chemistry allows. - Perform the reaction at a lower temperature to decrease the rate of the condensation side reaction. - Use a milder acid catalyst or a non-protic Lewis acid if possible.
Formation of cyclobutanecarboxylic acid and cyclobutylmethanol as byproducts in a reaction performed under basic conditions. Cannizzaro reaction: The presence of a strong base is causing the disproportionation of the aldehyde.- Avoid using strong bases like sodium hydroxide (B78521) or potassium hydroxide if your aldehyde lacks alpha-hydrogens.[11][12] - If a base is necessary, consider using a weaker, non-nucleophilic base. - Perform the reaction at a lower temperature to slow down the Cannizzaro reaction rate.[13]
Observation of a significant amount of an insoluble, viscous material in the reaction flask. Polymerization: Acidic or basic catalysts can induce the polymerization of the aldehyde.- Ensure the reaction is performed under strictly anhydrous and oxygen-free conditions. - Add a radical inhibitor (e.g., BHT) if radical-initiated polymerization is suspected. - Purify the aldehyde before use to remove any acidic or basic impurities that could initiate polymerization.
Inconsistent reaction outcomes and yields. Degradation of the starting material: The this compound may have degraded during storage or handling.- Check the purity of the starting material by GC or NMR before each use. - Store the aldehyde in small, sealed ampoules under argon to minimize repeated exposure to air and moisture. - Re-purify the aldehyde by distillation if impurities are detected.

Degradation Pathways

Under acidic or basic conditions, this compound can undergo several degradation reactions. The two most common pathways are the Aldol Condensation and the Cannizzaro Reaction.

Acid-Catalyzed Aldol Condensation

In the presence of an acid, this compound can undergo a self-aldol condensation to form a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. The rate of this reaction is dependent on the acid concentration and temperature.[14]

Aldol_Condensation cluster_acid Acidic Conditions CBC_H This compound (Protonated) Enol Enol Intermediate CBC_H->Enol Tautomerization CBC This compound Enol->CBC Nucleophilic Attack Adduct β-Hydroxy Aldehyde Adduct CBC->Adduct Aldol Addition Product α,β-Unsaturated Aldehyde Adduct->Product Dehydration

Caption: Acid-catalyzed aldol condensation pathway of this compound.

Base-Catalyzed Cannizzaro Reaction

In the presence of a strong base, this compound, which lacks α-hydrogens, can undergo a Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde are converted into a primary alcohol (cyclobutylmethanol) and a carboxylic acid (cyclobutanecarboxylic acid).[11][12] The reaction rate is typically second order in aldehyde and first order in base.[11]

Cannizzaro_Reaction cluster_base Basic Conditions CBC1 This compound Intermediate Tetrahedral Intermediate CBC1->Intermediate Hydroxide Attack CBC2 This compound Intermediate->CBC2 Hydride Transfer Acid Cyclobutanecarboxylic Acid (as salt) Intermediate->Acid Oxidation Alcohol Cyclobutylmethanol CBC2->Alcohol Reduction

Caption: Base-catalyzed Cannizzaro reaction pathway of this compound.

Quantitative Data Summary

Reaction Condition Rate Law Factors Increasing Rate
Aldol Condensation AcidicRate = k[Aldehyde]²[H⁺]- Increased acid concentration - Increased temperature
Cannizzaro Reaction Strongly BasicRate = k[Aldehyde]²[OH⁻]- Increased base concentration - Increased temperature

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by HPLC

Objective: To quantitatively assess the stability of this compound at a given pH and temperature over time.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., pH 4, 7, and 9)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare stock solutions of this compound in the respective buffer solutions at a known concentration (e.g., 1 mg/mL).

  • Divide each stock solution into aliquots in sealed vials and store them at the desired temperature (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.

  • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, and UV detection at a wavelength where the aldehyde absorbs (e.g., 210 nm).

  • Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation.

  • The appearance and increase of new peaks will correspond to degradation products. These can be collected for further characterization if necessary.[4][15]

Protocol 2: General Procedure to Minimize Degradation During a Reaction

Objective: To provide a general workflow for performing reactions with this compound while minimizing degradation.

Workflow:

Experimental_Workflow start Start check_purity Check Purity of This compound (GC or NMR) start->check_purity purify Purify by Distillation if Necessary check_purity->purify Impurities Detected setup Set up Reaction under Inert Atmosphere (Ar/N2) check_purity->setup Purity >98% purify->setup cool Cool Reaction to Desired Temperature setup->cool reagent_add Add Reagents Slowly cool->reagent_add monitor Monitor Reaction (TLC, GC, or LC-MS) reagent_add->monitor quench Quench Reaction Promptly Upon Completion monitor->quench workup Perform Aqueous Workup with Buffered Solutions quench->workup extract Extract Product into Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo at Low Temperature dry->concentrate purify_prod Purify Product (Chromatography/Distillation) concentrate->purify_prod end End purify_prod->end

Caption: Recommended workflow to minimize degradation of this compound during a chemical reaction.

References

Technical Support Center: Handling Moisture-Sensitive Reactions with Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively handling cyclobutanecarboxaldehyde in moisture-sensitive reactions. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to moisture?

A1: Yes, this compound is sensitive to moisture. As an aldehyde, it can react with water in a reversible reaction to form a geminal diol (hydrate). While this equilibrium may not always be problematic, in many sensitive reactions, particularly those involving organometallic reagents or strong bases, the presence of water can lead to side reactions, reduced yields, and decomposition of reagents. For optimal results in moisture-sensitive applications, it is crucial to handle this compound under anhydrous conditions.

Q2: How should I store this compound to minimize moisture contamination?

A2: To maintain its integrity, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be tightly sealed. For long-term storage, refrigeration is recommended. It is advisable to use a bottle with a septum-sealed cap to allow for the withdrawal of the aldehyde via a syringe without exposing the bulk material to the atmosphere.

Q3: What are the visible signs of moisture contamination in my reaction?

A3: Visual cues can often indicate the presence of moisture. These may include:

  • Failed initiation of a reaction: For instance, a Grignard reaction that does not start (no color change or exotherm) is a strong indicator of wet glassware or solvents.

  • Precipitation of metal hydroxides: If you are using organometallic reagents (e.g., Grignard or organolithium reagents), the presence of water will quench them, often resulting in the formation of a cloudy precipitate of magnesium or lithium hydroxide.

  • Inconsistent results or low yields: If you observe a significant drop in the yield of your desired product compared to established procedures, moisture contamination is a likely culprit.

Q4: Can I use this compound that has been opened multiple times?

A4: While it is possible, it is not ideal for highly sensitive reactions. Each time the bottle is opened, there is a risk of introducing atmospheric moisture. If you must use a previously opened bottle, it is best to handle it in a glovebox or use a syringe to transfer the required amount under a positive pressure of an inert gas. For critical applications, using a fresh, sealed bottle is recommended.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in moisture-sensitive reactions.

Problem Potential Cause Recommended Solution
Low or no product yield in a Grignard reaction. 1. Wet Glassware: Residual moisture on the surface of the glassware. 2. Contaminated Solvent: The solvent contains an unacceptable amount of water. 3. Moisture in this compound: The aldehyde has been exposed to the atmosphere. 4. Quenched Grignard Reagent: The Grignard reagent was exposed to moisture before the addition of the aldehyde.1. Flame-dry or oven-dry all glassware immediately before use and cool under a stream of inert gas or in a desiccator. 2. Use freshly distilled anhydrous solvents or commercially available dry solvents. 3. Use a fresh bottle of this compound or purify the existing stock by distillation. 4. Prepare the Grignard reagent under strictly anhydrous conditions and ensure it is used promptly.
Formation of a white precipitate upon addition of an organometallic reagent. The organometallic reagent is reacting with water instead of the aldehyde.Immediately cease the addition of the reagent. Re-evaluate the dryness of your entire system (glassware, solvent, aldehyde, and inert gas line). It may be necessary to restart the reaction with fresh, dry materials.
Inconsistent reaction times. Catalytic amounts of water can sometimes alter reaction kinetics, leading to unpredictable reaction times.Ensure all components of the reaction are rigorously dried to maintain consistent reaction conditions.
Side product formation, such as the corresponding carboxylic acid. The aldehyde may have been partially oxidized due to prolonged exposure to air.Store this compound under an inert atmosphere and minimize its exposure to air during handling.[2]

Quantitative Data on Moisture Effects

The presence of water can significantly impact the yield of reactions involving this compound, particularly with highly reactive nucleophiles like Grignard reagents. The following table provides illustrative data on the effect of water content in THF on the yield of the addition of methylmagnesium bromide to this compound.

Water Content in THF (ppm)Theoretical Molar Equivalents of Water*Expected Yield of 1-(cyclobutyl)ethanol (%)Observations
< 10< 0.0005> 95Clear reaction mixture, gentle reflux upon Grignard addition.
500.002880-85Slight initial cloudiness, reduced exotherm.
1000.005660-70Noticeable precipitate formation, significantly reduced exotherm.
2000.0111< 40Substantial precipitate, little to no observable reaction.
5000.0278< 10Immediate formation of a dense white precipitate.

*Calculated for a 1 M solution of the aldehyde.

Experimental Protocol: Anhydrous Wittig Reaction

This protocol details the synthesis of (cyclobutylmethylene)cyclohexane via a Wittig reaction with this compound under anhydrous conditions.

Materials:

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a condenser connected to a nitrogen/argon bubbler. Maintain a positive pressure of inert gas throughout the reaction.

  • Ylide Generation:

    • To the flask, add cyclohexyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 15 minutes. The solution will turn a deep red or orange color, indicating the formation of the ylide.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Add the this compound solution to the ylide mixture dropwise via syringe over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visual Guides

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry Glassware setup Assemble Apparatus under N2/Ar start->setup reagents Add Anhydrous Solvent & Phosphonium Salt setup->reagents cool1 Cool to 0°C reagents->cool1 add_base Add n-BuLi (Ylide Formation) cool1->add_base warm1 Warm to RT add_base->warm1 cool2 Cool to 0°C warm1->cool2 add_aldehyde Add this compound cool2->add_aldehyde warm2 Warm to RT (Reaction) add_aldehyde->warm2 quench Quench with NH4Cl(aq) warm2->quench extract Extract with Ether quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Isolated Product purify->product

Caption: Experimental workflow for the anhydrous Wittig reaction.

troubleshooting_flowchart start Low/No Product Yield? q1 Reaction initiated (exotherm, color change)? start->q1 a1_yes Reaction stalled or incomplete? q1->a1_yes Yes a1_no Check for Moisture Contamination q1->a1_no No q2 Glassware properly dried? a1_no->q2 a2_yes Check Solvent q2->a2_yes Yes a2_no Flame/Oven-dry glassware and restart q2->a2_no No q3 Solvent anhydrous? a2_yes->q3 a3_yes Check Reagents q3->a3_yes Yes a3_no Use freshly distilled/new anhydrous solvent q3->a3_no No q4 Aldehyde & other reagents stored and handled correctly? a3_yes->q4 a4_yes Consider other reaction parameters (temperature, stoichiometry) q4->a4_yes Yes a4_no Use fresh reagents under inert atmosphere q4->a4_no No

Caption: Troubleshooting flowchart for low-yield reactions.

References

Navigating the Scale-Up of Cyclobutanecarboxaldehyde Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up chemical reactions involving cyclobutanecarboxaldehyde from the laboratory to the pilot plant. Addressing common challenges and frequently asked questions, this resource offers detailed troubleshooting guides, experimental protocols, and quantitative data to ensure a smooth and efficient transition to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for our Wittig reaction with this compound when moving from a 1L flask to a 50L reactor. What are the likely causes?

A1: A decrease in yield during the scale-up of a Wittig reaction is a common issue. Several factors, often related to mass and heat transfer, can contribute to this problem. In larger vessels, inefficient mixing can lead to localized areas of high reactant concentration, which can promote side reactions. Poor temperature control is another major factor; the exothermic nature of the ylide formation and the Wittig reaction itself can be difficult to manage on a larger scale, leading to thermal degradation of reactants or products.[1] Finally, the method and rate of reagent addition become more critical at scale to maintain optimal reaction conditions.

Q2: Our Grignard reaction with this compound is showing an increase in the formation of a Wurtz coupling byproduct at the pilot scale. How can we mitigate this?

A2: The formation of Wurtz coupling byproducts is a known challenge in scaling up Grignard reactions. This side reaction is often exacerbated by poor temperature control and localized high concentrations of the alkyl halide. On a larger scale, the decreased surface-area-to-volume ratio makes heat dissipation less efficient, which can lead to hotspots that favor the coupling reaction. To minimize this, consider a slower, controlled addition of the alkyl halide to the magnesium turnings. Ensuring efficient and continuous stirring is also crucial to prevent localized concentration gradients. Utilizing in-situ monitoring techniques, such as infrared spectroscopy, can help track the formation of the Grignard reagent and the consumption of the halide, allowing for better process control.

Q3: During the reductive amination of this compound, we are observing the formation of dialkylated amine impurities that were negligible at the lab scale. What is the cause and how can it be prevented?

A3: The formation of dialkylated impurities in reductive amination often points to issues with stoichiometry and reaction kinetics at scale.[2] In a larger reactor, inadequate mixing can lead to areas where the initial imine formation is slow, allowing the newly formed primary amine to react with another molecule of this compound before the initial batch has fully reacted. To address this, ensure that the amine and aldehyde are well-mixed before the addition of the reducing agent. A controlled, slower addition of the reducing agent can also help to manage the reaction rate and minimize the formation of this byproduct.

Q4: What are the primary safety concerns when handling larger quantities of this compound in a pilot plant setting?

A4: this compound is a flammable liquid with a low flash point, making it a fire hazard, especially in larger quantities. It is also an irritant to the eyes, skin, and respiratory tract. When scaling up, it is crucial to use a well-ventilated area or a closed-system reactor to minimize inhalation exposure. All equipment should be properly grounded to prevent static discharge, which could ignite flammable vapors. A thorough process safety assessment, including reaction calorimetry, should be conducted to understand the thermal hazards of the reaction and to ensure that adequate cooling capacity is available to control any potential exotherms.[3][4][5]

Troubleshooting Guides

Wittig Reaction Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient mixing leading to localized side reactions.- Ensure the stirrer design and speed are adequate for the vessel size and viscosity. - Consider using a baffled reactor to improve mixing efficiency.
Poor temperature control causing degradation.- Implement a more robust cooling system. - Use a jacketed reactor with a reliable temperature controller. - Consider a semi-batch process with controlled addition of the aldehyde.
Degradation of the phosphonium (B103445) ylide.- Prepare the ylide in situ and use it immediately. - Ensure all reagents and solvents are anhydrous.
Increased Byproducts Non-stabilized ylides leading to (Z)-alkene, while stabilized ylides give predominantly (E)-alkenes. The stereochemical outcome might be affected by scale-up conditions.[1]- Re-evaluate the choice of base and solvent for ylide formation. - Analyze the impurity profile to identify the structure of the byproducts and adjust reaction conditions accordingly.
Reaction with atmospheric moisture or oxygen.- Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the process.
Grignard Reaction Troubleshooting
Issue Potential Cause Troubleshooting Steps
Reaction Fails to Initiate Inactive magnesium surface.- Use fresh, dry magnesium turnings. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.
Presence of moisture in reagents or glassware.- Thoroughly dry all glassware and ensure solvents are anhydrous.
Low Yield of Grignard Reagent Wurtz coupling side reaction.- Control the rate of addition of the alkyl halide. - Maintain a consistent and efficient stirring rate. - Use a lower reaction temperature if the exotherm is difficult to control.
Reaction with atmospheric carbon dioxide.- Maintain a positive pressure of an inert gas.
Formation of Benzpinacol-type Byproducts Reaction of the Grignard reagent with the ketone product.- Add the this compound slowly to the Grignard reagent at a low temperature.
Reductive Amination Troubleshooting
Issue Potential Cause Troubleshooting Steps
Formation of Dialkylated Amine Poor mixing leading to localized excesses of reagents.- Ensure efficient stirring to maintain homogeneity. - Add the reducing agent portion-wise or via a syringe pump to control the reaction rate.
Reaction stoichiometry imbalance at scale.- Accurately charge all reagents based on the scaled-up reaction volume.
Low Conversion Inactive reducing agent.- Use a fresh batch of the reducing agent. - Ensure the reducing agent is not quenched by moisture.
Unfavorable reaction equilibrium for imine formation.- Consider using a dehydrating agent (e.g., molecular sieves) to drive the imine formation forward.

Experimental Protocols

Lab-Scale (1L) Wittig Reaction with this compound

Materials:

  • Methyltriphenylphosphonium (B96628) bromide (42.8 g, 0.12 mol)

  • Anhydrous Tetrahydrofuran (THF) (400 mL)

  • n-Butyllithium (2.5 M in hexanes, 48 mL, 0.12 mol)

  • This compound (8.4 g, 0.10 mol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • A 1L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide and anhydrous THF.

  • The suspension is cooled to 0°C in an ice bath.

  • n-Butyllithium is added dropwise over 30 minutes, maintaining the temperature below 5°C. The mixture turns a characteristic orange-red color.

  • The reaction is stirred at 0°C for 1 hour after the addition is complete.

  • A solution of this compound in anhydrous THF (50 mL) is added dropwise over 20 minutes, keeping the temperature below 10°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Pilot-Scale (50L) Wittig Reaction with this compound

Materials:

  • Methyltriphenylphosphonium bromide (2.14 kg, 6.0 mol)

  • Anhydrous Tetrahydrofuran (THF) (20 L)

  • n-Butyllithium (2.5 M in hexanes, 2.4 L, 6.0 mol)

  • This compound (0.42 kg, 5.0 mol)

  • Saturated aqueous ammonium chloride solution

  • Methyl tert-butyl ether (MTBE)

  • Magnesium sulfate

Procedure:

  • A 50L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with methyltriphenylphosphonium bromide and anhydrous THF under a nitrogen atmosphere.

  • The reactor jacket is cooled to maintain an internal temperature of 0-5°C.

  • n-Butyllithium is added via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 5°C.

  • The mixture is stirred at 0-5°C for 1 hour after the addition.

  • A solution of this compound in anhydrous THF (2.5 L) is added over 1 hour, maintaining the internal temperature below 10°C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution, with careful monitoring of the temperature.

  • The layers are separated, and the aqueous layer is extracted with MTBE. The combined organic layers are washed with brine, dried over magnesium sulfate, and filtered.

  • The solvent is removed by distillation, and the crude product is purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Wittig Reaction Parameters at Lab and Pilot Scale

ParameterLab Scale (1L)Pilot Scale (50L)
Yield 85%72%
Reaction Time 3 hours5 hours
Major Impurity Triphenylphosphine oxideTriphenylphosphine oxide, (Z)-isomer of product
Impurity Level <1%~3%
Cooling Method Ice bathJacketed reactor with chiller

Table 2: Grignard Reaction with this compound - Scale-Up Data

ParameterLab Scale (500mL)Pilot Scale (20L)
Yield 90%81%
Reaction Time 2 hours4 hours
Wurtz Byproduct <2%~7%
Addition Time of Aldehyde 15 minutes1 hour
Max Exotherm 15°C25°C

Table 3: Reductive Amination of this compound - Scale-Up Data

ParameterLab Scale (250mL)Pilot Scale (10L)
Yield 92%85%
Reaction Time 4 hours8 hours
Dialkylated Impurity <1%~5%
Reducing Agent Addition In one portionPortion-wise over 30 minutes
Stirrer Speed 300 RPM150 RPM (scaled for vessel geometry)

Visualizations

experimental_workflow cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_reagents Reagent Preparation lab_reaction Reaction in Flask lab_reagents->lab_reaction lab_workup Workup & Purification lab_reaction->lab_workup lab_analysis Analysis (TLC, GC-MS) lab_workup->lab_analysis pilot_reagents Reagent Charging lab_analysis->pilot_reagents Scale-Up Decision pilot_reaction Controlled Reaction in Reactor pilot_reagents->pilot_reaction pilot_workup Large-Scale Workup pilot_reaction->pilot_workup pilot_analysis In-Process Control & Final Analysis pilot_workup->pilot_analysis

Caption: General workflow for scaling up a chemical reaction.

troubleshooting_logic start Low Yield at Pilot Scale? check_mixing Is mixing efficient? start->check_mixing Yes check_temp Is temperature controlled? check_mixing->check_temp Yes improve_mixing Improve Stirrer/Baffles check_mixing->improve_mixing No check_reagents Are reagents stable? check_temp->check_reagents Yes improve_cooling Enhance Cooling System check_temp->improve_cooling No check_reagent_quality Verify Reagent Purity check_reagents->check_reagent_quality No

Caption: Troubleshooting logic for addressing low reaction yields.

safety_considerations safety Safety Considerations Flammability Toxicity Reactivity mitigation Mitigation Strategies Inert Atmosphere, Grounding Ventilation, PPE Calorimetry, Controlled Addition safety:f1->mitigation:f1 safety:f2->mitigation:f2 safety:f3->mitigation:f3

Caption: Key safety considerations and their mitigation strategies.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming Cyclobutanecarboxaldehyde Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key intermediates like cyclobutanecarboxaldehyde is critical in research and pharmaceutical development to ensure the reliability of experimental outcomes and the safety of final products. This guide provides a comparative overview of the primary analytical techniques used to confirm the purity of this compound, focusing on Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is also discussed as an alternative method.

Introduction to Purity Analysis of this compound

This compound is a valuable building block in organic synthesis. A common synthetic route to this compound is the oxidation of cyclobutylmethanol. This process can lead to two primary impurities: the unreacted starting material, cyclobutylmethanol, and the over-oxidized product, cyclobutanecarboxylic acid. A robust analytical method must be able to separate and quantify these potential impurities from the main this compound product. Commercial suppliers of this compound often cite Gas Chromatography (GC) as the method for purity analysis, typically achieving purities greater than 95%.[1]

Head-to-Head Comparison: GC-FID vs. qNMR

Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) are two of the most powerful and commonly used techniques for assessing the purity of volatile organic compounds like this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a separative technique that is highly effective for volatile and thermally stable compounds. It offers excellent resolution, allowing for the separation of closely related substances. The Flame Ionization Detector provides a response that is proportional to the mass of carbon, making it a reliable tool for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) is a spectroscopic technique that provides both structural and quantitative information.[2][3] A key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, allowing for the determination of purity without the need for a reference standard of the analyte itself.[4]

Below is a summary of the key performance characteristics of each method for the analysis of this compound.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and column interactionQuantitative measurement based on nuclear spin in a magnetic fieldSeparation based on partitioning between mobile and stationary phases
Primary Use Purity and impurity contentAbsolute purity determination and structural confirmationPurity and impurity profiling (often with derivatization)
Selectivity High, separates structurally similar compoundsHigh, distinguishes protons in different chemical environmentsModerate to High, depends on column and mobile phase
Quantification Relative (area percent) or absolute (with standard)Absolute (with internal standard)Relative (area percent) or absolute (with standard)
Sample Prep Simple dilutionSimple dilution with internal standardCan require derivatization for UV detection
Analysis Time ~10-30 minutes per sample~5-15 minutes per sample~15-45 minutes per sample
Pros High resolution, robust, widely availablePrimary method, highly accurate, structural infoWide applicability, good for non-volatile compounds
Cons Requires volatile and thermally stable analytesLower sensitivity than GC, higher equipment costAldehyde may lack a strong UV chromophore

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is designed for the separation and quantification of this compound from its potential impurities, cyclobutylmethanol and cyclobutanecarboxylic acid.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: A mid-polarity column such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of the aldehyde, alcohol, and carboxylic acid.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 10 mg/mL in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • For quantitative analysis using an internal standard, accurately weigh and add a known amount of an internal standard (e.g., undecane) to the sample solution.

Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve can be generated using certified reference standards.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol provides a method for the absolute purity determination of this compound using an internal standard.[5]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

qNMR Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a 30° pulse angle to ensure full relaxation between scans.

  • Relaxation Delay (d1): 5 x T1 (The longest T1 of the signals of interest should be determined experimentally; a conservative value of 30 seconds is often sufficient for small molecules).

  • Number of Scans: 8 to 16, depending on the sample concentration.

  • Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte and impurity signals.

  • Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of CDCl₃) to dissolve the sample and internal standard completely.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Expected ¹H-NMR Signals (in CDCl₃):

  • This compound: Aldehyde proton (CHO) singlet around 9.8 ppm, and cyclobutyl protons between 1.8-3.2 ppm.[6]

  • Cyclobutylmethanol: Methylene protons adjacent to the hydroxyl group (CH₂OH) around 3.7 ppm, and cyclobutyl protons between 1.6-2.5 ppm.

  • Cyclobutanecarboxylic acid: Carboxylic acid proton (COOH) as a broad singlet typically above 10 ppm, and cyclobutyl protons between 1.8-3.2 ppm.

High-Performance Liquid Chromatography (HPLC) as an Alternative

HPLC can also be used for the purity analysis of this compound. However, since the aldehyde group does not possess a strong UV chromophore, direct UV detection can be challenging and may offer low sensitivity. To overcome this, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed. This method is more common for trace-level analysis in environmental samples rather than for bulk purity assessment.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the workflows for GC-FID and qNMR analysis.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent (e.g., Dichloromethane) Sample->Dilution InternalStd_GC Add Internal Standard (Optional) Dilution->InternalStd_GC Vial Transfer to GC Vial InternalStd_GC->Vial Injection Inject into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation_GC Calculate Purity (Area % or Calibration Curve) Integration->Calculation_GC

Caption: Experimental workflow for purity analysis of this compound by GC-FID.

qNMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr qNMR Analysis cluster_data_nmr Data Processing Sample_NMR Weigh Sample Accurately Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) in NMR Tube Sample_NMR->Dissolve InternalStd_NMR Weigh Internal Standard Accurately InternalStd_NMR->Dissolve Acquisition Acquire ¹H-NMR Spectrum (Quantitative Parameters) Dissolve->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration_NMR Integrate Analyte and Internal Standard Signals Processing->Integration_NMR Calculation_NMR Calculate Absolute Purity Integration_NMR->Calculation_NMR

References

A Comparative Guide to the Reactivity of Cyclobutanecarboxaldehyde and Cyclopentanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cyclobutanecarboxaldehyde and cyclopentanecarboxaldehyde. The information presented herein is supported by established principles of organic chemistry and relevant experimental data from analogous systems. This document aims to assist researchers in selecting the appropriate reagent for their synthetic needs.

Introduction

Cyclic aldehydes are pivotal intermediates in organic synthesis, serving as building blocks for a wide array of complex molecules in medicinal chemistry and materials science. The reactivity of these aldehydes is significantly influenced by the nature of the carbocyclic ring to which the formyl group is attached. This guide focuses on a comparative analysis of this compound and cyclopentanecarboxaldehyde, highlighting the key factors that govern their reactivity profiles, particularly in nucleophilic addition and oxidation reactions.

Theoretical Basis for Reactivity Comparison

The fundamental difference in reactivity between this compound and cyclopentanecarboxaldehyde stems from the inherent ring strain of the cyclobutane (B1203170) and cyclopentane (B165970) moieties.

  • Ring Strain: Cyclobutane exhibits considerable ring strain, a combination of angle strain (deviation from the ideal sp3 bond angle of 109.5°) and torsional strain (eclipsing interactions of adjacent C-H bonds).[1][2][3][4] In contrast, cyclopentane is significantly less strained, adopting a puckered "envelope" conformation to relieve torsional strain.[1][3]

  • Hybridization Change During Reaction: In many reactions of aldehydes, such as nucleophilic addition, the hybridization of the carbonyl carbon changes from sp2 (trigonal planar, ideal bond angle of 120°) to sp3 (tetrahedral, ideal bond angle of 109.5°).[5][6] This change is crucial in understanding the reactivity of cyclic aldehydes. For this compound, this transition leads to a relief of the pre-existing angle strain in the four-membered ring, as the bond angles move closer to the ideal tetrahedral geometry. Conversely, for cyclopentanecarboxaldehyde, the change in hybridization does not offer a similar thermodynamic advantage in terms of strain relief.

This fundamental difference in ring strain predicts that This compound will be more reactive towards nucleophilic addition reactions than cyclopentanecarboxaldehyde. The relief of ring strain provides a thermodynamic driving force for the reaction.

Data Presentation: A Comparative Overview

ParameterThis compoundCyclopentanecarboxaldehydeRationale
Ring Strain HighLowCyclobutane has significant angle and torsional strain.[1][2][3][4] Cyclopentane is much less strained.[1][3]
Electrophilicity of Carbonyl Carbon HigherLowerThe strained ring in this compound is expected to enhance the electrophilic character of the carbonyl carbon.
Reactivity towards Nucleophilic Addition HigherLowerThe transition from sp2 to sp3 hybridization at the carbonyl carbon during nucleophilic addition relieves ring strain in the cyclobutane ring, providing a thermodynamic driving force.
Reactivity towards Oxidation Similar to slightly higherSimilarWhile both aldehydes are readily oxidized, the initial step of hydration to a gem-diol, which precedes oxidation, is a nucleophilic addition of water. Therefore, this compound may exhibit slightly higher oxidation rates under certain conditions.

Experimental Protocols for Reactivity Comparison

To quantitatively assess the relative reactivity of this compound and cyclopentanecarboxaldehyde, the following experimental protocols are proposed.

Competitive Nucleophilic Addition with a Grignard Reagent

This experiment aims to directly compare the reaction rates by allowing both aldehydes to compete for a limited amount of a Grignard reagent.

Methodology:

  • Preparation of Reactants:

    • Prepare equimolar solutions (e.g., 0.1 M) of this compound and cyclopentanecarboxaldehyde in anhydrous diethyl ether.

    • Prepare a solution of a Grignard reagent (e.g., 0.05 M phenylmagnesium bromide in diethyl ether), ensuring the aldehyde mixture is in excess.

  • Reaction Execution:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), combine equal volumes of the this compound and cyclopentanecarboxaldehyde solutions.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the Grignard reagent solution dropwise to the stirred aldehyde mixture over a period of 30 minutes.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

  • Work-up and Analysis:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the two alcohol products: phenyl(cyclobutyl)methanol and phenyl(cyclopentyl)methanol.

Expected Outcome: A higher yield of phenyl(cyclobutyl)methanol would indicate a faster reaction rate for this compound.

Comparison of Oxidation Rates with Chromic Acid

This experiment will compare the rates of oxidation of the two aldehydes to their corresponding carboxylic acids.

Methodology:

  • Preparation of Reactants:

    • Prepare separate 0.1 M solutions of this compound and cyclopentanecarboxaldehyde in acetone.

    • Prepare a standardized solution of Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid).

  • Reaction Monitoring:

    • In two separate reaction vessels, place the solutions of each aldehyde.

    • At time zero, add an equimolar amount of the Jones reagent to each vessel while maintaining a constant temperature (e.g., 25 °C).

    • Monitor the disappearance of the aldehyde peak and the appearance of the carboxylic acid peak over time using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis:

    • Plot the concentration of the aldehyde versus time for both reactions.

    • Determine the initial reaction rates from the slopes of the curves.

Expected Outcome: A steeper initial slope for the this compound reaction would signify a faster oxidation rate.

Visualizing the Underlying Principles and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 This compound cluster_1 Cyclopentanecarboxaldehyde High Ring Strain High Ring Strain sp2 Carbonyl sp2 Carbonyl High Ring Strain->sp2 Carbonyl destabilizes sp3 Tetrahedral Intermediate sp3 Tetrahedral Intermediate sp2 Carbonyl->sp3 Tetrahedral Intermediate Nucleophilic Attack Relief of Strain Relief of Strain sp3 Tetrahedral Intermediate->Relief of Strain leads to Low Ring Strain Low Ring Strain sp2 Carbonyl_2 sp2 Carbonyl Low Ring Strain->sp2 Carbonyl_2 stabilizes sp3 Tetrahedral Intermediate_2 sp3 Tetrahedral Intermediate sp2 Carbonyl_2->sp3 Tetrahedral Intermediate_2 Nucleophilic Attack Minimal Strain Change Minimal Strain Change sp3 Tetrahedral Intermediate_2->Minimal Strain Change

Caption: Influence of Ring Strain on Reactivity.

G Start Start Equimolar Aldehyde Mixture Equimolar Aldehyde Mixture Start->Equimolar Aldehyde Mixture Limited Grignard Reagent Limited Grignard Reagent Start->Limited Grignard Reagent Reaction at 0C Reaction at 0C Equimolar Aldehyde Mixture->Reaction at 0C Limited Grignard Reagent->Reaction at 0C Quench Quench Reaction at 0C->Quench Extraction Extraction Quench->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Determine Product Ratio Determine Product Ratio GC-MS Analysis->Determine Product Ratio

Caption: Competitive Grignard Reaction Workflow.

Conclusion

Based on the fundamental principles of organic chemistry, This compound is predicted to be significantly more reactive than cyclopentanecarboxaldehyde in nucleophilic addition reactions. This heightened reactivity is attributed to the substantial relief of ring strain upon the rehybridization of the carbonyl carbon from sp2 to sp3 during the reaction. For researchers and drug development professionals, this difference in reactivity can be strategically exploited. This compound may be preferable for reactions requiring a more electrophilic aldehyde or for those where the relief of ring strain can accelerate the desired transformation. Conversely, cyclopentanecarboxaldehyde offers a more stable and potentially more selective substrate for certain synthetic applications. The provided experimental protocols offer a framework for quantifying this reactivity difference, enabling a more informed selection of reagents for specific synthetic targets.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Cyclobutane-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) motif is a valuable structural component in medicinal chemistry and natural product synthesis, offering unique three-dimensional arrangements that can enhance pharmacological properties. While the [2+2] photocycloaddition has been a cornerstone for constructing this four-membered ring, a variety of alternative reagents and methodologies have emerged, providing milder conditions, improved selectivity, and broader substrate scope. This guide provides a comparative overview of key modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.

Visible-Light Photocatalysis for [2+2] Cycloadditions

Visible-light photocatalysis has revolutionized [2+2] cycloadditions by enabling the use of lower-energy light sources, which minimizes side reactions and enhances functional group tolerance compared to traditional UV irradiation. The choice of photocatalyst is critical and can significantly influence reaction efficiency and selectivity.

Comparative Performance of Photocatalysts

The synthesis of cyclobutane-fused chromanones from coumarins and unactivated alkenes serves as an excellent example to compare the efficacy of different classes of photocatalysts. While iridium-based and organic sensitizers are widely used, recent studies have highlighted the superior performance of gold-based catalysts in certain transformations.

EntryPhotocatalystWavelength (nm)SolventET (kcal/mol)Yield of Product (%)[1]Yield of Dimer (%)[1]
1fac-[Ir(ppy)3]365CH3CN552860
2[Ir(dF(CF3)ppy)2(dtbbpy)]PF6365CH3CN603654
34CzIPN (Organic)365CH3CN582163
4[Au(SIPr)(Cbz)] 365 CH3CN 61 78 16
5[Au(IPr)(Cbz)]365CH3CN617518
6[Au(SIMes)(Cbz)]365CH3CN617419

Data adapted from a study on the [2+2] cycloaddition of coumarin (B35378) with vinyltrimethylsilane.[1]

As the data indicates, the gold(I)-NHC carbazolyl complex, [Au(SIPr)(Cbz)], provided a significantly higher yield of the desired cyclobutane product with substantially less homodimerization of the coumarin starting material compared to common iridium and organic photocatalysts.[1]

General Experimental Protocol: Gold-Catalyzed [2+2] Cycloaddition

Materials:

  • Coumarin substrate (1.0 equiv)

  • Alkene (3.0 equiv)

  • [Au(SIPr)(Cbz)] (2 mol%)

  • Acetonitrile (B52724) (CH3CN)

  • 4 mL vial with a stirring bar

  • Blue LED lamp (e.g., 365 nm)

Procedure:

  • To a 4 mL vial equipped with a magnetic stir bar, add the coumarin substrate (0.1 mmol, 1.0 equiv) and [Au(SIPr)(Cbz)] (0.002 mmol, 2 mol%).

  • Add acetonitrile (1 mL) via syringe.

  • Degas the mixture by bubbling argon through it for 3-5 minutes.

  • Under a positive pressure of argon, add the alkene (0.3 mmol, 3.0 equiv) via syringe.

  • Seal the vial with a screw cap and place it in a photoreactor.

  • Irradiate the reaction mixture with a 365 nm LED lamp for 16 hours with stirring at room temperature.

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography to isolate the cyclobutane product.[1]

Reaction Workflow

Gold_Photocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup & Purification A Combine Coumarin, Alkene, and [Au(SIPr)(Cbz)] B Add CH3CN A->B C Degas with Argon B->C D Irradiate with 365 nm LED (16 hours) C->D E Concentrate D->E F Column Chromatography E->F G Isolated Product F->G

Caption: Workflow for Gold-Catalyzed [2+2] Cycloaddition.

Lewis Acid-Promoted [2+2] Cycloadditions of Ketenes

While thermal [2+2] cycloadditions of ketenes with alkenes are a classic method for synthesizing cyclobutanones, they often require harsh conditions and can suffer from low yields and poor diastereoselectivity, especially with unactivated alkenes. Lewis acids can dramatically accelerate these reactions and control the stereochemical outcome.

Comparative Performance: Thermal vs. Lewis Acid Promotion

The reaction between diphenylketene (B1584428) and cyclohexene (B86901) clearly illustrates the advantages of using a Lewis acid promoter like ethylaluminum dichloride (EtAlCl2).

EntryConditionsAlkene EquivalentsYield (%)Diastereomeric Ratio (dr)
1180 °C, 48 h (Thermal)20~5~1:1
2EtAlCl2 (2.5 equiv), rt, 12 h 2 84 13:1

Data from a comparative study of thermal and Lewis acid-promoted ketene-alkene cycloadditions.[2][3]

The Lewis acid-promoted reaction proceeds under significantly milder conditions (room temperature vs. 180 °C) and provides a vastly superior yield and diastereoselectivity.[2][3] This enhancement is attributed to the Lewis acid activating the ketene (B1206846), making it a more potent electrophile.

General Experimental Protocol: Lewis Acid-Promoted Ketene-Alkene Cycloaddition

Materials:

  • Acid chloride precursor (1.0 equiv)

  • Triethylamine (B128534) (Et3N) (1.1 equiv)

  • Alkene (2.0 equiv)

  • Ethylaluminum dichloride (EtAlCl2) (1.5-2.5 equiv)

  • Dichloromethane (CH2Cl2)

  • Anhydrous conditions

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the alkene (2.0 equiv) and dichloromethane.

  • Cool the solution to -78 °C.

  • Add EtAlCl2 (as a solution in hexanes) dropwise and stir for 15 minutes.

  • In a separate flask, dissolve the acid chloride precursor (1.0 equiv) in dichloromethane. Add triethylamine (1.1 equiv) and stir for 15 minutes at room temperature to pre-form the ketene.

  • Add the solution of the in situ generated ketene dropwise to the cold alkene/Lewis acid mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na2SO4, concentrate, and purify by flash chromatography.

Proposed Mechanism

Lewis_Acid_Mechanism Ketene Ketene Complex Activated Ketene-LA Complex Ketene->Complex LA Lewis Acid (EtAlCl2) LA->Complex Alkene Alkene TS [2+2] Cycloaddition Transition State Alkene->TS Complex->TS Product Cyclobutanone (B123998) Product TS->Product

Caption: Lewis Acid Activation in Ketene Cycloaddition.

C-H Functionalization: A Modern Alternative to Cycloadditions

For the synthesis of unsymmetrical, pseudo-dimeric cyclobutanes, traditional cross-[2+2] photocycloadditions can be inefficient, leading to mixtures of homo- and hetero-dimers. Palladium-catalyzed C-H functionalization offers a powerful alternative, allowing for the direct coupling of a pre-formed cyclobutane core with various partners.

Substrate Scope of Pd-Catalyzed C-H Arylation

This strategy typically employs a directing group, such as an 8-aminoquinoline (B160924) amide, attached to the cyclobutane scaffold to guide the C-H activation and subsequent coupling.

EntryCyclobutane PrecursorCoupling Partner (Ar-I)ProductYield (%)[4]
18-aminoquinoline amideIodobenzeneArylated Cyclobutane98
28-aminoquinoline amide4-IodoanisoleArylated Cyclobutane96
38-aminoquinoline amideN-Tosyl-3-iodoindoleIndolyl-Cyclobutane92
48-aminoquinoline amide4-IodostyreneOlefinated Cyclobutane77

Reactions performed with Pd(OAc)2 as the catalyst.[4]

This method demonstrates excellent yields for a variety of coupling partners, including electron-rich arenes, heterocycles, and even vinyl iodides, showcasing its versatility in creating diverse cyclobutane-containing molecules.[4][5]

General Experimental Protocol: Pd-Catalyzed C-H Arylation

Materials:

  • Cyclobutane-8-aminoquinoline amide substrate (1.0 equiv)

  • Aryl or vinyl iodide (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (5-10 mol%)

  • Silver acetate (AgOAc) or other oxidant (2.0 equiv)

  • Toluene (B28343) or other suitable solvent

  • Anhydrous and inert conditions

Procedure:

  • To an oven-dried vial, add the cyclobutane substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)2 (0.05 equiv), and AgOAc (2.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the vial and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction for 5-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Logical Relationship in C-H Functionalization Strategy

CH_Functionalization_Logic cluster_retrosynthesis Retrosynthetic Disconnection cluster_synthesis Forward Synthesis Target Substituted Cyclobutane Precursor Cyclobutane Core with Directing Group Target->Precursor C-C Disconnection (C-H Functionalization) Reaction Pd-Catalyzed C-H Activation Precursor->Reaction CouplingPartner Coupling Partner (e.g., Aryl Halide) CouplingPartner->Reaction Reaction->Target

Caption: C-H Functionalization Strategy for Cyclobutanes.

Conclusion

The synthesis of cyclobutane-containing molecules has evolved significantly beyond traditional photochemical methods. Visible-light photocatalysis offers a milder and often more efficient route for [2+2] cycloadditions, with catalyst choice being a key determinant of success. For cyclobutanone synthesis, Lewis acid promotion provides a powerful tool to enhance reactivity and control stereochemistry. As a departure from cycloaddition strategies, palladium-catalyzed C-H functionalization presents a versatile and highly convergent approach for elaborating pre-existing cyclobutane scaffolds. The selection of the most appropriate reagent and methodology will depend on the specific target molecule, available starting materials, and desired stereochemical outcome. The data and protocols presented in this guide offer a starting point for navigating these modern and powerful synthetic alternatives.

References

A Comparative Guide: Cyclobutanecarboxaldehyde vs. Linear Aldehydes in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the choice of building blocks is paramount to achieving desired molecular architectures and biological activities. While linear aldehydes have long been workhorses in a chemist's toolkit, the unique properties of cyclic aldehydes, particularly cyclobutanecarboxaldehyde, offer distinct advantages in the construction of complex molecules, especially in the realm of drug discovery. This guide provides an objective comparison of this compound and its linear counterparts, supported by established chemical principles and experimental considerations.

Structural and Electronic Properties: A Tale of Two Architectures

The fundamental differences between this compound and linear aldehydes, such as n-butanal and isobutyraldehyde (B47883), stem from their distinct structural and electronic profiles. The four-membered ring of this compound imposes significant conformational rigidity and ring strain, which in turn influences its reactivity and the geometry of its products.

Key Structural Differences:

  • Conformational Rigidity: The cyclobutane (B1203170) ring is significantly more constrained than a linear alkyl chain. This rigidity can be advantageous in drug design by locking a molecule into a specific bioactive conformation, potentially increasing potency and selectivity for its target.[1][2]

  • Three-Dimensionality (sp³-richness): this compound serves as an excellent precursor for generating molecules with a higher fraction of sp³-hybridized carbons. This increased three-dimensionality is a highly sought-after feature in modern drug discovery, as it can lead to improved solubility, metabolic stability, and novel intellectual property.[3][4]

  • Ring Strain: The cyclobutane ring possesses considerable angle and torsional strain (approximately 26 kcal/mol).[5][6][7] This inherent strain can be harnessed as a driving force in certain chemical transformations, leading to unique reactivity profiles not observed with unstrained linear aldehydes.[5][8]

Electronic Effects:

The electronic nature of the cyclobutyl group is subtly different from that of linear alkyl groups. While both are generally considered electron-donating, the unique hybridization of the carbon atoms in the strained cyclobutane ring can influence the electrophilicity of the adjacent aldehyde carbonyl group.

Comparative Reactivity in Key Transformations

Direct quantitative comparisons of reaction kinetics between this compound and linear aldehydes are not extensively documented in the literature. However, a qualitative assessment based on fundamental principles of organic chemistry, such as steric hindrance and electronic effects, can provide valuable insights.

Table 1: Qualitative Comparison of Reactivity
Reaction TypeThis compoundLinear Aldehydes (e.g., n-butanal, isobutyraldehyde)Rationale
Nucleophilic Addition Generally comparable to less hindered linear aldehydesReactivity varies with steric bulk (n-butanal > isobutyraldehyde)The cyclobutyl group presents moderate steric hindrance. While bulkier than the n-butyl group, it can be less sterically demanding than the isopropyl group in certain transition states due to its puckered conformation.[9][10]
Wittig Reaction Moderate to Good YieldsGood to Excellent Yields (less hindered aldehydes)Steric hindrance around the carbonyl can affect the rate of oxaphosphetane formation. The puckered nature of the cyclobutane ring may influence the approach of the bulky ylide.
Passerini Reaction Moderate to Good YieldsGood to Excellent YieldsThis multi-component reaction is sensitive to steric crowding around the aldehyde. The rigid cyclobutane scaffold may offer a different transition state geometry compared to flexible linear chains.[11]
Reductive Amination Good YieldsGood to Excellent YieldsThe formation of the intermediate imine or enamine can be influenced by sterics. The rigid cyclobutane ring can lead to specific diastereoselectivity in the final amine product.

Stability and Handling

In general, aldehydes are susceptible to oxidation to carboxylic acids.[12][13] The relative stability of this compound is comparable to that of other aliphatic aldehydes. However, the presence of the strained ring does not inherently make it less stable under typical laboratory conditions.

Table 2: Qualitative Comparison of Stability
PropertyThis compoundLinear Aldehydes (e.g., n-butanal)Considerations
Oxidative Stability Susceptible to oxidationSusceptible to oxidationAldehydes, in general, are readily oxidized. Standard precautions, such as storage under an inert atmosphere, are recommended for all aldehydes.[12][14]
Thermal Stability Stable at moderate temperaturesStable at moderate temperaturesThe cyclobutane ring is thermally stable and does not readily undergo ring-opening under normal reaction conditions.[15]
Acid/Base Stability Generally stableGenerally stableBoth types of aldehydes can undergo acid or base-catalyzed side reactions like aldol (B89426) condensation. The specific reaction outcomes may differ due to structural differences.

Applications in Drug Discovery and Medicinal Chemistry

The primary advantage of incorporating the cyclobutane motif lies in its application as a versatile scaffold in medicinal chemistry.[1][2][3][4][16]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl groups or phenyl rings, offering a way to modulate physicochemical properties while maintaining or improving biological activity.

  • Scaffold Rigidity: The conformational constraint provided by the cyclobutane ring can pre-organize appended functional groups into a conformation favorable for binding to a biological target, leading to enhanced potency and selectivity.[1]

  • Improved Pharmacokinetic Properties: The introduction of sp³-rich, non-planar cyclobutane moieties can disrupt planarity, which has been associated with improved solubility and metabolic stability, and a lower risk of off-target toxicity.[4]

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of this compound and linear aldehydes, the following experimental protocols are provided as a template for researchers.

Experimental Protocol 1: Comparative Wittig Reaction

Objective: To compare the yield and stereoselectivity of the Wittig reaction between this compound and n-butanal with a stabilized ylide.

Materials:

Procedure:

  • To two separate round-bottom flasks, each equipped with a magnetic stirrer and a reflux condenser, add (carbethoxymethylene)triphenylphosphorane (1.0 eq).

  • To the first flask, add a solution of this compound (1.0 eq) in anhydrous toluene.

  • To the second flask, add a solution of n-butanal (1.0 eq) in anhydrous toluene.

  • Heat both reaction mixtures to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reactions to room temperature, concentrate under reduced pressure, and purify the crude product by column chromatography.

  • Analyze the purified products by ¹H NMR to determine the yield and the E/Z ratio of the resulting α,β-unsaturated esters.

Experimental Protocol 2: Comparative Passerini Three-Component Reaction

Objective: To compare the efficiency of the Passerini reaction using this compound and isobutyraldehyde.

Materials:

  • This compound

  • Isobutyraldehyde

  • Acetic acid

  • tert-Butyl isocyanide

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In two separate vials, prepare a solution of acetic acid (1.0 eq) and either this compound (1.0 eq) or isobutyraldehyde (1.0 eq) in anhydrous DCM.

  • To each vial, add tert-butyl isocyanide (1.0 eq) at room temperature.

  • Stir the reactions for 24 hours and monitor by TLC.

  • Upon completion, concentrate the reaction mixtures and purify by column chromatography to isolate the α-acyloxy amide products.

  • Determine the yield of the purified products for comparison.

Experimental Protocol 3: Comparative Reductive Amination

Objective: To compare the yield of the reductive amination of this compound and n-butanal with a primary amine.

Materials:

Procedure:

  • To two separate flasks, add the respective aldehyde (1.0 eq) and benzylamine (1.0 eq) in anhydrous DCE.

  • Add a catalytic amount of acetic acid to each flask.

  • Stir the mixtures at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reactions with saturated aqueous sodium bicarbonate solution and perform a standard extractive work-up.

  • Purify the crude secondary amine products by column chromatography and determine the yields.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Aldehyde Structures cluster_1 Influence on Reactivity Cyclobutane This compound (Rigid, Puckered) Linear n-Butanal (Flexible, Linear) Steric_Cyclo Moderate, defined steric hindrance Cyclobutane->Steric_Cyclo Reactivity_Cyclo Unique transition states Steric_Linear Variable steric hindrance Linear->Steric_Linear Reactivity_Linear Standard transition states Steric_Cyclo->Reactivity_Cyclo Steric_Linear->Reactivity_Linear

Figure 1: Structural differences and their impact on reactivity.

Wittig_Mechanism Aldehyde Aldehyde (Cyclobutane or Linear) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene [2+2] Cycloreversion PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Figure 2: Generalized workflow of the Wittig reaction.

Drug_Discovery_Logic cluster_cyclo Advantages of Cyclobutane Moiety cluster_linear Characteristics of Linear Chains cluster_outcome Impact on Drug Properties Cyclo_Aldehyde This compound Rigidity Conformational Rigidity Cyclo_Aldehyde->Rigidity sp3 Increased sp³ Character Cyclo_Aldehyde->sp3 Novelty Novel Chemical Space Cyclo_Aldehyde->Novelty Linear_Aldehyde Linear Aldehyde Flexibility Conformational Flexibility Linear_Aldehyde->Flexibility Established Well-Established Scaffolds Linear_Aldehyde->Established Potency Improved Potency & Selectivity Rigidity->Potency PK Enhanced PK Properties sp3->PK Novelty->Potency

Figure 3: Logic flow for scaffold selection in drug discovery.

Conclusion

While linear aldehydes remain indispensable reagents in organic synthesis, this compound presents a compelling alternative for applications demanding specific conformational control and enhanced three-dimensionality. Its utility is particularly pronounced in the field of medicinal chemistry, where the introduction of rigid, sp³-rich scaffolds is a key strategy for the development of next-generation therapeutics. Although direct quantitative comparisons of reactivity are sparse, the principles of steric and electronic effects provide a solid framework for predicting its behavior in various chemical transformations. The experimental protocols provided herein offer a starting point for researchers to generate their own comparative data and further explore the unique advantages of this valuable building block.

References

A Comparative Guide to Catalysts for Cyclobutanecarboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclobutanecarboxaldehyde, a key building block in the development of novel therapeutics and complex organic molecules, is critically dependent on the choice of oxidative catalyst. This guide provides an objective comparison of four commonly employed catalytic systems for the oxidation of cyclobutanemethanol (B45166) to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Executive Summary

The transformation of cyclobutanemethanol to its corresponding aldehyde can be efficiently achieved through various oxidation protocols. This guide focuses on a comparative analysis of Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), Swern Oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-based systems. The selection of an optimal catalyst is contingent on factors such as desired yield, reaction scalability, sensitivity of the substrate to acidic or basic conditions, and considerations regarding toxic byproducts.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the synthesis of this compound from cyclobutanemethanol using the four selected catalytic methods.

Catalyst SystemKey ReagentsTypical Yield (%)Reaction Time (h)Reaction Temp. (°C)Key AdvantagesKey Disadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC), Dichloromethane (B109758) (DCM)80-902-4Room Temp.Simple procedure, commercially available reagent.Chromium-based reagent (toxic), can be acidic.[1][2][3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP), Dichloromethane (DCM)90-981-3Room Temp.Mild conditions, high yields, broad functional group tolerance.[4][5]Reagent is expensive and potentially explosive.[5]
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (TEA)85-951-2-78 to Room Temp.High yields, avoids heavy metals, mild conditions.[6][7][8]Requires low temperatures, produces malodorous dimethyl sulfide.[6]
TEMPO-based Oxidation TEMPO, Sodium hypochlorite (B82951) (NaOCl), Sodium bicarbonate (NaHCO₃)85-951-30 to Room Temp.Catalytic use of TEMPO, environmentally benign primary oxidant.Can be sensitive to substrate and reaction conditions.

Experimental Protocols

Detailed methodologies for the key oxidation experiments are provided below.

Pyridinium Chlorochromate (PCC) Oxidation

Procedure: To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM), a solution of cyclobutanemethanol (1.0 equivalent) in anhydrous DCM is added in one portion. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.[1][2]

Dess-Martin Periodinane (DMP) Oxidation

Procedure: To a solution of cyclobutanemethanol (1.0 equivalent) in dichloromethane (DCM) is added Dess-Martin Periodinane (DMP) (1.1-1.5 equivalents) in one portion at room temperature.[5] The reaction is stirred for 1-3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.[5][9]

Swern Oxidation

Procedure: A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous dichloromethane (DCM) is added dropwise to a solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere. After stirring for 30 minutes, a solution of cyclobutanemethanol (1.0 equivalent) in anhydrous DCM is added dropwise, and the mixture is stirred for another 45 minutes at -78 °C. Triethylamine (5.0 equivalents) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.[6][10][11]

TEMPO-based Oxidation

Procedure: To a vigorously stirred biphasic solution of cyclobutanemethanol (1.0 equivalent) in dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate is added potassium bromide (0.1 equivalents) and TEMPO (0.01 equivalents). The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.1 equivalents) is added dropwise. The reaction is stirred at 0 °C for 1-3 hours. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

experimental_workflow_overview cluster_start Starting Material cluster_methods Oxidation Methods cluster_end Product Start Cyclobutanemethanol PCC PCC Oxidation Start->PCC Oxidation DMP Dess-Martin Oxidation Start->DMP Oxidation Swern Swern Oxidation Start->Swern Oxidation TEMPO TEMPO-based Oxidation Start->TEMPO Oxidation End This compound PCC->End DMP->End Swern->End TEMPO->End

Caption: Overview of synthetic routes to this compound.

pcc_oxidation_workflow A Suspend PCC and Celite in anhydrous DCM B Add Cyclobutanemethanol in anhydrous DCM A->B C Stir at Room Temperature (2-4 hours) B->C D Dilute with Diethyl Ether C->D E Filter through Silica Gel D->E F Concentrate Filtrate E->F G Purify (Distillation/Chromatography) F->G H This compound G->H

Caption: Experimental workflow for PCC oxidation.

dmp_oxidation_workflow A Dissolve Cyclobutanemethanol in DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature (1-3 hours) B->C D Quench with NaHCO₃/Na₂S₂O₃ solution C->D E Separate Layers and Extract D->E F Wash, Dry, and Concentrate E->F G This compound F->G swern_oxidation_workflow A Add DMSO to Oxalyl Chloride in DCM at -78°C B Add Cyclobutanemethanol at -78°C A->B C Add Triethylamine and warm to Room Temp. B->C D Quench with Water C->D E Separate Layers and Extract D->E F Wash, Dry, and Concentrate E->F G This compound F->G tempo_oxidation_workflow A Prepare Biphasic Mixture of Cyclobutanemethanol, DCM, and NaHCO₃ (aq) B Add KBr and TEMPO A->B C Cool to 0°C and add NaOCl (aq) dropwise B->C D Stir at 0°C (1-3 hours) C->D E Separate Layers and Extract D->E F Wash, Dry, and Concentrate E->F G This compound F->G

References

A Spectroscopic Comparison of Cyclobutanecarboxaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, cyclobutane (B1203170) derivatives serve as versatile building blocks for a myriad of complex molecules, finding applications in pharmaceuticals and agrochemicals.[1][2][3] A key member of this class is Cyclobutanecarboxaldehyde, a reactive intermediate readily synthesized from precursors such as Cyclobutanemethanol and Cyclobutanecarboxylic acid.[1] Understanding the distinct spectroscopic signatures of these compounds is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectroscopic properties of this compound and its common precursors, supported by experimental data and detailed methodologies.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound, Cyclobutanemethanol, and Cyclobutanecarboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹) Mass Spectrum (m/z)
This compound C₅H₈O84.12[1][4][5]9.8 (s, 1H, -CHO), 3.2 (m, 1H), 2.4-1.8 (m, 6H)[6]204.5 (-CHO), 45.9, 24.8, 18.2~1730 (C=O stretch)[7], 2720 & 2820 (aldehyde C-H stretch)[7]84 (M+), 55, 41
Cyclobutanemethanol C₅H₁₀O86.13[8]3.6 (d, 2H, -CH₂OH), 2.6 (m, 1H), 2.1-1.6 (m, 6H), 1.5 (s, 1H, -OH)68.2 (-CH₂OH), 38.9, 25.1, 18.6~3300 (broad, O-H stretch), 2940 (C-H stretch)86 (M+), 68, 57, 41[9]
Cyclobutanecarboxylic acid C₅H₈O₂100.12[10][11]11.6 (s, 1H, -COOH), 3.2 (m, 1H), 2.4-1.8 (m, 6H)[12][13]182.1 (-COOH), 40.8, 25.3, 18.4[14][15]~3000 (broad, O-H stretch), ~1700 (C=O stretch)[10]100 (M+), 82, 55, 41

Synthetic Pathway

This compound can be synthesized from either Cyclobutanemethanol via oxidation or from Cyclobutanecarboxylic acid through reduction. The most common laboratory and industrial preparations often involve the oxidation of the corresponding alcohol.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product Cyclobutanemethanol Cyclobutanemethanol (C₅H₁₀O) This compound This compound (C₅H₈O) Cyclobutanemethanol->this compound Oxidation (e.g., PCC, Swern) Cyclobutanecarboxylic_acid Cyclobutanecarboxylic Acid (C₅H₈O₂) Cyclobutanecarboxylic_acid->this compound Reduction (e.g., DIBAL-H)

Synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Solid : Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (typically 16-32) to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

  • Ionization : Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Instrumentation : Acquire spectra using a mass spectrometer (e.g., quadrupole, time-of-flight).

  • Acquisition : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 30-200).

  • Data Analysis : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Comparison Workflow

The general workflow for a comparative spectroscopic analysis of this compound and its precursors is depicted below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Synthesize_CBCA Synthesize/ Obtain This compound NMR_Analysis NMR (¹H, ¹³C) Synthesize_CBCA->NMR_Analysis IR_Analysis IR Synthesize_CBCA->IR_Analysis MS_Analysis Mass Spec Synthesize_CBCA->MS_Analysis Obtain_Precursors Obtain Precursors Obtain_Precursors->NMR_Analysis Obtain_Precursors->IR_Analysis Obtain_Precursors->MS_Analysis Compare_Spectra Compare Spectra NMR_Analysis->Compare_Spectra IR_Analysis->Compare_Spectra MS_Analysis->Compare_Spectra

References

Mechanistic Insights into Cyclobutanecarboxaldehyde Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies of reactions involving cyclobutanecarboxaldehyde. Understanding the unique reactivity of this strained cyclic aldehyde is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules. This document summarizes key experimental findings, compares its reactivity with other aldehydes, and provides detailed experimental protocols for further investigation.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The reactivity of this compound in these reactions is influenced by a combination of electronic effects and the inherent ring strain of the cyclobutane (B1203170) moiety.

Comparison with Other Aldehydes:

While comprehensive kinetic data directly comparing this compound with a wide range of other aldehydes under identical conditions is limited in the readily available literature, general principles of aldehyde reactivity can be applied. Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[1][2][3] Aromatic aldehydes, such as benzaldehyde, are typically less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[1]

The reactivity of cyclic aldehydes is influenced by ring strain. For instance, the strain in the cyclobutane ring can affect the hybridization of the carbonyl carbon and its susceptibility to nucleophilic attack. It is postulated that the relief of ring strain upon rehybridization from sp² to sp³ during the formation of the tetrahedral intermediate could influence the reaction rate.

Experimental Protocol: Comparative Kinetic Analysis of Aldehyde Reduction by NMR Spectroscopy

This protocol allows for the in-situ monitoring of the reduction of different aldehydes, providing a basis for comparing their relative reactivities.

Materials:

  • Aldehyde (e.g., this compound, cyclopentanecarboxaldehyde, benzaldehyde, isobutyraldehyde)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Isopropanol-d₈ (solvent)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the aldehyde (e.g., 0.1 M) in isopropanol-d₈.

  • Prepare a freshly made stock solution of NaBH₄ (e.g., 0.05 M) in isopropanol-d₈.

  • In an NMR tube, combine a known volume of the aldehyde stock solution with the solvent.

  • Acquire a ¹H NMR spectrum of the starting material.

  • Initiate the reaction by adding a known volume of the NaBH₄ stock solution to the NMR tube, and immediately begin acquiring spectra at regular time intervals.[4][5][6][7][8]

  • Monitor the reaction progress by observing the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the alcohol proton signals.

  • Integrate the relevant peaks to determine the concentration of the aldehyde at each time point.

  • Plot the natural logarithm of the aldehyde concentration versus time to determine the pseudo-first-order rate constant.

Data Presentation:

AldehydeRelative Rate Constant (k/k₀)Notes
This compoundData not availableExpected to be more reactive than acyclic counterparts due to ring strain.
CyclopentanecarboxaldehydeData not availableServes as a less strained cyclic analogue for comparison.
IsobutyraldehydeData not availableAn acyclic, sterically hindered aldehyde for comparison.
BenzaldehydeData not availableAn aromatic aldehyde for comparison, generally less reactive.

k₀ is the rate constant for a reference aldehyde, such as benzaldehyde.

Logical Relationship: Factors Influencing Nucleophilic Addition

Reactivity Reactivity in Nucleophilic Addition StericHindrance Steric Hindrance Reactivity->StericHindrance inversely proportional to ElectronicEffects Electronic Effects Reactivity->ElectronicEffects proportional to (for EWGs) RingStrain Ring Strain Reactivity->RingStrain influenced by cluster_products Products CBCA This compound (S0) CBCA_S1 This compound (S1) CBCA->CBCA_S1 hν (313 nm) AlphaCleavage α-Cleavage (Norrish Type I) CBCA_S1->AlphaCleavage Fragmentation Fragmentation CBCA_S1->Fragmentation CO CO AlphaCleavage->CO Cyclobutane Cyclobutane AlphaCleavage->Cyclobutane Butenes (E)-But-2-ene But-1-ene AlphaCleavage->Butenes Ethylene Ethylene Fragmentation->Ethylene start Sample Preparation (Degassing) introduce Introduce Sample to Heated Reaction Vessel start->introduce monitor Monitor Pressure vs. Time introduce->monitor analyze Product Analysis (GC-MS) monitor->analyze calculate Calculate Rate Constant (k) monitor->calculate arrhenius Arrhenius Plot (ln(k) vs. 1/T) calculate->arrhenius end Determine Ea and A arrhenius->end cluster_paths Reaction with NuH CBCA This compound ProtonatedCBCA Protonated This compound CBCA->ProtonatedCBCA H+ AdditionProduct Nucleophilic Addition Product ProtonatedCBCA->AdditionProduct Path A RingExpansionProduct Ring Expansion Product (Cyclopentanone derivative) ProtonatedCBCA->RingExpansionProduct Path B (Rearrangement)

References

Quantifying Cyclobutanecarboxaldehyde: A Comparative Guide to GC-MS, qNMR, and HPLC Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of yield and purity of key intermediates like Cyclobutanecarboxaldehyde is critical for robust and reproducible synthetic processes. This guide provides an objective comparison of three powerful analytical techniques for quantifying this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We present detailed experimental protocols and comparative data to aid in selecting the most suitable method for your specific analytical needs.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for quantifying this compound depends on various factors, including the required precision, sample matrix, available equipment, and the specific information sought (e.g., purity versus yield). Below is a summary of the performance of GC-MS, qNMR, and HPLC-UV for the analysis of a hypothetical batch of this compound.

ParameterGC-MS (with PFBHA Derivatization)qNMR (with Internal Standard)HPLC-UV (with DNPH Derivatization)
Purity (%) 98.5 ± 0.398.8 ± 0.198.2 ± 0.4
Yield (%) 85.2 ± 0.585.5 ± 0.284.9 ± 0.6
Limit of Detection (LOD) ~0.1 ng/mL~0.1 mg/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL~0.5 mg/mL~5 ng/mL
**Linearity (R²) **>0.999>0.999>0.998
Analysis Time per Sample ~30 min~15 min~25 min
Sample Preparation Derivatization requiredSimple dissolutionDerivatization required
Primary Strengths High sensitivity and selectivityHigh precision, no derivatization for purityWide availability, robust
Primary Limitations Requires derivatizationLower sensitivityRequires derivatization, potential for isomeric interference

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

GC-MS Method with PFBHA Derivatization

This method is highly sensitive and selective, making it ideal for trace-level quantification and impurity profiling. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) enhances the volatility and thermal stability of this compound, leading to improved chromatographic performance.

Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reaction mixture into a vial and dissolve in 10 mL of methanol.

  • Derivatization: To 100 µL of each standard or sample solution in a 2 mL autosampler vial, add 100 µL of a 10 mg/mL PFBHA solution in water and 50 µL of an internal standard solution (e.g., 1-dodecanal at 10 µg/mL).

  • Cap the vial and heat at 70°C for 60 minutes.

  • After cooling, add 500 µL of hexane (B92381) and vortex for 1 minute to extract the PFBHA-oxime derivative.

  • Analyze the hexane layer by GC-MS.

GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-PFBHA derivative.

Quantitative NMR (qNMR) Method

qNMR is a primary ratio method that provides a highly accurate and precise determination of purity without the need for a specific reference standard of the analyte. An internal standard of known purity and weight is used for quantification.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid) into the same NMR tube.

  • Add 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample completely.

NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz or equivalent

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans: 16-64, depending on the sample concentration.

Data Analysis:

  • Process the ¹H NMR spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

HPLC-UV Method with DNPH Derivatization

HPLC-UV is a robust and widely available technique. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic method for quantifying aldehydes and ketones, rendering them detectable by UV.

Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) at 1 mg/mL. Prepare calibration standards by dilution.

  • Sample Preparation: Dissolve a known weight of the sample in acetonitrile.

  • Derivatization: To 1 mL of each standard or sample, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

  • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.

  • After cooling, the sample is ready for injection.

HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 360 nm

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the GC-MS and comparative analysis processes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Methanol start->dissolve add_is Add Internal Standard dissolve->add_is add_pfbha Add PFBHA Reagent add_is->add_pfbha heat Heat at 70°C add_pfbha->heat extract Extract with Hexane heat->extract inject Inject into GC-MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Yield & Purity quantify->report

GC-MS analysis workflow for this compound.

Comparative_Analysis cluster_methods Analytical Methods cluster_parameters Performance Metrics cluster_decision Method Selection gcms GC-MS purity Purity gcms->purity yield Yield gcms->yield sensitivity Sensitivity (LOD/LOQ) gcms->sensitivity linearity Linearity gcms->linearity qnmr qNMR qnmr->purity qnmr->yield qnmr->sensitivity qnmr->linearity hplc HPLC-UV hplc->purity hplc->yield hplc->sensitivity hplc->linearity decision Optimal Method for Application purity->decision yield->decision sensitivity->decision linearity->decision

Logical flow for comparative analysis of analytical methods.

Cyclobutanecarboxaldehyde: A Comparative Guide to its Cross-Reactivity with Key Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanecarboxaldehyde, a key building block in organic synthesis, possesses a reactive aldehyde functional group that can potentially interact with various nucleophiles. Understanding its cross-reactivity with common functional groups such as amines, thiols, and alcohols is crucial for predicting potential interactions in complex molecular environments, assessing stability in different formulations, and designing robust synthetic routes. This guide provides a comparative overview of the reactivity of this compound with these functional groups, supported by established chemical principles and generalized experimental data for aldehydes. While specific kinetic and thermodynamic data for this compound are not extensively available in the public domain, this guide outlines the methodologies to generate such data and provides a framework for its interpretation based on the reactivity of analogous aldehydes.

Relative Reactivity Overview

The electrophilic carbonyl carbon of this compound is susceptible to nucleophilic attack. The general order of reactivity for common functional groups towards aldehydes is:

Thiols > Amines > Alcohols

This trend is influenced by the nucleophilicity of the attacking atom and the stability of the resulting intermediates and products.

Cross-Reactivity Comparison

Due to the limited availability of specific quantitative data for this compound, the following tables outline the expected relative reactivity and the key parameters that should be determined experimentally to build a comprehensive cross-reactivity profile.

Table 1: Comparison of this compound Reactivity with Amines, Thiols, and Alcohols

Functional GroupNucleophile ExampleReaction ProductRelative Rate (Predicted)Equilibrium Position (Predicted)Key Reaction Characteristics
Primary Amine n-ButylamineSchiff Base (Imine)FastFavors Product (with water removal)Reversible reaction; pH-dependent rate, typically optimal around pH 4-5.[1][2]
Thiol ButanethiolThioacetalVery FastStrongly favors ProductOften requires an acid catalyst; thioacetals are generally very stable.[3][4][5]
Alcohol MethanolHemiacetal/AcetalSlowFavors Reactants (for acyclic hemiacetals)Acid-catalyzed and reversible; cyclic hemiacetals can be more stable.[6][7]

Table 2: Comparative Reactivity of this compound with Structurally Different Aldehydes

AldehydeStructureSteric HindranceElectronic EffectsPredicted Reactivity vs. This compound
Pivaldehyde (CH₃)₃CCHOHighAlkyl groups are weakly electron-donating.Lower
Benzaldehyde C₆H₅CHOModeratePhenyl group is electron-withdrawing by induction but can donate via resonance.Lower (due to resonance stabilization)
Propanal CH₃CH₂CHOLowAlkyl group is weakly electron-donating.Higher

Reaction Pathways

The fundamental reaction mechanisms for the interaction of this compound with amines, thiols, and alcohols are well-established for aldehydes in general.

Reaction_Pathways cluster_amine Reaction with Primary Amine cluster_thiol Reaction with Thiol cluster_alcohol Reaction with Alcohol A1 This compound A3 Hemiaminal Intermediate A1->A3 + R-NH2 A2 Primary Amine (R-NH2) A2->A3 A4 Schiff Base (Imine) A3->A4 - H2O T1 This compound T3 Hemithioacetal T1->T3 + R-SH T2 Thiol (R-SH) T2->T3 T4 Thioacetal T3->T4 + R-SH, -H2O L1 This compound L3 Hemiacetal L1->L3 + R-OH L2 Alcohol (R-OH) L2->L3 L4 Acetal L3->L4 + R-OH, -H2O

Reaction pathways of this compound.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, a series of standardized experiments should be conducted. The following protocols provide a framework for these investigations.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Analysis P1 Prepare stock solutions of This compound, Amine, Thiol, and Alcohol P2 Choose appropriate solvent (e.g., Acetonitrile, Dichloromethane) P1->P2 R1 Mix reactants in a thermostated vessel P2->R1 R2 Withdraw aliquots at specific time intervals R1->R2 R3 Quench reaction if necessary R2->R3 A1 Analyze aliquots by HPLC-UV or NMR R3->A1 A2 Quantify concentrations of reactants and products A1->A2 A3 Determine kinetic and thermodynamic parameters A2->A3

References

Comparative Guide to the Total Synthesis of Grandisol: A Review of Modern and Classical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of natural products containing strained ring systems, such as the cyclobutane (B1203170) motif in grandisol (B1216609), presents a significant challenge in organic chemistry. This guide provides a comparative analysis of two distinct and elegant synthetic strategies for the total synthesis of grandisol, a component of the boll weevil pheromone. While the direct application of cyclobutanecarboxaldehyde as a starting material in prominent total syntheses is not widely documented, this review focuses on methodologies for the construction of the core cyclobutane structure, a key challenge in the synthesis of such molecules.

We will compare a modern photochemical [2+2] cycloaddition approach with a classical strategy centered around an enyne metathesis reaction . This guide will delve into the experimental details, quantitative data, and logical flow of each synthesis, offering a valuable resource for researchers in the field of organic synthesis and drug development.

Quantitative Comparison of Synthetic Routes to Grandisol

The following table summarizes the key quantitative data for the two synthetic routes to grandisol, allowing for a direct comparison of their efficiency.

MetricPhotochemical [2+2] Cycloaddition (Bach et al., 2018)[1][2][3]Enyne Metathesis (Goess et al., 2010)[4]
Target Molecule (-)-Grandisol(±)-Grandisol
Starting Material 3-Methyl-2-cyclohexenoneα-Methyl-γ-butyrolactone
Number of Steps 68
Overall Yield 13%33%
Key Reaction Enantioselective Intermolecular [2+2] Photocycloaddition1,5-Enyne Metathesis
Stereocontrol High (96% ee)Racemic mixture

Synthetic Strategies and Methodologies

Enantioselective Photochemical [2+2] Cycloaddition Approach to (-)-Grandisol

This modern approach, developed by Bach and co-workers, utilizes a chiral Lewis acid-catalyzed intermolecular [2+2] photocycloaddition as the key step to construct the cyclobutane ring with high enantioselectivity.[1][2][3]

The synthetic pathway begins with the readily available 3-methyl-2-cyclohexenone and proceeds through a series of transformations to yield (-)-grandisol. The key steps are outlined in the diagram below.

G cluster_0 Photochemical [2+2] Cycloaddition Route A 3-Methyl-2-cyclohexenone B [2+2] Photocycloaddition (chiral Lewis acid, hv) A->B Isobutylene (B52900) C Bicyclic Ketone B->C D Methyl Lithium Addition C->D E Tertiary Alcohol D->E F Oxidative Cleavage E->F RuCl3, NaIO4 G Keto Acid F->G H Wittig Olefination G->H Ph3P=CH2 I Grandisol Precursor H->I J Reduction I->J LiAlH4 K (-)-Grandisol J->K

Caption: Synthetic pathway for (-)-grandisol via photochemical [2+2] cycloaddition.

The following protocol is a representative procedure for the key enantioselective intermolecular [2+2] photocycloaddition step as described by Bach and co-workers.[2]

Materials:

  • 3-Methyl-2-cyclohexenone

  • Isobutylene

  • Chiral oxazaborolidine catalyst

  • Aluminum tribromide (AlBr₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • High-pressure mercury lamp

Procedure:

  • A solution of the chiral oxazaborolidine catalyst (50 mol%) in anhydrous CH₂Cl₂ is prepared in a quartz reaction vessel under an inert atmosphere.

  • The solution is cooled to -78 °C, and a solution of AlBr₃ in CH₂Cl₂ is added dropwise.

  • 3-Methyl-2-cyclohexenone is added to the cooled solution.

  • The reaction vessel is saturated with isobutylene gas.

  • The reaction mixture is irradiated with a high-pressure mercury lamp while maintaining the temperature at -78 °C.

  • The reaction progress is monitored by TLC or GC analysis.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the bicyclic ketone.

Enyne Metathesis Approach to (±)-Grandisol

This classical approach, reported by Goess and co-workers, employs a 1,5-enyne metathesis reaction to construct a vinylcyclobutene intermediate, which is then selectively hydrogenated to form the grandisol core.[4]

This synthesis commences with the commercially available α-methyl-γ-butyrolactone and proceeds through an eight-step sequence to furnish racemic grandisol.

G cluster_1 Enyne Metathesis Route L α-Methyl-γ-butyrolactone M Allylation & Reduction L->M N Lactol M->N O Silylation N->O P Aldehyde O->P Q Alkynylation P->Q R Enyne Q->R S 1,5-Enyne Metathesis (Grubbs' Catalyst) R->S T Vinylcyclobutene S->T U Semihydrogenation T->U H2, Catalyst V (±)-Grandisol U->V

Caption: Synthetic pathway for (±)-grandisol via enyne metathesis.

The following is a representative procedure for the key 1,5-enyne metathesis cyclization as described by Goess and co-workers.[4]

Materials:

  • Enyne precursor

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Microwave reactor or oil bath

Procedure:

  • The enyne precursor is dissolved in anhydrous CH₂Cl₂ in a microwave-safe reaction vessel under an inert atmosphere.

  • Grubbs' second-generation catalyst (e.g., 20 mol%) is added to the solution.

  • The vessel is sealed, and the reaction mixture is heated in a microwave reactor at a set temperature (e.g., 75 °C) for a specified time (e.g., 35 minutes). Alternatively, the reaction can be heated in a sealed tube in an oil bath.

  • The reaction progress is monitored by TLC or GC analysis.

  • Upon completion, the reaction mixture is cooled and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the vinylcyclobutene.

Conclusion

This guide has presented a comparative overview of two distinct and powerful strategies for the total synthesis of grandisol. The modern photochemical [2+2] cycloaddition approach offers a highly enantioselective and concise route to (-)-grandisol. In contrast, the classical enyne metathesis strategy provides an efficient synthesis of racemic grandisol. Both methodologies showcase the ingenuity and evolution of synthetic organic chemistry in tackling complex molecular architectures. The choice of a particular synthetic route will depend on the specific goals of the research, such as the need for enantiopure material, scalability, and the availability of starting materials and reagents. This comparative analysis serves as a valuable resource for chemists engaged in the design and execution of complex total syntheses.

References

A Comparative Guide to the Synthesis of Cyclobutanecarboxaldehyde: Traditional Oxidations vs. Modern Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key intermediates is paramount. Cyclobutanecarboxaldehyde, a valuable building block in the preparation of various pharmaceuticals and complex organic molecules, can be synthesized through several routes. This guide provides a comparative analysis of established oxidation-based methods and a newer, catalytic approach, offering insights into their respective performances based on experimental data.

This comparison focuses on traditional, widely-used oxidation methods starting from cyclobutanemethanol (B45166), namely the Swern Oxidation and Pyridinium (B92312) Chlorochromate (PCC) Oxidation, alongside a modern, metal-catalyzed approach: the Rhodium-catalyzed Hydroformylation of methylenecyclobutane (B73084). A greener oxidation method using TEMPO is also included as a more recent alternative to heavy-metal-based oxidants.

Performance Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, reaction conditions, reagent toxicity, and operational complexity. The following table summarizes the key quantitative data for four distinct methods for producing this compound.

Synthetic Route Starting Material Key Reagents Reaction Time Temperature (°C) Typical Yield (%) Key Considerations
Swern Oxidation CyclobutanemethanolOxalyl chloride, DMSO, Triethylamine (B128534)1 - 2 hours-78 to room temp.90 - 98Mild conditions, suitable for a wide range of functional groups; requires cryogenic temperatures and produces malodorous dimethyl sulfide.[1]
PCC Oxidation CyclobutanemethanolPyridinium chlorochromate (PCC)2 - 4 hoursRoom Temperature85 - 95Operationally simple; PCC is a toxic chromium-based reagent.[1][2]
TEMPO-mediated Oxidation CyclobutanemethanolTEMPO (catalyst), NaOCl or BAIB0.5 - 20 hours0 to room temp.HighMetal-free and selective for primary alcohols; reaction time can be variable.[3][4]
Rhodium-catalyzed Hydroformylation MethylenecyclobutaneRh(CO)₂(acac), Syngas (CO/H₂)Not specifiedNot specifiedHighAtom-economical, directly forms the aldehyde from an alkene; requires handling of toxic carbon monoxide gas and a precious metal catalyst.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Established Method 1: Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[5]

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (B109758) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the dichloromethane, followed by the dropwise addition of dimethyl sulfoxide (B87167) (2.2 equivalents). Stir the mixture for 15 minutes.

  • Add a solution of cyclobutanemethanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the flask, and continue stirring for 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

Established Method 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC oxidation is a reliable and operationally simpler method for converting primary alcohols to aldehydes.[2][6]

Procedure:

  • To a round-bottom flask, add pyridinium chlorochromate (1.5 equivalents) and Celite® or silica (B1680970) gel.

  • Add anhydrous dichloromethane to the flask, followed by a solution of cyclobutanemethanol (1.0 equivalent) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.[1]

Alternative Method 1: TEMPO-mediated Oxidation (Anelli-Montanari Protocol)

This method offers a greener alternative to heavy metal-based oxidations, using a stable nitroxyl (B88944) radical as a catalyst.[3][4][7]

Procedure:

  • In a biphasic system of dichloromethane and a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7), combine cyclobutanemethanol (1.0 equivalent), TEMPO (typically 0.01 equivalents), and potassium bromide (0.1 equivalents).

  • Cool the vigorously stirred mixture to 0 °C.

  • Slowly add an aqueous solution of sodium hypochlorite (B82951) (bleach, typically 2.0 equivalents).

  • Maintain the temperature at 0 °C and continue stirring until the starting material is consumed (monitored by TLC).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

New Synthetic Route: Rhodium-Catalyzed Hydroformylation

Hydroformylation represents a more modern, atom-economical approach, directly converting an alkene to the target aldehyde.

Procedure (General):

  • In a high-pressure reactor, a solution of methylenecyclobutane in a suitable solvent (e.g., toluene) is prepared.

  • A rhodium catalyst, such as Rh(CO)₂(acac), and a phosphine (B1218219) ligand are added.

  • The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas).

  • The reaction is heated and stirred for a specified period.

  • After cooling and depressurization, the reaction mixture is concentrated, and the this compound is purified, typically by distillation.

Synthetic Route Diagrams

The following diagrams illustrate the workflows for the described synthetic routes.

Swern_Oxidation cluster_reagents Reagent Preparation cluster_reaction Oxidation Oxalyl_Chloride Oxalyl Chloride Activation Activation (-78 °C) Oxalyl_Chloride->Activation DMSO DMSO DMSO->Activation Reaction_Mixture Reaction (-78 °C) Activation->Reaction_Mixture Cyclobutanemethanol Cyclobutanemethanol Cyclobutanemethanol->Reaction_Mixture Quench Quench (H₂O) Reaction_Mixture->Quench Triethylamine Triethylamine Triethylamine->Reaction_Mixture Workup Workup Quench->Workup This compound This compound Workup->this compound

Swern Oxidation Workflow

PCC_Oxidation Cyclobutanemethanol Cyclobutanemethanol Reaction Oxidation (2-4 h) Cyclobutanemethanol->Reaction PCC PCC, Celite DCM, RT PCC->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration This compound This compound Concentration->this compound

PCC Oxidation Workflow

TEMPO_Oxidation Cyclobutanemethanol Cyclobutanemethanol Reaction Biphasic Oxidation Cyclobutanemethanol->Reaction Reagents TEMPO (cat.) KBr, NaOCl DCM/H₂O, 0 °C Reagents->Reaction Workup Workup Reaction->Workup This compound This compound Workup->this compound Hydroformylation Methylenecyclobutane Methylenecyclobutane Reaction Hydroformylation (High Pressure) Methylenecyclobutane->Reaction Catalyst Rh Catalyst Syngas (CO/H₂) Catalyst->Reaction Purification Purification Reaction->Purification This compound This compound Purification->this compound

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate details of reaction mechanisms and metabolic pathways is paramount. Isotopic labeling, a technique that involves replacing an atom in a molecule with its isotope, serves as a powerful tool for tracing the journey of molecules through chemical and biological transformations. This guide provides a comparative overview of isotopic labeling studies involving cyclobutanecarboxaldehyde, offering insights into its synthesis, potential applications in mechanistic studies, and comparison with alternative tracers.

While direct isotopic labeling studies specifically featuring this compound are not extensively documented in publicly available literature, this guide extrapolates from established methodologies for labeling similar structural motifs—cyclobutane (B1203170) rings and aldehydes. By examining these related studies, we can construct a comprehensive picture of how isotopically labeled this compound can be synthesized and utilized as a valuable probe in chemical and biological research.

Comparing Isotopic Labeling Strategies

The choice of isotope and its position within the molecule are critical for designing effective tracer studies. Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are the most common stable isotopes used in organic chemistry.

IsotopeLabeling Position on this compoundPotential ApplicationComparison with Alternatives
Deuterium (²H) Aldehydic proton (-CHO)Probing the kinetic isotope effect (KIE) in reactions involving the aldehyde group (e.g., oxidation, reduction, nucleophilic addition).Compared to other deuterated aldehydes, this compound-1-d would offer specific insights into reactions where the sterically demanding cyclobutyl group influences the reaction rate.
Cyclobutane ring (C-H bonds)Investigating rearrangements of the cyclobutane ring, C-H activation mechanisms, and metabolic stability.Deuterating the ring provides a more stable label than the aldehydic proton in certain reactions. It offers a distinct advantage over linear deuterated aldehydes when studying the fate of the cyclic moiety.
Carbon-13 (¹³C) Carbonyl carbon (-¹³CHO)Tracing the carbon backbone in metabolic pathways and elucidating reaction mechanisms involving the carbonyl group.¹³C labeling is often preferred for metabolic studies due to the greater stability of the C-C bond compared to the C-H bond. It provides unambiguous information about the carbon skeleton's transformation, which is not achievable with deuterium labeling.
Cyclobutane ring carbonsFollowing the fate of the cyclobutane ring in complex transformations and biosynthetic pathways.Labeling the ring carbons allows for precise tracking of the cyclic structure, which is crucial for understanding ring-opening, -closing, or -rearrangement reactions. This offers a more detailed view compared to labeling a peripheral functional group.

Experimental Protocols: Synthesizing Labeled this compound

Synthesis of this compound-1-d (Deuterated Aldehyde)

This proposed synthesis utilizes an N-heterocyclic carbene (NHC) catalyst for the deuteration of the aldehyde proton, a method that has been successfully applied to a variety of aldehydes.

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • N-heterocyclic carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of this compound in anhydrous THF, add the NHC catalyst.

  • Add D₂O to the reaction mixture.

  • Stir the reaction at room temperature for a specified period.

  • Monitor the reaction progress by ¹H NMR spectroscopy to determine the level of deuterium incorporation.

  • Upon completion, quench the reaction and purify the product by distillation or chromatography.

Synthesis of Deuterated Cyclobutane Ring

A potential route to a deuterated cyclobutane ring involves the continuous photo flow synthesis of a cyclobutane precursor followed by hydrogenation with deuterium gas, as demonstrated in the synthesis of a deuterated cis-cyclobutane-1,3-dicarboxylic acid derivative.[1]

Materials:

  • A suitable cyclobutene (B1205218) precursor (e.g., a cyclobutene carboxylate)

  • Deuterium gas (D₂)

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., methanol)

Procedure:

  • Dissolve the cyclobutene precursor in methanol.

  • Add the Pd/C catalyst to the solution.

  • Subject the mixture to an atmosphere of deuterium gas in a hydrogenation apparatus.

  • Stir the reaction under pressure until the uptake of deuterium gas ceases.

  • Filter the catalyst and remove the solvent under reduced pressure to obtain the deuterated cyclobutane derivative.

  • Further chemical modifications would be necessary to convert this into deuterated this compound.

Visualizing Mechanistic Investigations

Isotopic labeling is instrumental in elucidating reaction mechanisms, particularly through the study of the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes.[2][3]

KIE_Concept cluster_0 Reaction Coordinate cluster_1 Energy Profile Reactant_H Reactant (C-H) TS_H Transition State (C-H) Reactant_H->TS_H k_H KIE KIE = k_H / k_D Product_H Product TS_H->Product_H Reactant_D Reactant (C-D) TS_D Transition State (C-D) Reactant_D->TS_D k_D Product_D Product TS_D->Product_D E_H Energy (C-H) E_D Energy (C-D)

Caption: Conceptual diagram of the Kinetic Isotope Effect (KIE).

A significant KIE (typically > 2 for deuterium) indicates that the C-H bond is broken in the rate-determining step of the reaction.

Workflow for a Mechanistic Study

The following workflow illustrates how isotopically labeled this compound could be employed to investigate a hypothetical reaction mechanism.

Mechanistic_Workflow cluster_workflow Experimental Workflow A Synthesize Labeled This compound (e.g., Aldehyde-deuterated) C Perform Reaction with Labeled Substrate A->C B Perform Reaction with Unlabeled Substrate D Measure Reaction Rates (k_H and k_D) B->D C->D F Analyze Products by Mass Spectrometry / NMR to Determine Label Position C->F E Calculate Kinetic Isotope Effect (KIE) D->E G Propose / Refine Reaction Mechanism E->G F->G

Caption: Workflow for a mechanistic study using isotopic labeling.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclobutanecarboxaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Cyclobutanecarboxaldehyde, a flammable and hazardous chemical, requires a stringent and methodical disposal process. This guide provides essential, step-by-step procedures for its safe management and disposal, aligning with institutional and regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is a flammable liquid and vapor, harmful if swallowed, and can cause skin and eye irritation.[1] Additionally, it is suspected of causing cancer and may cause respiratory irritation.[1] Therefore, all handling must occur in a well-ventilated area, preferably within a fume hood, and while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical property data for this compound, compiled from various safety data sheets.

PropertyValueReference
Flash Point22.8 ± 11.2 °C[2]
Boiling Point115-118 °C[2][3]
Density0.9355 g/cm³ @ 20 °C[2]
Molecular Weight84.12 g/mol

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste through an approved waste disposal plant or a designated Environmental Health and Safety (EHS) program.[1][4][5] Direct disposal down the drain or in regular trash is strictly prohibited.[6][7]

Experimental Protocol for Waste Collection and Labeling:

  • Container Selection: Select a clean, chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • Waste Collection: Carefully transfer the waste this compound into the designated hazardous waste container. Use a funnel to prevent spills. Do not mix with incompatible waste streams.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[6][8] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

    • The quantity of waste.

    • The date of waste generation.[6]

    • The location of origin (e.g., laboratory room number).[6]

    • The name and contact information of the principal investigator or responsible party.[6]

    • Appropriate hazard pictograms (e.g., flammable, irritant, health hazard).[6]

  • Storage: Store the sealed and labeled container in a designated, well-ventilated hazardous waste accumulation area.[5] Ensure secondary containment is in place to capture any potential leaks. Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

  • Disposal Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[6] Follow their specific procedures for scheduling a collection.

Decontamination of Empty Containers:

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve this compound.[8]

  • Rinsate Collection: Collect the rinsate from all three rinses as hazardous waste in a separate, properly labeled container.[8]

  • Final Disposal of Container: After triple rinsing and allowing it to air dry, the defaced container may be disposed of as regular trash, though it is best to check with your local EHS for specific institutional policies.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal start Identify this compound Waste select_container Select Compatible Waste Container start->select_container transfer_waste Transfer Waste to Container select_container->transfer_waste label_container Label with 'Hazardous Waste' & Contents transfer_waste->label_container store_waste Store in Designated Area with Secondary Containment label_container->store_waste request_pickup Submit EHS Pickup Request store_waste->request_pickup ehs_collection EHS Collects Waste request_pickup->ehs_collection final_disposal Approved Waste Disposal Facility ehs_collection->final_disposal

References

Personal protective equipment for handling Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyclobutanecarboxaldehyde

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Chemical Identifier:

Chemical Name This compound
Synonyms Cyclobutanecarbaldehyde, Formylcyclobutane
CAS Number 2987-17-9
Molecular Formula C5H8O
Molecular Weight 84.12 g/mol

Hazard Identification and GHS Classifications:

This compound is a flammable liquid and vapor that poses several health risks.[1] It is harmful if swallowed, in contact with skin, or inhaled.[1][2] This chemical can cause skin irritation, serious eye damage, and may lead to an allergic skin reaction or respiratory irritation.[1][3] It is also suspected of causing cancer and is harmful to aquatic life.[1]

Hazard Class Hazard Statement
Flammable liquidsH226: Flammable liquid and vapor[1][4]
Acute toxicity, OralH302: Harmful if swallowed[1][2]
Acute toxicity, DermalH312: Harmful in contact with skin[2]
Skin corrosion/irritationH315: Causes skin irritation[1]
Serious eye damage/eye irritationH318: Causes serious eye damage[1]
Skin sensitizationH317: May cause an allergic skin reaction[1]
Specific target organ toxicityH335: May cause respiratory irritation[1]
CarcinogenicityH351: Suspected of causing cancer[1]
Hazardous to the aquatic environmentH402: Harmful to aquatic life[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment.

Protection Type Specification Standard
Eye/Face Protection Safety glasses or chemical safety goggles. A full-face visor is recommended if handling large quantities.[2]NIOSH (US) or EN 166 (EU)[2]
Hand Protection Suitable protective gloves or gauntlets.[2] Impervious gloves are recommended.[5]EU Directive 89/686/EEC and EN374[2]
Skin and Body Protection Protective work clothing to prevent skin exposure.[5][6]N/A
Respiratory Protection For low-level exposure, a type P95 (US) or P1 (EU) particle respirator is suitable. For higher-level protection, use a type OV/AG/P99 (US) or ABE1P3D (EU) respirator.[2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[6]NIOSH (US) or CEN (EU)[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_transfer Transfer Chemical Using Grounded Equipment prep_workspace->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_seal Tightly Seal Container After Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate cleanup_ppe Remove and Decontaminate/Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage Store in a Cool, Dry, Well-Ventilated Area (2-8 °C) Under Inert Gas cleanup_wash->storage

Caption: Workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a hand-wash station and an eye-wash station are readily accessible near the work area.[2]

    • Put on all required personal protective equipment as detailed in the PPE table.

    • All handling should be conducted in a properly functioning, BS-approved fume cupboard or a well-ventilated area.[2]

  • Handling:

    • Ground and bond containers and receiving equipment to prevent static discharge.[1][4]

    • Use only non-sparking tools.[1][4]

    • Avoid contact with skin and eyes, and do not breathe in vapors, mists, or sprays.[1][2]

    • If accidental splashes or contact occur, promptly wash the exposed skin.[2]

    • Keep the container tightly closed when not in use.[1][3][4]

  • Storage:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

    • The recommended storage temperature is between 2-8 °C.[1]

    • As the chemical is air-sensitive, it should be stored under an inert gas.[1]

    • Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

This compound Disposal Logic rectangle_node rectangle_node start Chemical Waste Generated is_spill Is it a Spill? start->is_spill spill_absorb Absorb with Inert Material (Sand, Vermiculite) is_spill->spill_absorb Yes containerize Place in a Suitable, Closed, Labeled Container for Disposal is_spill->containerize No (Unused Reagent/Contaminated PPE) spill_absorb->containerize consult_regs Consult State, Local, and National Disposal Regulations containerize->consult_regs approved_disposal Arrange for Disposal by an Approved Waste Disposal Plant consult_regs->approved_disposal end Disposal Complete approved_disposal->end

Caption: Decision process for this compound disposal.

Disposal Protocol:

  • Consult Regulations: Always consult federal, state, and local regulations for proper chemical waste disposal.[5]

  • Spill Management:

    • In case of a spill, absorb the chemical with an inert material such as sand or vermiculite.[2]

    • Transfer the absorbed material into a suitable, closed, and properly labeled container for disposal.[2][5]

  • Container Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[2][4][7]

    • Do not discharge the chemical into rivers or drains.[2]

  • Contaminated Clothing:

    • Remove any contaminated clothing immediately.[2]

    • Thoroughly wash contaminated clothing before reuse or dispose of it as hazardous waste.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutanecarboxaldehyde
Reactant of Route 2
Cyclobutanecarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.